1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKBVYRYQZHHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640134 | |
| Record name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015608-87-3 | |
| Record name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications as a Key Synthetic Intermediate
Introduction
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 1-Benzenesulfonyl-5-chloro-7-azaindole, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structural framework, the pyrrolo[2,3-b]pyridine (7-azaindole) core, is a prevalent motif in a multitude of biologically active molecules, including kinase inhibitors used in oncology.[1][2][3][4] The strategic placement of a chloro substituent on the pyridine ring and a benzenesulfonyl protecting group on the pyrrole nitrogen makes this compound a versatile and valuable intermediate for the construction of more complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthetic protocols, and its critical role as a precursor in the development of targeted therapeutics. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1015608-87-3 | [5] |
| Molecular Formula | C13H9ClN2O2S | [5] |
| Molecular Weight | 292.74 g/mol | [6] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [7] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol; sparingly soluble in water. | [7][8] |
The benzenesulfonyl group serves a dual purpose. Firstly, it acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions during subsequent functionalization of the heterocyclic core. Secondly, its electron-withdrawing nature acidifies the N-H proton of the parent 5-chloro-1H-pyrrolo[2,3-b]pyridine, facilitating its deprotonation under basic conditions for the sulfonation reaction. This protecting group can be removed under specific conditions to yield the free N-H pyrrole for further derivatization.
Synthesis and Manufacturing
The primary and most direct method for the preparation of this compound involves the N-sulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine.[7] This reaction is a standard procedure in heterocyclic chemistry and is predicated on the nucleophilic character of the pyrrole nitrogen.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for N-sulfonylation.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for the N-sulfonylation of 7-azaindoles.[9]
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Benzenesulfonyl chloride
-
Sodium hydroxide (finely ground)
-
Dichloromethane (DCM), anhydrous
-
Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)
-
Water, deionized
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate, anhydrous
Procedure:
-
Reaction Setup: To a dry, nitrogen-purged round-bottom flask, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), finely ground sodium hydroxide (approx. 3.0 eq), and anhydrous dichloromethane. If desired for improved reaction kinetics, tetrabutylammonium bromide (approx. 0.03 eq) can be included.
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.
-
Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride (approx. 1.2 eq) dropwise to the cooled mixture.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with a saturated solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity and Applications in Synthesis
The primary utility of this compound lies in its capacity as a versatile building block for more complex molecules, particularly in the synthesis of kinase inhibitors.[1][4] The chloro- and benzenesulfonyl-substituents pre-condition the molecule for a variety of subsequent chemical transformations.
Key Reaction Pathways
-
Cross-Coupling Reactions: The chlorine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, which is a common strategy in the diversification of drug candidates.
-
Directed Lithiation/Halogenation: The benzenesulfonyl group can influence the regioselectivity of further functionalization. For instance, deprotonation with a strong base followed by quenching with an electrophile (e.g., iodine) can lead to the formation of derivatives like 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.[10][11] This iodo-derivative is an even more versatile substrate for cross-coupling reactions.
-
Deprotection: The benzenesulfonyl group can be removed to unmask the N-H of the pyrrole ring, enabling N-arylation or N-alkylation reactions at a later stage in a synthetic sequence.
Exemplary Application: Synthesis of Kinase Inhibitor Scaffolds
The this compound core is a key intermediate in the synthesis of various protein kinase inhibitors, which are crucial in cancer therapy.[1][3] The general synthetic strategy often involves a cross-coupling reaction at the C5 position, followed by further modifications.
Caption: Role as an intermediate in kinase inhibitor synthesis.
Safety and Handling
While comprehensive toxicological data is not widely published, this compound should be handled with the standard precautions for laboratory chemicals.[7] It is classified as an irritant and may be harmful if swallowed, cause skin irritation, and serious eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a cool, dry, and well-sealed container, away from incompatible materials.
Conclusion
This compound is a strategically important intermediate in modern organic and medicinal chemistry. Its synthesis is straightforward, and the presence of the chloro and benzenesulfonyl groups provides a versatile platform for the construction of complex, biologically active molecules. Its documented role in the synthesis of kinase inhibitors underscores its value to the drug development community.[1][2][3] This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers in the field.
References
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). Elsevier Ltd.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). PMC.
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- CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole. Synblock.
- Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI.
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- This compound.
- This compound.
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- 5-Chloro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866546-07-8. Sigma-Aldrich.
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | C14H9N3O2S. PubChem.
- 4-Chloro-1-benzenesulfonyl-7-azaindole AldrichCPR 744209-63-0. Sigma-Aldrich.
- N-Benzenesulfonyl-7-azaindole 143141-23-5. Sigma-Aldrich.
- 1203498-99-0|5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. BLDpharm.
- 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
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- 52099-72-6 | CAS D
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- 52099-72-6 | 1-(Prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. Ambeed.com.
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A Comprehensive Technical Guide to 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1015608-87-3): A Key Intermediate in Kinase Inhibitor Synthesis
This in-depth technical guide provides a comprehensive overview of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, a critical intermediate in the synthesis of a range of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and applications, with a focus on the scientific rationale behind its use in medicinal chemistry.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound belongs to the family of 7-azaindoles, which are considered "privileged structures" in medicinal chemistry.[1] The 7-azaindole core is a bioisostere of indole and purine, and its incorporation into drug candidates can modulate physicochemical properties such as solubility and lipophilicity, potentially improving pharmacokinetic profiles.[1] This structural motif is particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2] The subject of this guide, with its specific substitution pattern, serves as a crucial building block for the synthesis of complex active pharmaceutical ingredients (APIs).
Physicochemical Properties
This compound is a white to off-white solid. It is generally soluble in common organic solvents but has low solubility in water.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1015608-87-3 | [3] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [3] |
| Molecular Weight | 292.74 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% (typical) | [4] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [3] |
| Boiling Point | 538.6±60.0 °C (Predicted) | [5] |
| Density | 1.49±0.1 g/cm³ (Predicted) | [5] |
| pKa | -2.31±0.30 (Predicted) | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-sulfonylation of the 5-chloro-1H-pyrrolo[2,3-b]pyridine precursor. The benzenesulfonyl group serves as a crucial protecting group for the pyrrole nitrogen, enabling subsequent regioselective functionalization of the 7-azaindole core.
Rationale for the Benzenesulfonyl Protecting Group
The use of a benzenesulfonyl protecting group is a strategic choice in the multi-step synthesis of kinase inhibitors. This group offers several advantages:
-
Activation of the Pyrrole Ring: The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, facilitating deprotonation and subsequent reactions.
-
Directing Group: The bulky nature of the benzenesulfonyl group can influence the regioselectivity of subsequent reactions, directing substituents to other positions on the pyrrolopyridine ring system.
-
Stability: The benzenesulfonyl group is stable to a wide range of reaction conditions, including those employed in cross-coupling reactions, which are frequently used to build the complex molecular architectures of kinase inhibitors.[6]
-
Facile Removal: The protecting group can be readily removed under basic conditions, such as treatment with sodium hydroxide, to yield the free N-H pyrrole in the final stages of the synthesis.[6]
Synthetic Workflow
The synthesis can be conceptualized in a two-stage process: first, the preparation of the 5-chloro-1H-pyrrolo[2,3-b]pyridine core, followed by its N-protection.
Caption: Synthetic workflow for this compound.
Experimental Protocol: N-Sulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is based on established methods for the N-sulfonylation of 7-azaindole derivatives.[7]
Materials:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine
-
Benzenesulfonyl chloride
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Tetrabutylammonium hydrogen sulfate (as a phase transfer catalyst, optional)
Procedure:
-
To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine in dichloromethane, add an aqueous solution of sodium hydroxide.
-
If using, add a catalytic amount of tetrabutylammonium hydrogen sulfate.
-
Cool the mixture in an ice bath and add benzenesulfonyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of numerous kinase inhibitors. Its structure allows for the strategic introduction of various substituents at different positions of the 7-azaindole core, leading to the development of potent and selective inhibitors for a range of kinases.
Intermediate in the Synthesis of Vemurafenib
A prominent application of this intermediate is in the synthesis of Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase. Vemurafenib is an FDA-approved drug for the treatment of metastatic melanoma.[8] The 5-chloro substituent and the protected pyrrole nitrogen of the intermediate are critical for the subsequent coupling reactions that build the final complex structure of Vemurafenib.
Role in the Synthesis of Other Kinase Inhibitors
Beyond Vemurafenib, the 7-azaindole scaffold is a core component of inhibitors targeting various other kinases, including:
-
Fibroblast Growth Factor Receptor (FGFR) inhibitors: The 1H-pyrrolo[2,3-b]pyridine moiety has been utilized to develop potent inhibitors of FGFR1, 2, and 3, which are implicated in various cancers.[9]
-
Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors: The 7-azaindole nucleus is a key feature of inhibitors targeting CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages and implicated in cancer and inflammatory diseases.[10][11]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of SGK-1, a kinase involved in the regulation of ion transport and cell proliferation.[7]
The versatility of this compound as a building block allows for the exploration of a wide chemical space in the quest for novel and more effective kinase inhibitors.
Mechanism of Action of End-Product Kinase Inhibitors: The RAF-MEK-ERK Pathway
Many of the kinase inhibitors synthesized from this intermediate, such as Vemurafenib, target the RAF-MEK-ERK signaling pathway (also known as the MAPK/ERK pathway).[12][13] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[14] In many cancers, mutations in proteins within this pathway, such as BRAF, lead to its constitutive activation and uncontrolled cell growth.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of Vemurafenib.
Safety and Handling
This compound is an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a high-value intermediate in modern medicinal chemistry. Its strategic design, incorporating the privileged 7-azaindole scaffold and a robust protecting group, makes it an indispensable tool for the synthesis of a new generation of targeted kinase inhibitors. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for researchers and developers working at the forefront of drug discovery. The continued exploration of this and similar intermediates will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.
References
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An In-depth Technical Guide to 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Kinase Inhibitor Synthesis
This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, a detailed synthesis protocol, and its critical role in the production of targeted therapies, most notably the kinase inhibitor Pexidartinib.
Introduction and Strategic Importance
This compound (Figure 1) is a protected form of 5-chloro-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with indole, offering improved physicochemical properties such as enhanced solubility and metabolic stability. The strategic introduction of a benzenesulfonyl group on the pyrrole nitrogen serves a crucial purpose: it deactivates the otherwise reactive pyrrole ring towards electrophilic attack, thereby directing subsequent functionalization to other positions on the bicyclic core. This controlled reactivity is paramount in the multi-step synthesis of complex drug molecules.
Its most prominent application to date is as a key building block in the synthesis of Pexidartinib (Turalio®)[1][2][3]. Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), c-Kit, and Flt3 kinases, and was approved by the FDA for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplastic proliferation[1][2][3]. The precise architecture of this compound allows for the regioselective introduction of substituents necessary for the final drug's biological activity.
Molecular Structure and Characterization
The molecular structure of this compound is characterized by the fusion of a pyridine and a benzenesulfonyl-protected pyrrole ring, with a chlorine atom at the 5-position.
| Identifier | Value |
| IUPAC Name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1015608-87-3[4] |
| Molecular Formula | C13H9ClN2O2S[4] |
| Molecular Weight | 292.74 g/mol [4] |
| Appearance | White to off-white solid[5] |
| Solubility | Soluble in common organic solvents, sparingly soluble in water[5] |
Spectroscopic Characterization:
¹H NMR (Predicted): The proton spectrum is expected to show distinct signals for the aromatic protons of the benzenesulfonyl group and the pyrrolopyridine core. The protons on the pyridine ring will appear as doublets, while the pyrrole protons will also exhibit characteristic doublet or doublet of doublets splitting patterns. The protons of the benzene ring will likely appear in the range of 7.5-8.2 ppm.
¹³C NMR (Predicted): The carbon spectrum will show signals for all 13 unique carbon atoms. The carbon atom attached to the chlorine (C5) will have a characteristic chemical shift. The carbons of the benzenesulfonyl group and the pyrrolopyridine core will resonate in the aromatic region (typically 110-150 ppm).
Synthesis Protocol: Protection of 5-chloro-1H-pyrrolo[2,3-b]pyridine
The synthesis of this compound is achieved through the sulfonylation of the starting material, 5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-7-azaindole). The benzenesulfonyl group acts as a robust protecting group for the pyrrole nitrogen, preventing its participation in subsequent electrophilic aromatic substitution reactions and directing functionalization to other positions, typically the C3 position of the pyrrole ring.
Reaction Scheme:
Figure 1. Synthesis of the title compound.
Detailed Experimental Protocol:
This protocol is adapted from a reliable method for the synthesis of the non-chlorinated analog, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and is expected to yield the desired product with high efficiency.
Materials and Reagents:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH), finely ground
-
Tetrabutylammonium bromide (TBAB) - as a phase-transfer catalyst
-
Dichloromethane (DCM)
-
Water (deionized)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine 5-chloro-1H-pyrrolo[2,3-b]pyridine, tetrabutylammonium bromide, and finely ground sodium hydroxide in dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reagent: While stirring vigorously, slowly add benzenesulfonyl chloride dropwise to the cooled suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volumes).
-
Washing: Combine the organic layers and wash with a saturated solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Sodium Hydroxide: A strong base is required to deprotonate the acidic N-H of the pyrrole, generating the nucleophilic anion.
-
Tetrabutylammonium Bromide: As a phase-transfer catalyst, it facilitates the interaction between the aqueous (or solid) base and the organic-soluble starting material.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction, while allowing it to warm to room temperature ensures the reaction goes to completion.
Application in the Synthesis of Pexidartinib
The primary utility of this compound is as a key intermediate in the multi-step synthesis of the kinase inhibitor, Pexidartinib[1][2][3]. The benzenesulfonyl protecting group is instrumental in allowing for the selective functionalization at the C3 position of the 7-azaindole core.
Synthetic Workflow towards Pexidartinib:
Figure 2. Role in Pexidartinib Synthesis.
Deprotection of the Benzenesulfonyl Group:
The removal of the benzenesulfonyl protecting group is a critical final step in the synthesis of Pexidartinib. This is typically achieved under basic conditions, which cleave the N-S bond. Common reagents for this deprotection include strong bases like sodium hydroxide or potassium carbonate in a suitable solvent system, often at elevated temperatures. The choice of deprotection conditions must be carefully considered to avoid degradation of the final drug molecule.
Conclusion
This compound is a strategically important molecule in modern medicinal chemistry. Its synthesis, through the protection of 5-chloro-7-azaindole, is a key step that enables the regioselective functionalization required for the construction of complex therapeutic agents like Pexidartinib. This technical guide provides the foundational knowledge and a detailed protocol to aid researchers in the synthesis and application of this valuable intermediate, thereby facilitating the development of novel kinase inhibitors and other potential drug candidates.
References
-
ChemBK. This compound. [Link] [Accessed January 17, 2026].
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PubChem. Pexidartinib. [Link] [Accessed January 17, 2026].
-
Tap, W. D., et al. (2015). Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor. New England Journal of Medicine, 373(5), 428-437. [Link]
- Google Patents. CN111233857A - Synthetic method for continuously producing pexidartinib. [Accessed January 17, 2026].
-
MDPI. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023, M1673. [Link] [Accessed January 17, 2026].
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"1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine" mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine and its Derivatives
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the potential mechanism of action for this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, proposes a primary hypothesis based on the compound's structural class, and outlines a rigorous experimental framework for validation.
Introduction: The Privileged Scaffold
The core of the title compound is the 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole. This heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. Its structure mimics the indole ring of tryptophan and the purine core of adenosine triphosphate (ATP), making it an ideal starting point for designing ATP-competitive inhibitors, particularly for protein kinases.
The specific compound, this compound, is most frequently documented not as a final bioactive agent, but as a crucial synthetic intermediate in the creation of potent and selective kinase inhibitors. The benzenesulfonyl group typically serves as a protecting group for the pyrrole nitrogen, enabling regioselective modifications at other positions of the ring system. However, its presence also significantly alters the electronic and steric profile of the molecule, which could confer its own unique biological activity profile. The chloro-substitution at the 5-position further modifies the electronic properties and provides a potential vector for further chemical elaboration through cross-coupling reactions.
Given its prevalence in the synthesis of kinase inhibitors targeting the Janus kinase (JAK) family, TYK2, and other key signaling proteins, this guide will operate on the primary hypothesis that this compound and its derivatives function as ATP-competitive kinase inhibitors .
Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. The ATP-binding site is a highly conserved pocket, featuring a "hinge" region that forms hydrogen bonds with the adenine ring of ATP.
The 7-azaindole scaffold is an excellent bioisostere of adenine. It can form one or two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively blocking the binding of endogenous ATP and thereby inhibiting the enzyme's catalytic activity. The N1 nitrogen and the N7 nitrogen of the pyrrolo[2,3-b]pyridine core are key to this interaction.
The proposed binding mode is illustrated below. The core scaffold occupies the adenine-binding region, while substituents at other positions can be tailored to interact with surrounding hydrophobic pockets and solvent-exposed regions to achieve high affinity and selectivity for a specific kinase.
Figure 1: Hypothesized binding mode of the 7-azaindole core within a kinase ATP pocket.
Experimental Validation Workflow
To rigorously test the hypothesis of kinase inhibition, a multi-step experimental cascade is required. This workflow is designed to first identify potential targets, then confirm their engagement and functional modulation in both biochemical and cellular contexts.
Figure 2: A systematic workflow for validating the mechanism of action.
Step 1: Broad Kinase Panel Screen
-
Objective: To perform an unbiased screen to identify which of the >500 human kinases the compound interacts with.
-
Methodology:
-
Compound Preparation: Solubilize the test compound in 100% DMSO to a high-concentration stock (e.g., 10 mM).
-
Assay Format: Utilize a commercial kinase screening service (e.g., Eurofins KINOMEscan® or Promega). These platforms typically use affinity-based binding assays. The compound is tested at a high concentration (e.g., 10 µM) against a large panel of kinases.
-
Data Analysis: Results are typically reported as "Percent of Control" or "Percent Inhibition." Hits are identified as kinases showing significant inhibition (e.g., >90%) at the screening concentration.
-
Step 2: Hit Confirmation and Potency (Biochemical IC50)
-
Objective: To confirm the hits from the primary screen and determine the potency (IC50 value) of the compound for each validated target.
-
Methodology:
-
Assay Selection: For each confirmed kinase hit, select an appropriate in vitro assay format. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are common, robust, non-radioactive methods.
-
Dose-Response Curve:
-
Prepare a serial dilution of the compound, typically an 11-point curve starting at 10 µM or 30 µM.
-
Incubate the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP with the varying concentrations of the compound.
-
Initiate the reaction and, after a set time, stop it and add detection reagents (e.g., a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin conjugate for TR-FRET).
-
-
Data Analysis: Plot the inhibition data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to calculate the IC50 value.
-
| Parameter | Description | Typical Value for "Hit" |
| IC50 | Inhibitor concentration causing 50% enzyme inhibition | < 1 µM |
| Hill Slope | Steepness of the curve | ~1.0 |
| R² Value | Goodness of fit for the curve | > 0.95 |
Step 3: Cellular Target Engagement
-
Objective: To verify that the compound can enter cells and bind to its intended kinase target in a physiological context.
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Cell Culture: Grow a relevant cell line (e.g., one that expresses the target kinase at high levels) to confluency.
-
Compound Treatment: Treat the cells with the compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C). Ligand-bound proteins are stabilized and will denature and aggregate at a higher temperature than unbound proteins.
-
Quantification: Separate the soluble and aggregated fractions by centrifugation. Analyze the amount of soluble target kinase remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: A positive result is a "thermal shift," where the melting curve of the target protein is shifted to higher temperatures in the presence of the compound.
-
Structure-Activity Relationship (SAR) Insights
While this compound is an intermediate, its structure provides a foundation for understanding the SAR of its more complex, bioactive derivatives.
-
The Pyrrole N-H: The de-sulfonylation to reveal the N-H is often a prerequisite for high-affinity binding, as this proton can act as a hydrogen bond donor to the kinase hinge. The bulky benzenesulfonyl group likely prevents this interaction, suggesting the parent compound may be a pro-drug or have lower potency than its de-protected analog.
-
The 5-Chloro Position: This position is electronically withdrawing and can serve as a handle for introducing larger groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These larger groups are designed to extend into the solvent-exposed region of the ATP pocket to enhance potency and selectivity.
-
The 4- and 6-Positions: These positions are often substituted in final drug candidates to fine-tune properties like solubility, metabolic stability, and selectivity against closely related kinases.
Conclusion and Future Directions
This compound is a valuable chemical entity, primarily serving as a key building block for a class of highly potent kinase inhibitors. Its inherent biological activity is likely modest due to the bulky N-protecting group, which may preclude the critical hydrogen bonding interactions with the kinase hinge region.
The primary mechanism of action for its derivatives is overwhelmingly ATP-competitive kinase inhibition. The experimental workflow detailed in this guide provides a robust and industry-standard framework for any researcher seeking to elucidate the precise mechanism, potency, and selectivity of this compound or any novel derivatives. Future research should focus on comparative studies between the N-sulfonylated compound and its de-protected analog to quantify the impact of this group on kinase binding and cellular activity.
References
-
Rompis, I. D., et al. (2021). Privileged Structures in Kinase Drug Discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Patel, H., et al. (2021). A comprehensive review on the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
- WO2018160792A1 - Pyrrolo[2,3-B]pyridine compounds as tyk2 inhibitors - Google Patents. (2018).
- WO2017025879A1 - Pyrrolo[2,3-b]pyridine derivatives as inhibitors of one or more of the janus kinases (jak) - Google Patents. (2017).
- WO2020252011A1 - Substituted pyrrolo[2,3-b]pyridines and pyrazolo[3,4-b]pyridines as Irak4 inhibitors - Google Patents. (2020).
An In-Depth Technical Guide to the Biological Activity of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
While 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine is cataloged primarily as a synthetic intermediate, a deeper analysis of its constituent pharmacophores reveals a scaffold ripe with potential for therapeutic innovation. This guide deconstructs the molecule into its two core components: the pyrrolo[2,3-b]pyridine (7-azaindole) nucleus and the N-benzenesulfonyl moiety. The 7-azaindole core is a privileged scaffold in medicinal chemistry, renowned for its role in potent kinase inhibitors targeting critical oncology pathways such as FGFR, FLT3, and IKKα. The benzenesulfonyl group, far from being a mere protecting group, is a well-established pharmacophore in its own right, integral to a multitude of anticancer and anti-inflammatory agents. This document synthesizes the extensive biological activities of these related structures to provide a comprehensive perspective on the therapeutic potential of this compound as a foundational platform for novel drug discovery.
Deconstructing the Core: Structure and Synthetic Context
This compound (CAS: 1015608-87-3) is a heterocyclic compound with the molecular formula C₁₃H₉ClN₂O₂S.[1][2] It is recognized as a key building block in organic synthesis, allowing for the construction of more complex pyrrolopyridine derivatives.[1] Its structure is characterized by the fusion of a pyrrole ring and a pyridine ring, forming the 7-azaindole core. The nitrogen atom of the pyrrole ring is protected and functionalized by a benzenesulfonyl group.
The rationale for using the benzenesulfonyl group in synthesis is twofold. Firstly, it serves as a robust protecting group for the pyrrole nitrogen, which is susceptible to undesired side reactions under various conditions. Its strong electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack while stabilizing it to acidic and oxidative conditions. Secondly, as this guide will explore, this group is a significant pharmacophore, and its inclusion—or the potential for its modification—is a critical consideration in a drug design strategy.
Synthesis Overview
The synthesis of the N-benzenesulfonyl-7-azaindole scaffold is typically achieved through the reaction of 7-azaindole with benzenesulfonyl chloride. The reaction is conducted in a suitable solvent like dichloromethane in the presence of a base, such as sodium hydroxide, and often a phase-transfer catalyst like tetrabutylammonium bromide to facilitate the reaction between the aqueous and organic phases.[3] This straightforward and efficient process makes the scaffold readily accessible for further functionalization in drug discovery campaigns.
The Pyrrolo[2,3-b]pyridine Nucleus: A Privileged Scaffold in Kinase Inhibition
The pyrrolo[2,3-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, effectively mimicking the natural substrate-binding motifs of many enzymes, particularly protein kinases. The pyridine nitrogen introduces a key hydrogen bond acceptor site, enhancing binding affinity and selectivity for specific kinase targets. This has led to the development of numerous potent and selective inhibitors for cancer therapy.
Targeting Fibroblast Growth Factor Receptors (FGFR)
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[4] Consequently, FGFRs are an attractive target for therapeutic intervention. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of FGFR1, 2, and 3.[4]
The strategic design of these inhibitors involves modifying the core scaffold to optimize interactions within the ATP-binding pocket of the FGFR kinase domain. For instance, compound 4h from a reported series demonstrated high potency against FGFR1-3, effectively inhibited the proliferation of breast cancer cells, and induced apoptosis.[4]
dot digraph "FGFR_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];
// Nodes FGF [label="FGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; FGFR [label="FGFR Dimer", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Pyrrolo[2,3-b]pyridine\nInhibitor (e.g., 4h)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; P1 [label="Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT-mTOR\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binding &\nDimerization"]; FGFR -> P1 [label="Activation"]; Inhibitor -> FGFR [label="Blocks ATP\nBinding Site", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; P1 -> RAS_RAF; P1 -> PI3K_AKT; P1 -> PLCg; {RAS_RAF, PI3K_AKT, PLCg} -> Proliferation; }
Caption: FGFR signaling pathway and point of intervention.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | [4] |
Targeting Fms-Like Tyrosine Kinase 3 (FLT3)
Mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[5] The 1H-pyrrolo[2,3-b]pyridine scaffold has served as a foundation for novel FLT3 inhibitors. Researchers have designed derivatives that target the hydrophobic back pocket of the FLT3 kinase domain, leading to significant inhibitory activity against both wild-type and mutated (ITD) forms of the enzyme.[5]
Compound CM5 , a 1H-pyrrolo[2,3-b]pyridine derivative, showed potent inhibition of FLT3-dependent AML cell lines (MOLM-13 and MV4-11), arrested the cell cycle in the G0/G1 phase, and induced apoptosis.[5]
| Compound | MOLM-13 IC₅₀ (µM) | MV4-11 IC₅₀ (µM) | Reference |
| CM5 | 0.75 | 0.64 | [5] |
Targeting IKKα and the Non-Canonical NF-κB Pathway
The inhibitory-kappaB kinases (IKKs) are central regulators of NF-κB signaling. While IKKβ controls the canonical pathway, IKKα is the key kinase in the non-canonical pathway, which is implicated in inflammation and certain cancers. Developing selective IKKα inhibitors has been challenging but is crucial for dissecting its specific biological roles. The aminoindazole-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising starting point for potent and selective IKKα inhibitors.[6][7]
Compounds such as SU1261 and SU1349 demonstrate high potency for IKKα and significant selectivity over the closely related IKKβ, providing valuable tools to probe the function of the non-canonical NF-κB pathway.[6]
dot digraph "NFkB_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];
// Nodes Receptor [label="LTβR / BAFF-R", fillcolor="#F1F3F4", fontcolor="#202124"]; NIK [label="NIK", fillcolor="#FBBC05", fontcolor="#202124"]; IKKa [label="IKKα Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Pyrrolo[2,3-b]pyridine\nInhibitor (e.g., SU1261)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; p100 [label="p100 / RelB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p52 [label="p52 / RelB\n(Active Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Receptor -> NIK [label="Activation"]; NIK -> IKKa [label="Phosphorylates"]; Inhibitor -> IKKa [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; IKKa -> p100 [label="Phosphorylates p100"]; p100 -> p52 [label="Processing"]; p52 -> Nucleus [label="Translocation"]; Nucleus -> Transcription; }
Caption: Non-canonical NF-κB pathway and IKKα inhibition.
| Compound | IKKα Kᵢ (nM) | IKKβ Kᵢ (nM) | Selectivity (IKKβ/IKKα) | Reference |
| SU1261 | 10 | 680 | 68x | [6] |
| SU1349 | 16 | 3352 | 210x | [6] |
The N-Benzenesulfonyl Moiety: An Active Pharmacophore
The benzenesulfonamide group is a cornerstone pharmacophore in medicinal chemistry.[8] Its ability to form strong hydrogen bonds allows it to effectively engage with biological targets, leading to high binding affinity.[8] While serving as a protecting group in our title compound, its inherent biological relevance cannot be overlooked. Benzenesulfonamide derivatives have demonstrated a wide spectrum of activities, most notably as anticancer agents.[9]
This moiety is a key feature of inhibitors targeting:
-
Carbonic Anhydrases (CAs): Sulfonamides are the classic inhibitors of CAs, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[10]
-
Wnt/β-Catenin Pathway: Dysregulation of the Wnt pathway is a hallmark of many cancers. Derivatives containing a sulfonamide group have been identified as inhibitors of Dishevelled (DVL), a key protein in this pathway, leading to anti-cancer activity.[11]
-
Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors, many of which are based on a sulfonamide scaffold, are potent anti-inflammatory agents.[12][13]
The presence of the benzenesulfonyl group on the this compound scaffold thus provides an additional avenue for therapeutic targeting, either directly or through modification into a primary sulfonamide.
Experimental Protocols for Scaffold Evaluation
To translate the potential of this scaffold into tangible drug candidates, rigorous biological evaluation is necessary. Below are representative, high-level protocols for synthesis and primary biological screening.
Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established methods for the N-sulfonylation of 7-azaindole.[3]
Objective: To synthesize the core N-benzenesulfonyl-7-azaindole scaffold.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
-
Benzenesulfonyl chloride
-
Sodium hydroxide (finely ground)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
-
Round bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a dry, nitrogen-purged round bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq), TBAB (0.03 eq), and finely ground sodium hydroxide (3.0 eq).
-
Add dichloromethane to the flask and cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm gradually to room temperature and continue stirring for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the solid product by recrystallization or column chromatography as needed.
Protocol: In Vitro Kinase Inhibition Assay (Generic HTRF)
Objective: To determine the inhibitory potency (IC₅₀) of a test compound against a target kinase.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for studying kinase activity. It measures the phosphorylation of a substrate by detecting the FRET signal between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and a second, acceptor-labeled component of the binding pair.
dot digraph "Kinase_Assay_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];
// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dispense Test Compound\n(1-Benzenesulfonyl-5-chloro-1H-\npyrrolo[2,3-b]pyridine derivative)\nin serial dilution to 384-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Add Kinase and\nBiotinylated Substrate Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Add ATP to\nInitiate Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Incubate at RT\n(e.g., 60 minutes)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Add HTRF Detection Reagents\n(Eu-Ab and SA-XL665)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step6 [label="Incubate at RT\n(e.g., 60 minutes, dark)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Step7 [label="Read Plate on HTRF-\ncompatible reader\n(665 nm / 620 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Calculate IC50 Value", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; }
Caption: High-level workflow for an HTRF kinase assay.
Procedure:
-
Compound Plating: Serially dilute the test compound in DMSO and dispense into a low-volume 384-well assay plate.
-
Enzyme/Substrate Addition: Prepare a mixture of the target kinase (e.g., FGFR1) and its specific biotinylated peptide substrate in kinase reaction buffer. Dispense this mixture into the wells containing the test compound.
-
Reaction Initiation: Add ATP to the wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody (Eu-Ab) and streptavidin-XL665 (SA-XL665).
-
Second Incubation: Incubate for a further 60 minutes at room temperature in the dark to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
This compound stands as a molecule of significant latent potential. While its immediate utility is as a synthetic intermediate, its structural composition points directly toward fertile ground for drug discovery. The 7-azaindole core is a clinically validated scaffold for potent kinase inhibitors, and the benzenesulfonyl moiety is a classic pharmacophore with broad anticancer and anti-inflammatory credentials.
Future research should focus on using this compound as a starting point for library synthesis. The chloro-substituent at the 5-position is an ideal handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse chemical functionalities. By systematically exploring the structure-activity relationships of novel derivatives, it is highly probable that potent and selective modulators of high-value biological targets can be developed, validating the therapeutic promise inherent in this versatile scaffold.
References
A comprehensive list of references that informed this technical guide is provided below.
-
ChemBK. This compound. Available at: [Link]
-
PubChem. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. Available at: [Link]
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Hasyim, D. M., et al. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Cancer Management and Research. Available at: [Link]
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Sroor, F. M. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]
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Hasyim, D. M., et al. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dovepress. Available at: [Link]
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Singh, M., et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Available at: [Link]
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Wieszczycka, K., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Ruji. This compound. Available at: [Link]
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Liu, Y., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
ResearchGate. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][2]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Available at: [Link]
-
PubMed. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Available at: [Link]
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Angeli, A., et al. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, J., et al. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Di Mauro, G., et al. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available at: [Link]
-
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"1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine" physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of This compound , a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, moving from its core identity and properties to its synthesis, characterization, and relevance in a pharmaceutical context. By grounding the discussion in the broader significance of the 7-azaindole scaffold, this guide explains not only the what but also the why behind the compound's characteristics and the experimental choices made in its analysis. The 7-azaindole core is a privileged structure in numerous biologically active compounds, making a thorough understanding of its derivatives essential for the design of novel therapeutics.[1][2][3]
The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a bioisostere of indole and a cornerstone of modern drug design. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its role in the development of potent and selective therapeutics.[4] Derivatives of this scaffold are central to compounds targeting a range of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][2]
This compound is a specific derivative of this core, featuring two key modifications:
-
5-chloro substituent: This halogen atom significantly modulates the electronic properties of the pyridine ring, influences lipophilicity, and can participate in halogen bonding with biological targets.
-
1-Benzenesulfonyl group: This moiety serves a dual purpose. It is an effective protecting group for the pyrrole nitrogen, enhancing stability and modifying reactivity during multi-step syntheses.[5] Concurrently, the sulfonyl group can act as a strong hydrogen bond acceptor and the phenyl ring can engage in π-stacking, making it a critical pharmacophoric element in its own right, as seen in certain kinase inhibitors.[2]
Core Physicochemical & Structural Data
A precise understanding of a compound's physical properties is fundamental to its application in research and development. The following table summarizes the key identifiers and known properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1015608-87-3 | [6][7] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [6][7] |
| Molecular Weight | 292.74 g/mol | [6][7] |
| Appearance | White crystalline solid | [8] |
| Solubility | Soluble in common organic solvents; weak solubility in water.[8] | [8] |
| Melting Point | Data not reported in reviewed literature. | - |
| Boiling Point | Data not reported in reviewed literature. | - |
The poor aqueous solubility is an expected and critical feature, driven by the large, lipophilic benzenesulfonyl group and the overall aromatic nature of the molecule.[8] This property has significant implications for its handling in biological assays and for its potential as a drug candidate, often requiring formulation strategies or further chemical modification to improve bioavailability.
Synthesis and Characterization Strategy
The integrity of any research relies on the unambiguous synthesis and characterization of the materials used. This section outlines a robust, field-proven methodology for the preparation and validation of this compound.
Synthetic Pathway: N-Sulfonylation
The most direct route to the target compound is the N-sulfonylation of the parent heterocycle, 5-chloro-1H-pyrrolo[2,3-b]pyridine. The following protocol is adapted from established methods for the sulfonylation of 7-azaindole and related heterocycles.[5][8]
Caption: Synthetic workflow for N-sulfonylation of 5-chloro-7-azaindole.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), finely ground sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.03 eq). Add anhydrous dichloromethane (DCM) to form a slurry.
-
Causality: The use of a phase-transfer catalyst (TBAB) is crucial. It facilitates the transport of the hydroxide anion from the solid/aqueous phase into the organic phase, enabling the deprotonation of the pyrrole nitrogen, which would otherwise be inefficient in an immiscible system.
-
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Causality: Initial cooling and slow addition are performed to control the exothermicity of the reaction and minimize the formation of potential side products.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude solid should be purified by flash column chromatography (e.g., using a silica gel stationary phase and a hexane/ethyl acetate gradient) to yield the pure product.
Analytical Characterization
Structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyrrolopyridine and benzenesulfonyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl group and the chloro-substituent.
-
¹³C NMR: Based on data for the parent 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, characteristic signals for the carbon atoms of the heterocyclic core and the phenyl group are expected.[5] The carbon attached to the chlorine atom (C5) will exhibit a chemical shift consistent with halogenated aromatic systems.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable. The analysis should confirm the molecular weight (292.74 g/mol ) and, critically, show a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is the definitive signature of a molecule containing a single chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase HPLC system (e.g., C18 column). Due to its lipophilic nature, a mobile phase consisting of a gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid or formic acid, is appropriate. The goal is to obtain a single, sharp peak, with purity typically expected to be >95% for use in further research.
Physicochemical Properties in a Drug Discovery Context
The measured and predicted properties of a molecule directly inform its trajectory in a drug discovery pipeline.
Caption: Relationship between physicochemical properties and drug development.
-
Solubility and Permeability: The low aqueous solubility is a primary challenge for oral bioavailability.[8] However, the compound's high lipophilicity suggests it will have good passive permeability across cell membranes, a requirement for reaching intracellular targets. This creates a classic trade-off that medicinal chemists must balance.
-
Target Engagement: The sulfonyl oxygens are potent hydrogen bond acceptors, while the pyridine nitrogen provides an additional acceptor site. The aromatic systems are capable of engaging in π-π and hydrophobic interactions. These features are essential for high-affinity binding to protein targets, such as the hinge region of kinases.[2]
-
Metabolic Stability: The benzenesulfonyl group is generally robust and not prone to metabolic degradation, which can contribute to a longer half-life in vivo. The 5-chloro position is also less susceptible to oxidative metabolism compared to an unsubstituted C-H bond.
Safety and Handling
While comprehensive toxicological data is not available, information from suppliers and related compounds provides guidance for safe handling.
-
Hazard Classification: The compound is classified as an irritant.[7] Structurally related compounds carry the GHS07 pictogram, with hazard statements indicating they may be harmful if swallowed (H302) and cause serious eye irritation (H319).[9]
-
Recommended Precautions: Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[8] Handling should occur in a well-ventilated area or a chemical fume hood. Avoid generating dust and direct contact with skin or eyes.
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to predict and interpret its key spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and characterization of this and related compounds. The methodologies and interpretations presented herein are designed to be self-validating, providing a strong foundation for experimental design and data analysis.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structure, which mimics the indole core of tryptophan, allows it to interact with a wide range of biological targets.[1][2] The introduction of substituents, such as the 5-chloro and 1-benzenesulfonyl groups in the title compound, provides a means to modulate its physicochemical properties and biological activity. The benzenesulfonyl group, in particular, is often employed as a protecting group for the indole nitrogen, enhancing stability and modifying electronic characteristics.[3][4]
Accurate structural confirmation is paramount in the synthesis and application of such novel compounds. This guide provides a detailed predictive analysis of the spectroscopic data for this compound (Figure 1), empowering researchers to confidently identify and characterize this molecule.
Figure 1. Structure of this compound
-
Molecular Weight: 292.74 g/mol [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The following sections predict the ¹H and ¹³C NMR spectra of the title compound, with justifications based on the electronic effects of the substituents and data from related N-sulfonylated indoles and 7-azaindole derivatives.[1][3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolo[2,3-b]pyridine core and the benzenesulfonyl group. The electron-withdrawing nature of the sulfonyl group will generally shift the pyrrole protons downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.5 - 7.7 | d | ~3.5 | Deshielded by the adjacent nitrogen and the sulfonyl group. Coupled to H-3. |
| H-3 | 6.6 - 6.8 | d | ~3.5 | Shielded relative to H-2. Coupled to H-2. |
| H-4 | 8.3 - 8.5 | d | ~2.0 | Deshielded by the pyridine nitrogen. Coupled to H-6. |
| H-6 | 8.0 - 8.2 | d | ~2.0 | Deshielded by the pyridine nitrogen and adjacent to the chloro group. Coupled to H-4. |
| H-ortho (SO₂Ph) | 7.9 - 8.1 | d | ~7.5 | Deshielded due to proximity to the electron-withdrawing sulfonyl group. |
| H-meta (SO₂Ph) | 7.4 - 7.6 | t | ~7.5 | Standard aromatic region. |
| H-para (SO₂Ph) | 7.5 - 7.7 | t | ~7.5 | Standard aromatic region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 125 - 128 | Influenced by the sulfonyl group and adjacent to C-3. |
| C-3 | 105 - 108 | Shielded carbon of the pyrrole ring. |
| C-3a | 148 - 150 | Bridgehead carbon, deshielded by the pyridine nitrogen. |
| C-4 | 145 - 147 | Deshielded by the pyridine nitrogen. |
| C-5 | 128 - 130 | Carbon bearing the chloro substituent. |
| C-6 | 118 - 120 | Influenced by the pyridine nitrogen and chloro group. |
| C-7a | 130 - 132 | Bridgehead carbon adjacent to the pyrrole nitrogen. |
| C-ipso (SO₂Ph) | 138 - 140 | Carbon attached to the sulfonyl group. |
| C-ortho (SO₂Ph) | 127 - 129 | Standard aromatic region. |
| C-meta (SO₂Ph) | 129 - 131 | Standard aromatic region. |
| C-para (SO₂Ph) | 133 - 135 | Standard aromatic region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish H-H couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for assigning quaternary carbons.
-
Visualization of NMR Assignments
Caption: Predicted ¹H and ¹³C NMR assignments for key atoms.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound. The most significant feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. We expect to see two peaks:
-
Fragmentation Pathways: Electron impact (EI) or collision-induced dissociation (CID) would likely induce fragmentation at the weakest bonds. The N-S bond is particularly susceptible to cleavage.
Key Predicted Fragments:
-
Loss of Benzenesulfonyl Radical: [M - C₆H₅SO₂]⁺. This would result in the formation of the 5-chloro-1H-pyrrolo[2,3-b]pyridine cation.
-
Loss of SO₂: [M - SO₂]⁺. This rearrangement is common for sulfonyl compounds.
-
Cleavage of the Pyrrolo[2,3-b]pyridine Core: Further fragmentation of the heterocyclic core could occur, though predicting the exact fragments is complex.[10][11]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an appropriate ionization source.
-
Ionization Method:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion with minimal fragmentation.
-
Electron Impact (EI): A higher-energy method that will induce fragmentation, providing structural information.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.
-
Perform tandem MS (MS/MS) on the molecular ion to induce and analyze fragmentation, confirming the predicted pathways.
-
Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]
Predicted IR Absorption Bands
The IR spectrum of this compound will be complex, but several key bands can be predicted.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 3000 | C-H stretch | Aromatic rings | Characteristic of sp² C-H bonds. |
| 1600 - 1450 | C=C and C=N stretch | Aromatic rings | Multiple bands expected due to the two aromatic systems. |
| 1370 - 1340 | Asymmetric SO₂ stretch | Sulfonyl group | Strong and characteristic absorption. |
| 1180 - 1160 | Symmetric SO₂ stretch | Sulfonyl group | Strong and characteristic absorption. |
| 850 - 750 | C-H out-of-plane bend | Aromatic rings | Pattern can sometimes indicate substitution. |
| 750 - 690 | C-S stretch | Sulfonyl group | Moderate intensity band. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid compound directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or KBr pellet.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging established spectroscopic principles and comparative data from structurally related molecules, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This comprehensive analysis serves as an essential resource for researchers in synthetic and medicinal chemistry, facilitating the unambiguous identification and characterization of this and similar complex heterocyclic molecules, thereby accelerating the drug discovery and development process.
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The Strategic Core: A Technical Guide to 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine in Oncology Drug Discovery
This guide delves into the strategic importance and application of the synthetic intermediate, 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, a cornerstone in the modern oncology drug discovery landscape. We will move beyond a simple datasheet to explore the rationale behind its use, its pivotal role in the synthesis of potent kinase inhibitors, and the experimental methodologies that leverage its unique chemical architecture.
Introduction: The Power of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is bioisosteric to indole, allowing it to mimic the natural substrate interactions within the ATP-binding pockets of numerous protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Consequently, the 7-azaindole core is a foundational element in a multitude of FDA-approved and investigational oncology drugs.[2]
Derivatives of this scaffold have shown potent inhibitory activity against a range of clinically relevant kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs)[3]
-
Cyclin-Dependent Kinase 8 (CDK8)
-
BRAF proto-oncogene, serine/threonine kinase[2]
-
Fms-like tyrosine kinase 3 (FLT3)
-
Colony-Stimulating Factor 1 Receptor (CSF1R)[1]
The development of these complex inhibitors, however, necessitates a robust and controllable synthetic strategy. This is where the specific intermediate, this compound, becomes indispensable.
Deconstructing the Intermediate: A Tale of Two Moieties
The utility of This compound (CAS 1015608-87-3) lies in the deliberate chemical functionalities introduced onto the core 7-azaindole ring.[4][5] It is not itself a biologically active agent but rather a highly strategic building block designed for controlled, sequential chemical modifications.
| Property | Value |
| Molecular Formula | C₁₃H₉ClN₂O₂S |
| Molecular Weight | 292.75 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in common organic solvents like DCM, THF, and DMF.[4] |
Let's analyze its two key features:
The Benzenesulfonyl ("Bs") Group: A Directing and Protecting Moiety
The pyrrole nitrogen in the 7-azaindole core is nucleophilic and its proton is acidic. In many synthetic reactions, particularly those involving strong bases or organometallic reagents, this unprotected N-H bond can interfere with the desired reaction, leading to side products and low yields.
The benzenesulfonyl group serves as an excellent protecting group .[6]
-
Electron-Withdrawing Nature : It significantly decreases the nucleophilicity of the pyrrole ring, preventing unwanted side reactions.[6]
-
Stability : It is robust and stable to a wide range of reaction conditions, including common cross-coupling reactions.
-
Facilitating Lithiation : The electron-withdrawing effect acidifies the protons on the pyrrole ring, which can facilitate regioselective deprotonation and subsequent functionalization at the C2 position if needed.
-
Clean Deprotection : It can be reliably removed under basic conditions (e.g., hydrolysis with NaOH) at a later stage in the synthesis to yield the free N-H, which is often crucial for the final compound's binding to its biological target.
The 5-Chloro Substituent: A Handle for Cross-Coupling
The chlorine atom at the 5-position of the pyridine ring is a critical "handle" for introducing molecular complexity. This position is often a key vector for extending the molecule out of the kinase hinge-binding region and into solvent-exposed areas, allowing for the modulation of potency and pharmacokinetic properties. The chloro group is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the facile introduction of a wide variety of aryl, heteroaryl, or amine substituents.
The Synthetic Workflow: From Intermediate to Potent Inhibitor
The primary role of this compound is to serve as a stable, protected core upon which further complexity is built, typically at the C3 and C5 positions. Below is a representative, multi-step workflow illustrating its application.
Caption: Synthetic workflow utilizing the title compound.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes the crucial step of introducing a new aryl group at the 5-position, a common strategy in building kinase inhibitors.
Objective: To couple an arylboronic acid to the 5-position of the protected pyrrolopyridine core.
Materials:
-
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Starting Material)
-
(4-fluorophenyl)boronic acid (Example Coupling Partner)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and Sodium Carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The mixture should be sparged with nitrogen for 15-20 minutes to ensure it is deoxygenated.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
Self-Validation: The success of the reaction is confirmed by comparing the NMR and Mass Spectrometry data of the product with the expected values. The absence of starting material in the purified product confirms reaction completion.
Biological Significance: The End Goal of Synthesis
The ultimate purpose of synthesizing molecules from this compound is to inhibit kinases that drive cancer progression. For example, many potent inhibitors of the BRAF kinase, particularly the V600E mutant common in melanoma, are based on the pyrrolo[2,3-b]pyridine scaffold.[2]
Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.
The final deprotected molecules are then subjected to a battery of tests to determine their efficacy.
| Representative Target | Example Inhibitor Scaffold | Reported IC₅₀ Values | Cancer Indication |
| BRAF V600E | Pyrrolo[2,3-b]pyridine-based | 0.080 - 0.085 µM[2] | Melanoma, Colorectal Cancer |
| FGFR1/2/3 | 1H-pyrrolo[2,3-b]pyridine derivative | 7, 9, 25 nM respectively[3] | Breast Cancer, Bladder Cancer |
| CDK8 | 5-phenyl-1H-pyrrolo[2,3-b]pyridine | 35.2 nM | Colorectal Cancer |
| FLT3-ITD | 1H-pyrrolo[2,3-b]pyridine derivative | 0.64 µM (MV4-11 cells) | Acute Myeloid Leukemia |
Protocol: In Vitro Kinase Inhibition Assay (Example: BRAF)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against the target kinase.
Methodology:
-
Reagents: Recombinant human BRAF V600E enzyme, biotinylated MEK1 substrate, ATP, and the test compound (solubilized in DMSO).
-
Assay Plate Preparation: Serially dilute the test compound in an assay buffer in a 384-well plate.
-
Kinase Reaction: Add the BRAF enzyme and MEK1 substrate to the wells. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., a europium-labeled anti-phospho-MEK antibody). Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.
-
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is more than a mere chemical; it is a strategic tool in the armamentarium of the medicinal chemist. Its design elegantly solves the challenges of reactivity and regioselectivity inherent to the 7-azaindole core. By providing a stable, protected, and readily functionalizable platform, it streamlines the synthesis of complex, high-value kinase inhibitors. Understanding the logic behind its design and the methodologies for its use is fundamental for researchers and scientists dedicated to the discovery of next-generation targeted cancer therapies.
References
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ChemBK. This compound. Available from: [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
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Elsevier. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. Available from: [Link]
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MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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ResearchGate. Pyrrole Protection. Available from: [Link]
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The Ascendancy of Pyrrolopyridines in Oncology: A Technical Guide to a Versatile Kinase Inhibitor Scaffold
Foreword: The Kinase Inhibitor Revolution and the Rise of the Pyrrolopyridine Scaffold
The advent of targeted cancer therapies has irrevocably shifted the landscape of oncology. At the vanguard of this revolution are small molecule kinase inhibitors, precision-guided munitions in the war against cancer. Protein kinases, numbering over 500 in the human kinome, are the master regulators of cellular signaling, and their dysregulation is a hallmark of many malignancies. The ability to selectively inhibit these enzymes has unlocked unprecedented therapeutic potential.
Within this dynamic field, the pyrrolopyridine scaffold has emerged as a privileged structure, a versatile framework upon which a multitude of potent and selective kinase inhibitors have been built. Its intrinsic structural resemblance to the purine core of adenosine triphosphate (ATP) provides a foundational affinity for the ATP-binding pocket of kinases, making it an ideal starting point for inhibitor design.[1] The true elegance of this scaffold, however, lies in its amenability to chemical modification. The strategic placement of various substituents on the pyrrolopyridine nucleus allows for the fine-tuning of selectivity, potency, and pharmacokinetic properties, enabling the targeting of a wide array of kinases implicated in cancer progression.[1]
This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a comprehensive overview of the core principles, experimental methodologies, and therapeutic landscape of pyrrolopyridine derivatives in cancer therapy. We will delve into their fundamental mechanism of action, explore the synthetic strategies employed in their creation, and detail the critical in vitro and in vivo assays for their evaluation. Furthermore, we will examine key signaling pathways modulated by these inhibitors and discuss the structure-activity relationships that govern their efficacy. It is our hope that this guide will serve as a valuable resource, empowering the scientific community to further harness the therapeutic potential of this remarkable scaffold.
I. The Pyrrolopyridine Core: A Privileged Scaffold for Kinase Inhibition
The fundamental principle underpinning the efficacy of pyrrolopyridine derivatives as kinase inhibitors lies in their structural mimicry of ATP. The bicyclic pyrrolopyridine core can be considered a deazapurine, closely resembling the adenine component of ATP.[2] This inherent similarity allows these molecules to competitively bind to the ATP-binding cleft of protein kinases, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades that drive tumorigenesis.
While the pyrrolopyridine core provides the anchor, the substituents appended to this scaffold are the primary determinants of a compound's potency and selectivity.[1] Medicinal chemists can strategically modify the pyrrolopyridine ring system to exploit subtle differences in the topology and amino acid composition of the ATP-binding sites of various kinases. This tailored approach has led to the development of pyrrolopyridine derivatives that can selectively inhibit specific kinases, families of kinases, or even act as multi-targeted inhibitors, simultaneously blocking several key oncogenic pathways.
A prime example of a clinically successful pyrrolopyridine derivative is Vemurafenib , an inhibitor of the BRAF V600E mutant kinase, which is prevalent in metastatic melanoma.[3] The pyrrolo[2,3-b]pyridine core of Vemurafenib effectively occupies the ATP-binding site of the mutated BRAF protein, leading to the inhibition of the downstream MAPK/ERK signaling pathway and subsequent tumor growth arrest.[3][4]
II. Synthetic Strategies for the Elaboration of the Pyrrolopyridine Scaffold
The versatility of the pyrrolopyridine scaffold is matched by the diverse synthetic routes available for its construction and functionalization. A common strategy involves the initial synthesis of the core bicyclic system, followed by the introduction of key substituents.
For instance, the synthesis of certain pyrrolo[3,2-c]pyridine derivatives can commence from pyrrolo[2,3-b]pyridine.[5] This starting material can be treated with an oxidizing agent like m-chloroperoxybenzoic acid to form a salt, which upon heating with phosphorus oxychloride, yields a chlorinated intermediate.[5] This intermediate can then undergo nucleophilic substitution with various anilines, followed by further modifications to introduce desired functionalities, such as benzamido groups, which have been shown to enhance potency against targets like FMS kinase.[5]
Another approach for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves a multi-step sequence starting from 6-amino-2-methylpyrimidin-4(3H)-one.[6][7] This can be cyclized to form a pyrrolopyrimidin-4-ol, which is then chlorinated and subsequently aminated. The resulting amino group serves as a handle for the introduction of various side chains via amide bond formation, allowing for the exploration of structure-activity relationships.[6][7]
The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomeric form of the pyrrolopyridine core. The ability to efficiently generate a diverse library of analogues is crucial for the optimization of lead compounds.
III. Key Oncogenic Signaling Pathways Targeted by Pyrrolopyridine Derivatives
The therapeutic efficacy of pyrrolopyridine derivatives stems from their ability to modulate key signaling pathways that are frequently dysregulated in cancer. Two of the most prominent pathways targeted by these inhibitors are the MAPK/ERK and the PI3K/AKT/mTOR pathways.
A. The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] In many cancers, this pathway is constitutively activated due to mutations in upstream components, such as the BRAF kinase. The BRAF V600E mutation, for example, leads to constant signaling down the MAPK pathway, promoting uncontrolled cell growth.[9]
Caption: The PI3K/AKT/mTOR signaling pathway and the action of pyrrolopyridine-based PI3K inhibitors.
Several pyrrolopyridine derivatives have been developed to target various nodes within this pathway, including PI3K itself. By inhibiting PI3K, these compounds prevent the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of AKT. [5]This, in turn, suppresses the downstream signaling cascade, leading to reduced cell proliferation and survival.
IV. Preclinical Evaluation of Pyrrolopyridine Derivatives: A Methodological Guide
The preclinical evaluation of novel pyrrolopyridine derivatives is a multi-step process involving a battery of in vitro and in vivo assays to assess their potency, selectivity, mechanism of action, and anti-tumor efficacy.
A. In Vitro Assays
A fundamental first step in evaluating the anti-cancer potential of a pyrrolopyridine derivative is to determine its effect on the viability and proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Detailed Protocol: MTT Cell Viability Assay [3][7][10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine derivative in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, to allow the compound to exert its effect.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
To confirm that a pyrrolopyridine derivative is acting on its intended kinase target, in vitro kinase inhibition assays are essential. These assays can be performed using purified recombinant enzymes or cell lysates. A variety of formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The choice of assay format often depends on the specific kinase and the available resources.
Western blotting is a powerful technique to assess the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement and downstream pathway modulation.
Detailed Protocol: Western Blot Analysis of MAPK Pathway Activation [2][4][6][12][13]
-
Cell Lysis: Treat cancer cells with the pyrrolopyridine derivative for a specified time. Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK and total ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein phosphorylation.
B. In Vivo Efficacy Studies
To assess the anti-tumor activity of a pyrrolopyridine derivative in a living organism, in vivo studies using animal models are crucial. Human tumor xenograft models in immunocompromised mice are the most commonly used preclinical models for this purpose. [14][15][16][17][18] Detailed Protocol: Human Tumor Xenograft Model [14][15][17]
-
Animal Model: Use immunocompromised mice, such as athymic nude or SCID mice, which can accept human tumor grafts without rejection.
-
Tumor Cell Implantation: Inoculate a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers and calculate the tumor volume.
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the pyrrolopyridine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation: Monitor tumor growth and the body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), which is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement, histopathology, and biomarker analysis (e.g., by Western blotting or immunohistochemistry).
Caption: A generalized workflow for the preclinical evaluation of pyrrolopyridine derivatives.
V. Structure-Activity Relationships (SAR) and the Path to Clinical Candidates
The optimization of pyrrolopyridine derivatives from initial hits to clinical candidates is guided by a deep understanding of their structure-activity relationships (SAR). SAR studies involve the systematic modification of the chemical structure of a lead compound and the evaluation of the resulting analogues for their biological activity.
For example, in the development of pyrrolopyridine-based Met kinase inhibitors, it was found that replacing an N-acylurea moiety with a conformationally constrained 2-pyridone significantly enhanced potency. [1][19]Further exploration of this series led to the identification of potent 4-pyridone and pyridine N-oxide analogues. [1][19]X-ray crystallographic analysis of these compounds bound to the Met kinase domain provided crucial insights into their binding modes and rationalized the observed SAR. [19] Similarly, for pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors, the introduction of a benzamido moiety at a specific position on the pyrrolopyridine nucleus was found to be more potent than the corresponding primary amino analogues in many cases. [2][5]This was attributed to the benzamido group occupying a hydrophobic pocket and potentially forming an additional hydrogen bond with the target enzyme. [2][5] These examples highlight the iterative nature of drug discovery, where SAR studies, guided by structural biology and computational modeling, are used to refine the chemical structure of a lead compound to achieve the desired potency, selectivity, and pharmacokinetic properties for a clinical candidate.
VI. The Clinical Landscape and Future Directions
The clinical success of Vemurafenib has paved the way for the development of a new generation of pyrrolopyridine derivatives targeting a diverse range of kinases. Several of these compounds are currently in various stages of clinical development for the treatment of a wide array of cancers.
Table 1: Selected Pyrrolopyridine Derivatives in Cancer Therapy
| Compound Name | Target Kinase(s) | Indication(s) | Development Stage |
| Vemurafenib | BRAF V600E | Metastatic Melanoma, Erdheim-Chester Disease | Approved |
| Pexidartinib | CSF1R (FMS) | Tenosynovial Giant Cell Tumor | Approved |
| Amuvatinib | c-Kit, PDGFRα, FLT3 | Various Cancers | Phase II |
| Foretinib | MET, VEGFR2 | Various Cancers | Phase II |
| Belumosudil | ROCK2 | Chronic Graft-Versus-Host Disease | Approved |
The future of pyrrolopyridine derivatives in cancer therapy is bright. Ongoing research is focused on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome mechanisms of drug resistance. Furthermore, the exploration of pyrrolopyridine derivatives as multi-targeted inhibitors and as components of combination therapies holds significant promise for enhancing therapeutic efficacy and improving patient outcomes. The versatility of this remarkable scaffold ensures that it will remain a cornerstone of kinase inhibitor drug discovery for years to come.
VII. Conclusion
Pyrrolopyridine derivatives represent a powerful and versatile class of kinase inhibitors with proven clinical utility in the treatment of cancer. Their success is rooted in the inherent ability of the pyrrolopyridine scaffold to mimic the purine core of ATP, providing a strong foundation for inhibitor design. The amenability of this scaffold to chemical modification has enabled the development of a diverse array of potent and selective inhibitors targeting key oncogenic signaling pathways.
This technical guide has provided a comprehensive overview of the fundamental principles, experimental methodologies, and therapeutic landscape of pyrrolopyridine derivatives in oncology. From their mechanism of action and synthetic strategies to their preclinical evaluation and clinical applications, we have aimed to equip researchers and drug development professionals with the knowledge necessary to advance the field. As our understanding of the cancer kinome continues to expand, the pyrrolopyridine scaffold is poised to play an even more significant role in the development of next-generation targeted therapies, offering new hope to patients in the ongoing fight against cancer.
VIII. References
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Current Medicinal Chemistry. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]
-
Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. Available at: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Vemurafenib. StatPearls. Available at: [Link]
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Vemurafenib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
Activation of the MAPK pathway through a BRAFV600E mutation. ResearchGate. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
-
BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Clinical Cancer Research. Available at: [Link]
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Direct In Vivo Xenograft Tumor Model for Predicting Chemotherapeutic Drug Response in Cancer Patients. Bohrium. Available at: [Link]
-
Vemurafenib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
BRAF V600E. OncLive. Available at: [Link]
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Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract
This document provides a comprehensive guide for the synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in medicinal chemistry. The 7-azaindole scaffold, of which this compound is a derivative, is a privileged structure in numerous biologically active molecules, particularly as kinase inhibitors for targeted cancer therapies.[1][2] This protocol details a robust two-step synthetic sequence: (1) N-protection of the 7-azaindole core with benzenesulfonyl chloride, followed by (2) regioselective chlorination at the C-5 position using N-Chlorosuccinimide (NCS). We will elaborate on the mechanistic rationale, provide a detailed, step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a foundational heterocyclic scaffold in modern drug discovery.[3] Its structure, which combines a pyridine and a pyrrole ring, serves as an excellent bioisostere for purine and indole systems, allowing for fine-tuning of physicochemical properties such as solubility, pKa, and target binding affinity.[2] Specifically, the title compound, this compound (CAS No: 1015608-87-3), is a valuable intermediate used in the synthesis of a variety of potent kinase inhibitors.[1][4] The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, while the chlorine atom at the C-5 position provides a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions.
This guide presents a reliable and scalable laboratory procedure for the synthesis of this key intermediate, starting from commercially available 7-azaindole.
Chemical Reaction and Mechanism
The synthesis is accomplished in two primary stages:
Step 1: N-Sulfonylation of 7-Azaindole
The first step involves the protection of the pyrrole nitrogen of 7-azaindole. This is crucial to prevent side reactions in the subsequent chlorination step and to activate the ring system appropriately. The reaction proceeds via a nucleophilic substitution mechanism. In the presence of a strong base like sodium hydride (NaH), the acidic N-H proton of the 7-azaindole is abstracted, forming a highly nucleophilic azaindolide anion.[5] This anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride ion and forming the stable N-sulfonylated product.[5]
Step 2: Electrophilic Chlorination
The second step is the regioselective chlorination of the protected 7-azaindole. N-Chlorosuccinimide (NCS) is employed as an efficient and easy-to-handle source of an electrophilic chlorine species (Cl⁺).[6][7] The electron-rich pyrrolo[2,3-b]pyridine ring system undergoes electrophilic aromatic substitution. The N-benzenesulfonyl group directs the substitution, and the chlorine atom is selectively introduced at the C-5 position of the pyridine ring. The reaction is typically carried out in an inert aprotic solvent like N,N-Dimethylformamide (DMF).
Visual Representation of the Synthetic Workflow
Caption: Overall Synthetic Scheme
Detailed Experimental Protocol
Part A: Synthesis of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine
Materials and Reagents:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzenesulfonyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole (1.0 eq). Dissolve it in anhydrous THF (approx. 10-15 mL per gram of 7-azaindole).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt may result in a thicker suspension.
-
Sulfonylation: Cool the reaction mixture back to 0 °C. Add benzenesulfonyl chloride (1.1 eq) dropwise via a syringe or an addition funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-protected intermediate.
Part B: Synthesis of this compound
Materials and Reagents:
-
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (from Part A)
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF (approx. 10 mL per gram).
-
Chlorination: Add N-Chlorosuccinimide (NCS, 1.1 eq) to the solution in one portion at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 50-60 °C and stir for 3-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will likely form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and succinimide.
-
Purification: The crude solid can be further purified by recrystallization from a solvent such as ethanol or isopropanol, or by silica gel chromatography if necessary, to afford the final product as a solid.
-
Drying: Dry the purified product in a vacuum oven.
Data Summary and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Value |
| Chemical Formula | C₁₃H₉ClN₂O₂S[4][8] |
| Molecular Weight | 292.74 g/mol [8][9] |
| Appearance | White to off-white solid |
| Purity (Typical) | >98% (by HPLC)[9] |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): Expected peaks corresponding to the aromatic protons of the benzenesulfonyl group and the pyrrolo[2,3-b]pyridine core.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ at approximately 293.0.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete N-Sulfonylation | Inactive NaH (due to moisture exposure); Insufficient reaction time. | Use fresh, high-quality NaH from a sealed container. Ensure anhydrous conditions. Increase reaction time and monitor by TLC. |
| Low Yield in Chlorination | Insufficient heating or reaction time. | Ensure the reaction temperature is maintained at 50-60 °C. Extend the reaction time and monitor progress. |
| Multiple Chlorinated Products | Reaction temperature too high or prolonged reaction time. | Adhere to the recommended temperature and monitor the reaction closely to avoid over-chlorination. Purify carefully using column chromatography. |
| Difficulty Removing Succinimide | Incomplete washing during work-up. | Wash the filtered solid thoroughly with copious amounts of water. Consider an additional wash with a cold, dilute aqueous base (e.g., NaHCO₃). |
Conclusion
The two-step protocol described provides a reliable and efficient method for synthesizing this compound. The use of a benzenesulfonyl protecting group allows for clean and regioselective chlorination with NCS. This intermediate is primed for further elaboration, making this protocol highly valuable for research groups engaged in the synthesis of novel kinase inhibitors and other biologically active molecules.
References
-
ChemBK. (2024, April 10). This compound. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
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Bollacke, A., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2244. Available at: [Link]
-
Ji, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819–31823. Available at: [Link]
-
ResearchGate. 1H NMR spectra of compound 3a. Available at: [Link]
-
PubChem. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. Available at: [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]
-
ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with.... Available at: [Link]
-
Wikipedia. N-Chlorosuccinimide. Available at: [Link]
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Bentham Science. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Available at: [Link]
-
Pharmaffiliates. 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Available at: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]
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PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
-
ResearchGate. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Available at: [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
-
PubMed. Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Available at: [Link]
-
ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF. Available at: [Link]
- Google Patents. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
-
World Journal of Advanced Research and Reviews. Role of Heterocycles in Drug Discovery: An Overview. Available at: [Link]
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ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
Introduction:
In the landscape of contemporary medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic systems, the 7-azaindole core has emerged as a cornerstone for the design of potent and selective kinase inhibitors.[1][2][3][4] This document provides an in-depth examination of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine , a key building block whose unique structural and electronic features have been instrumental in the discovery of several clinically significant agents.
This guide will elucidate the rationale behind its use, detail practical synthetic protocols, and explore its application in the context of targeted therapies, with a particular focus on its role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib.
Part 1: The Rationale - Why this compound?
The utility of this specific 7-azaindole derivative stems from a confluence of strategic chemical features that address common challenges in drug design, particularly within the domain of kinase inhibitors.
-
The 7-Azaindole Core: This nitrogen-containing indole isostere is a well-established "hinge-binding" motif. The pyridine nitrogen (N7) and the pyrrole N-H group can form two critical hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor within the ATP-binding pocket.[2][3][5] This bidentate interaction is a hallmark of many successful kinase inhibitors, including the FDA-approved drug Vemurafenib.[2][3][5]
-
The 5-Chloro Substituent: The chlorine atom at the 5-position serves multiple purposes. Electronically, it modulates the pKa of the pyrrole nitrogen and the overall electron density of the bicyclic system. Synthetically, it provides a crucial handle for further functionalization through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various substituents to probe the solvent-front region of the kinase active site, thereby enhancing potency, tuning selectivity, and improving pharmacokinetic properties.
-
The 1-Benzenesulfonyl (Bes) Protecting Group: The benzenesulfonyl group is an essential element for synthetic tractability. It serves as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions during subsequent synthetic manipulations. Critically, its strong electron-withdrawing nature acidifies the C3-proton, facilitating regioselective lithiation and subsequent functionalization at that position. Furthermore, it can be reliably removed under specific conditions that are often compatible with other sensitive functional groups present in complex intermediates.
Diagram 1: Key Features of the Building Block
Caption: Key strategic functions of the this compound scaffold.
Part 2: Synthetic Applications & Protocols
The primary application of this building block is in the construction of complex, multi-substituted 7-azaindole cores. A prominent example is its use in the synthesis of Lorlatinib, a third-generation ALK and ROS1 inhibitor.[6] The following protocols are based on established and scalable synthetic routes.
Protocol 2.1: Synthesis of this compound
The starting material, 5-chloro-1H-pyrrolo[2,3-b]pyridine, is commercially available. The protection of the pyrrole nitrogen is a straightforward and high-yielding procedure.[7]
Diagram 2: Synthetic Workflow for N-Sulfonylation
Caption: Workflow for the benzenesulfonyl protection of 5-chloro-7-azaindole.
Step-by-Step Procedure:
-
To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the title compound as a white to off-white solid.
Causality Note: The use of a strong, non-nucleophilic base like NaH is critical for the complete deprotonation of the weakly acidic pyrrole nitrogen, forming the corresponding anion which is a potent nucleophile. Anhydrous conditions are essential to prevent quenching of the NaH and the reactive anion.
Protocol 2.2: Regioselective C3-Iodination
A key subsequent transformation is the regioselective iodination at the C3 position. The electron-withdrawing benzenesulfonyl group directs this electrophilic substitution preferentially to C3 upon metallation.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.3 M) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting dark-colored mixture at -78 °C for 1 hour.
-
Add a solution of iodine (I₂, 1.2 eq) in THF dropwise.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., hexanes/ethyl acetate gradient) to yield 1-benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Trustworthiness Note: This protocol's success relies on strict temperature control. Premature warming after the addition of n-BuLi can lead to loss of regioselectivity and the formation of undesired side products. The use of iodine as the electrophile provides a stable, functionalized handle for subsequent cross-coupling reactions.
Protocol 2.3: Suzuki Cross-Coupling and Deprotection in Lorlatinib Synthesis
The installed iodine at C3 and the existing chlorine at C5 are now available for differential cross-coupling reactions. The following is a representative Suzuki coupling at the C5 position, followed by the removal of the benzenesulfonyl group, a sequence used in the synthesis of Lorlatinib precursors.[6][8]
Diagram 3: Synthetic Sequence to a Key Intermediate
Caption: Key synthetic steps: Suzuki cross-coupling followed by N-deprotection.
Step-by-Step Procedure (Suzuki Coupling):
-
To a reaction vessel, add the 3-iodo-5-chloro-azaindole derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a mixture of a suitable organic solvent (e.g., dioxane or DME) and water (typically 4:1 to 10:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product via column chromatography.
Step-by-Step Procedure (Deprotection):
-
Dissolve the benzenesulfonyl-protected intermediate (1.0 eq) in a protic solvent like methanol (MeOH) or a THF/water mixture.
-
Add a suitable base, such as sodium hydroxide (NaOH, 3-5 eq) or potassium carbonate (K₂CO₃).
-
Heat the mixture to 50-70 °C or reflux, monitoring the reaction by LC-MS until complete conversion.
-
Cool the reaction, neutralize with acid (e.g., 1M HCl) if necessary, and remove the organic solvent under reduced pressure.
-
Perform a standard aqueous workup and extract the product.
-
Purify by chromatography or crystallization to obtain the deprotected 7-azaindole core.
Expertise Note: The choice of Suzuki conditions (catalyst, base, solvent) can be substrate-dependent and may require optimization. For deprotection, base-mediated hydrolysis is common and cost-effective for large-scale synthesis. Alternative reductive methods (e.g., Mg/MeOH) can also be employed if the substrate is base-sensitive.
Part 3: Role in Targeted Therapy - The Lorlatinib Case Study
Lorlatinib (Lorbrena®) is a potent, brain-penetrant, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1. It is designed to overcome resistance to earlier-generation ALK inhibitors.[6] The this compound building block is central to its convergent synthesis, providing the foundational azaindole core.[8][9]
The final Lorlatinib molecule features a complex, substituted 7-azaindole core that binds to the ATP pocket of the ALK kinase domain. The nitrogen at position 7 of the azaindole core forms the critical hydrogen bond with the hinge region of the kinase. The substituents, installed via reactions on the chlorinated and later functionalized positions of the starting building block, occupy adjacent pockets, conferring high potency and a unique resistance profile.
Diagram 4: ALK Signaling and Lorlatinib Inhibition
Caption: Simplified pathway of oncogenic ALK signaling and its inhibition by Lorlatinib.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key transformations discussed.
| Transformation | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) |
| N-Sulfonylation | NaH, Benzenesulfonyl chloride | DMF | 0 to RT | >90% |
| C3-Iodination | n-BuLi, I₂ | THF | -78 | 75-85% |
| C5-Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Boronic Ester | Dioxane/H₂O | 80-100 | 70-90% |
| N-Deprotection | NaOH, MeOH/H₂O | MeOH/H₂O | 50-70 | 80-95% |
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its pre-installed functionalities and robust protecting group streamline the synthesis of complex kinase inhibitors, enabling the rapid exploration of chemical space and the development of potent, selective, and clinically successful drugs like Lorlatinib. The protocols and rationale presented herein provide a framework for researchers to leverage this versatile scaffold in their own drug discovery programs.
References
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.
-
PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Drugs: Lorlatinib. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
ResearchGate. (2020). (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... Retrieved from [Link]
- Google Patents. (2021). US20210163498A1 - Solid state forms of lorlatinib and their preparation.
-
ABL Technology. This compound. Retrieved from [Link]
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PubChem. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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The Synthetic Chemist's Guide to 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: A Versatile Intermediate in Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged scaffold, forming the structural foundation of numerous kinase inhibitors and other therapeutic agents.[1][2] Its unique electronic properties, featuring a hydrogen bond donor and acceptor in close proximity, make it an attractive bioisostere for purines and indoles. The strategic functionalization of this core is paramount in the development of novel drug candidates. 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine has emerged as a critical intermediate in this endeavor, offering a stable and reactive platform for a variety of synthetic transformations.[3] The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the 7-azaindole ring system and directing the regioselectivity of subsequent reactions. The chloro substituent at the 5-position provides a key handle for introducing molecular diversity through cross-coupling reactions. This guide provides an in-depth exploration of the applications of this versatile building block in organic synthesis, complete with detailed protocols and mechanistic insights for researchers in drug development.
The Strategic Role of the Benzenesulfonyl Protecting Group
The selection of a protecting group is a critical decision in a multi-step synthesis. The benzenesulfonyl group offers several advantages when working with the 7-azaindole scaffold:
-
Enhanced Stability: The electron-withdrawing nature of the sulfonyl group stabilizes the electron-rich pyrrole ring, preventing unwanted side reactions under various conditions.
-
Directed Reactivity: The bulky benzenesulfonyl group can direct metallation and subsequent electrophilic attack to specific positions on the pyrrole ring.
-
Facilitation of Cross-Coupling: Protection of the N-H proton prevents its interference in palladium-catalyzed cross-coupling reactions, which are often sensitive to acidic protons.[4]
-
Reliable Deprotection: The benzenesulfonyl group can be reliably removed under basic conditions, allowing for the unmasking of the N-H functionality at a late stage in the synthesis.
Key Synthetic Transformations
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 5-position.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands often favoring the reductive elimination step.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Chlorophenylboronic Acid
This protocol is adapted from a similar transformation in the synthesis of Vemurafenib.[5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 292.74 | 1.0 g | 3.42 | 1.0 |
| 4-Chlorophenylboronic acid | 156.37 | 0.64 g | 4.10 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 62.5 mg | 0.068 | 0.02 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.51 | 56.2 mg | 0.137 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1.45 g | 6.84 | 2.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Water | - | 3 mL | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 g, 3.42 mmol), 4-chlorophenylboronic acid (0.64 g, 4.10 mmol), and potassium phosphate (1.45 g, 6.84 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ (62.5 mg, 0.068 mmol) and SPhos (56.2 mg, 0.137 mmol) in 1,4-dioxane (5 mL) under an argon atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining 1,4-dioxane (10 mL) and water (3 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are prevalent in many biologically active molecules.[6]
Mechanistic Rationale: This reaction also proceeds via a palladium-catalyzed cycle. Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the C-N bond.[1] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 292.74 | 1.0 g | 3.42 | 1.0 |
| Morpholine | 87.12 | 0.36 mL | 4.10 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 15.4 mg | 0.068 | 0.02 |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 65.2 mg | 0.137 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 0.46 g | 4.79 | 1.4 |
| Toluene | - | 15 mL | - | - |
Procedure:
-
In a glovebox, add palladium(II) acetate (15.4 mg, 0.068 mmol) and XPhos (65.2 mg, 0.137 mmol) to an oven-dried Schlenk tube.
-
Add toluene (5 mL) and stir for 10 minutes to form the active catalyst.
-
To a separate Schlenk tube, add this compound (1.0 g, 3.42 mmol) and sodium tert-butoxide (0.46 g, 4.79 mmol).
-
Evacuate and backfill this tube with argon three times.
-
Add the catalyst solution to the substrate-containing tube via syringe.
-
Add morpholine (0.36 mL, 4.10 mmol) and the remaining toluene (10 mL).
-
Heat the reaction mixture to 110 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexanes and ethyl acetate).
Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7]
Mechanistic Rationale: This reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the final product. Copper-free versions of this reaction are also well-established.[8]
Detailed Protocol: Microwave-Assisted Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general method adapted for the specific substrate.[3][9]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 292.74 | 293 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 122 µL | 1.1 | 1.1 |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 701.9 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3 mL | - | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 3 mL | - | - |
Procedure:
-
To a 10 mL microwave vial, add this compound (293 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Add DMF (3 mL) and triethylamine (3 mL).
-
Add phenylacetylene (122 µL, 1.1 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 120 °C for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired alkynylated product.
Workflow for microwave-assisted Sonogashira coupling.
Deprotection of the Benzenesulfonyl Group
The final step in many synthetic sequences involving this intermediate is the removal of the benzenesulfonyl protecting group to unveil the 7-azaindole N-H.
Causality of Deprotection Conditions: The cleavage of the N-S bond is typically achieved under basic conditions. The choice of base and solvent system can be tailored to the substrate's sensitivity and solubility.
Protocol: Base-Mediated Deprotection
Materials:
| Reagent/Solvent | Concentration/Purity | Amount |
| 1-Benzenesulfonyl-5-substituted-1H-pyrrolo[2,3-b]pyridine | - | 1.0 mmol |
| Sodium Hydroxide (NaOH) | - | 5.0 mmol |
| Methanol (MeOH) | Anhydrous | 10 mL |
| Water | Deionized | 2 mL |
Procedure:
-
Dissolve the 1-benzenesulfonyl-5-substituted-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (200 mg, 5.0 mmol) in water (2 mL).
-
Heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 7-azaindole.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of functionalized 7-azaindoles. Its stability and predictable reactivity in key cross-coupling reactions make it an essential tool for medicinal chemists and drug development professionals. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in the creation of novel and potent therapeutic agents.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
The Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]
-
St-Onge, M., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. Retrieved from [Link]
-
Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]
- Google Patents. (2014). WO2014159353A1 - Solid state forms of vemurafenib hydrochloride.
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Retrieved from [Link]
-
Liu, Y., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central. Retrieved from [Link]
-
Larsen, B. T., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved from [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Application Notes and Protocols for the Synthesis and Utilization of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: A Pivotal Intermediate in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Consequently, 7-azaindole derivatives are at the core of numerous groundbreaking therapeutics, particularly in the realm of kinase inhibitors. The strategic functionalization of this core is paramount for modulating target affinity and pharmacokinetic properties.
This guide focuses on a key intermediate in the medicinal chemist's toolkit: 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine . The introduction of the benzenesulfonyl group serves a dual purpose. Primarily, it acts as a robust protecting group for the pyrrole nitrogen, mitigating its high reactivity and enabling selective functionalization at other positions of the heterocyclic core.[1] Secondly, the electron-withdrawing nature of the sulfonyl group can influence the reactivity of the ring system. The 5-chloro substituent provides a versatile handle for late-stage diversification, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments.
These application notes provide a comprehensive overview of the synthesis, characterization, and subsequent functionalization of this valuable intermediate, grounded in established chemical principles and supported by authoritative literature.
Part 1: Synthesis of this compound
The synthesis of the title compound is achieved through the N-sulfonylation of the commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole). The selection of reaction conditions is critical to ensure high yield and purity. The following protocol is adapted from a reliable procedure for the sulfonylation of the parent 7-azaindole, incorporating a phase-transfer catalyst to facilitate the reaction in a biphasic system.
Protocol 1: N-Benzenesulfonylation of 5-chloro-7-azaindole
This protocol details the synthesis of this compound from 5-chloro-1H-pyrrolo[2,3-b]pyridine.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the title compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 5-chloro-1H-pyrrolo[2,3-b]pyridine | 152.58 | 1.0 | 1.53 g |
| Benzenesulfonyl chloride | 176.62 | 1.2 | 2.12 g (1.53 mL) |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | 1.20 g |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.03 | 97 mg |
| Dichloromethane (DCM) | - | - | 40 mL |
| Water (H₂O) | - | - | 40 mL |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), finely ground sodium hydroxide (3.0 eq.), and tetrabutylammonium bromide (0.03 eq.).
-
Add dichloromethane (DCM) and water to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Sulfonylation: Slowly add benzenesulfonyl chloride (1.2 eq.) dropwise to the cold reaction mixture over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Cyclohexane/Ethyl Acetate = 7:3).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by silica gel column chromatography using a gradient of cyclohexane and ethyl acetate to afford the pure product.
Characterization Data (Expected):
-
Molecular Formula: C₁₃H₉ClN₂O₂S
-
Molecular Weight: 292.74 g/mol [2]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would be in the regions of 8.4-8.2 (pyridine-H), 8.2-8.0 (sulfonyl-Ar-H), 7.8-7.4 (sulfonyl-Ar-H and pyridine-H), and 7.2-6.5 (pyrrole-H) ppm.
-
Mass Spectrometry (ESI+): Expected m/z = 293.0 [M+H]⁺.
Part 2: Deprotection of the Benzenesulfonyl Group
The removal of the benzenesulfonyl protecting group is a crucial step to liberate the N-H of the pyrrole ring, which is often required for biological activity or further synthetic transformations. Several methods can be employed, with the choice depending on the substrate's sensitivity to the reaction conditions.
Protocol 2A: Reductive Desulfonylation with Magnesium
This method is a mild and effective way to cleave the N-S bond.
Diagram of the Deprotection Workflow:
Caption: Workflow for the deprotection of the title compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 292.74 | 1.0 |
| Magnesium (Mg) turnings | 24.31 | ~35 |
| Methanol (MeOH) | - | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | - |
| Ethyl Acetate | - | - |
Experimental Procedure:
-
Reaction Setup: Dissolve the N-sulfonylated substrate (1.0 eq.) in anhydrous methanol in a round-bottom flask.
-
Reaction: Add magnesium turnings (~35 eq.) to the stirred solution. A crystal of iodine can be added to activate the magnesium surface if the reaction is sluggish.
-
Stir the mixture vigorously at room temperature. The reaction can be gently heated to 50 °C if necessary. Monitor for completion by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2B: Alkaline Hydrolysis
This is a more classical approach but can be effective.
Experimental Procedure:
-
Dissolve the substrate (1.0 eq.) in a mixture of methanol and water.
-
Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) (5-10 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and neutralize with 1M HCl.
-
Extract the product with ethyl acetate (3x), wash with brine, dry, and concentrate.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The 5-chloro position of this compound is primed for C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for building molecular complexity.
Protocol 3A: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the 5-position of the azaindole and various aryl or heteroaryl boronic acids or esters.
Diagram of the Suzuki-Miyaura Coupling Pathway:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Recommended Starting Conditions:
| Component | Suggested Reagents/Conditions |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) with a ligand like XPhos or SPhos (4-10 mol%), or a pre-catalyst like XPhos Pd G2 (2-5 mol%). |
| Boronic Acid/Ester | 1.2 - 2.0 equivalents |
| Base | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents) |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water (typically 4:1 to 10:1). |
| Temperature | 80-110 °C |
General Procedure:
-
In a reaction vessel, combine the this compound, the boronic acid/ester, the base, and the palladium catalyst/ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Protocol 3B: Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling the 5-position with a wide variety of primary or secondary amines.
Recommended Starting Conditions:
| Component | Suggested Reagents/Conditions |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a bulky, electron-rich phosphine ligand such as RuPhos or XPhos (4-10 mol%). |
| Amine | 1.1 - 1.5 equivalents |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equivalents) |
| Solvent | Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF. |
| Temperature | 80-120 °C |
General Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring until completion.
-
Cool the reaction, quench with water or saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic phase, dry, concentrate, and purify by chromatography.
Conclusion
This compound is a strategically designed intermediate that facilitates the synthesis of complex, functionalized 7-azaindole derivatives. The protocols and guidelines presented herein provide a solid foundation for researchers in drug discovery and organic synthesis to effectively utilize this versatile building block. The robust nature of the benzenesulfonyl protecting group, combined with the reactivity of the chloro substituent, opens a gateway to a vast chemical space, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
-
ChemBK. this compound. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
-
Gogoll, A. et al. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]
-
Hua, J. et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. [Link]
-
PubChem. this compound. [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
Applications of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine in Drug Development: A Technical Guide
Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure." Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of targeted therapies.[1][2] The introduction of a benzenesulfonyl protecting group on the pyrrole nitrogen and a chlorine atom at the 5-position yields 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine , a versatile and highly valuable intermediate in the synthesis of potent kinase inhibitors.[3] This guide provides an in-depth exploration of the applications of this key intermediate in drug development, complete with detailed protocols and mechanistic insights for researchers and scientists in the field.
The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, which is crucial for preventing undesirable side reactions during multi-step syntheses.[4] Its subsequent removal is a critical step to unveil the final active pharmaceutical ingredient (API). This strategic use of protection and deprotection allows for precise chemical modifications at other positions of the pyrrolo[2,3-b]pyridine core, enabling the synthesis of diverse libraries of compounds for screening and optimization.
Application I: Central Intermediate in the Synthesis of BRAF Inhibitors for Melanoma
The most prominent application of this compound is as a pivotal building block in the synthesis of BRAF inhibitors, most notably Vemurafenib (Zelboraf®). Vemurafenib is an FDA-approved therapy for metastatic melanoma harboring the BRAF V600E mutation, a genetic alteration that drives uncontrolled cell proliferation.[5] The pyrrolo[2,3-b]pyridine core of Vemurafenib is essential for its high-affinity binding to the ATP-binding pocket of the mutated BRAF kinase.
Synthetic Workflow: From Intermediate to API
The synthesis of Vemurafenib from this compound typically involves a multi-step process. The following workflow illustrates the key transformations.
Sources
- 1. [PDF] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Novel Antiviral Agents
Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Antiviral Drug Discovery
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form specific hydrogen bonds allow it to mimic the purine nucleobases, making it an effective core structure for targeting a wide array of viral enzymes and proteins.[1][2] Derivatives of 7-azaindole have demonstrated potent antiviral activity against a range of pathogens, including influenza virus, HIV, and SARS-CoV-2.[3][4][5] This guide focuses on a key intermediate, 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine , and its application in the streamlined synthesis of next-generation antiviral therapeutics. We will delve into the strategic rationale behind its design and provide detailed protocols for its utilization in drug development workflows.
Core Concepts: Why this compound?
The selection of this specific starting material is a deliberate and strategic choice in organic synthesis, designed to facilitate efficient and regioselective chemical transformations. Two key features of this molecule, the benzenesulfonyl protecting group and the 5-chloro substituent, are instrumental to its utility.
The Benzenesulfonyl Protecting Group: Ensuring Stability and Directing Reactivity
The nitrogen atom of the pyrrole ring in 7-azaindole is nucleophilic and requires protection during many synthetic transformations. While several protecting groups exist, the benzenesulfonyl group offers distinct advantages. In the synthesis of complex 7-azaindole analogs, it has been observed that other protecting groups, such as the tosylate group, can be unstable under certain reaction conditions.[3] The benzenesulfonyl group provides enhanced stability, allowing for a broader range of subsequent chemical modifications to be performed without compromising the integrity of the core scaffold.[3] Furthermore, this electron-withdrawing group can influence the reactivity of the pyrrolo[2,3-b]pyridine ring system, facilitating certain regioselective reactions.
The 5-Chloro Substituent: A Handle for Molecular Diversification
The chlorine atom at the 5-position of the pyridine ring is not merely a passive substituent. It serves as a versatile functional handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the 7-azaindole core, a critical process in structure-activity relationship (SAR) studies to optimize the antiviral potency and pharmacokinetic properties of lead compounds. The presence of this halogen allows for the late-stage introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of a library of analogs for biological screening.
Synthetic Workflow: From Intermediate to Antiviral Candidate
The following section outlines a detailed, multi-step protocol for the synthesis of a potential antiviral agent starting from this compound. This workflow is a representative example and can be adapted for the synthesis of a diverse range of 7-azaindole derivatives.
Diagram of the Synthetic Workflow
Caption: A generalized synthetic pathway for antiviral agents.
Experimental Protocols
PART 1: Regioselective C3-Iodination
Objective: To introduce an iodine atom at the C3 position of the pyrrole ring, providing a reactive site for subsequent cross-coupling reactions.
Rationale: The C3 position of the N-sulfonylated 7-azaindole is activated for electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-purged round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine .[3]
PART 2: Suzuki Cross-Coupling for C3-Arylation
Objective: To introduce a desired aryl or heteroaryl moiety at the C3 position via a palladium-catalyzed Suzuki cross-coupling reaction.
Rationale: The C3-iodo intermediate is an excellent substrate for Suzuki coupling. This reaction allows for the introduction of a wide range of substituents, which is crucial for tuning the biological activity of the final compound.
Materials:
-
1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
-
Desired Arylboronic acid or Arylboronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent mixture (e.g., 1,4-Dioxane and water)
-
Argon or Nitrogen gas
Procedure:
-
To a dry, argon-purged Schlenk flask, add 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the C3-arylated intermediate.
PART 3: Deprotection of the Benzenesulfonyl Group
Objective: To remove the benzenesulfonyl protecting group to yield the final antiviral compound.
Rationale: The removal of the sulfonyl group is often the final step in the synthesis. This can be achieved under basic or acidic conditions, depending on the stability of the rest of the molecule. Basic hydrolysis with sodium hydroxide or lithium hydroxide is a common and effective method.
Materials:
-
C3-Arylated Intermediate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Solvent mixture (e.g., Tetrahydrofuran (THF) and water)
Procedure:
-
Dissolve the C3-arylated intermediate (1.0 eq) in a mixture of THF and water.
-
Add an excess of NaOH or LiOH (3.0-5.0 eq).
-
Heat the mixture to reflux (or stir at room temperature, depending on the substrate) for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).
-
Extract the final product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by recrystallization or flash column chromatography to yield the 5-chloro-3-aryl-7-azaindole derivative.
Data Presentation: Antiviral Activity of 7-Azaindole Derivatives
The following table summarizes the antiviral activity of representative 7-azaindole derivatives against various viruses, illustrating the potential of compounds synthesized from the this compound scaffold.
| Compound ID | Target Virus | Assay Type | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | Reference |
| ASM-7 | SARS-CoV-2 | Pseudovirus Assay | 0.45 | >10 | >22 | [4] |
| G7a | SARS-CoV-2 | Pseudovirus Assay | 9.08 | >10 | >1.1 | [4] |
| Compound 9 | Influenza A (H1N1) | Antiviral Assay | 0.0027 | 10 | 3704 | [6] |
| Compound 5 | Herpes Simplex Virus 1 | Antiviral Assay | 0.0022 | 64,451 | 29,295,909 | [6] |
EC₅₀: Half maximal effective concentration. CC₅₀: Half maximal cytotoxic concentration. SI = CC₅₀/EC₅₀.
Conclusion and Future Perspectives
This compound is a strategically designed and highly valuable intermediate for the synthesis of novel antiviral agents. The robust benzenesulfonyl protecting group ensures stability during multi-step synthesis, while the 5-chloro substituent provides a crucial handle for late-stage functionalization and SAR studies. The protocols outlined in this guide offer a clear and reproducible pathway for the development of potent 7-azaindole-based antiviral candidates. As the threat of viral diseases continues to evolve, the efficient and versatile synthetic routes enabled by this key intermediate will undoubtedly play a significant role in the future of antiviral drug discovery.
References
-
Bandarage, U. K., Clark, M. P., Perola, E., Gao, H., Jacobs, M. D., Tsai, A., ... & Leeman, J. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 249-254. [Link]
-
Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. (2022). Journal of Medicinal Chemistry, 65(9), 6461-6490. [Link]
-
Li, Y., Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, H. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 249, 115169. [Link]
-
O'Hare, T., Zabriskie, R. C., Eiring, A. M., & Deininger, M. W. (2013). Pushing the anvelope: extending the spectrum of ABL kinase inhibitors. Nature Medicine, 19(7), 815-817. [Link]
-
Zhang, M., Chen, Q., & Yang, G. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 89, 421-441. [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances, 10(52), 31221-31225. [Link]
-
SCHEME 2 Synthesis routes of compounds 9-12. - ResearchGate. (n.d.). [Link]
- Process for the preparation of antiviral 7-azaindole derivatives. (2003).
-
Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus. (2010). European Journal of Medicinal Chemistry, 45(5), 2044-2047. [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2022). Molecules, 27(13), 4239. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Medicinal Chemistry
Abstract
This comprehensive guide provides detailed application notes and protocols for the proficient use of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine , a pivotal intermediate in contemporary drug discovery and medicinal chemistry. The document elucidates the strategic importance of the 7-azaindole scaffold, the functional role of the benzenesulfonyl protecting group, and provides step-by-step protocols for the synthesis, functionalization, and deprotection of this versatile building block. The protocols are designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices to ensure reproducibility and success in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to effectively mimic these biologically crucial motifs, making it a cornerstone in the design of targeted therapeutics.[1] The incorporation of a nitrogen atom into the indole ring system can modulate physicochemical properties such as solubility and pKa, and importantly, provides an additional hydrogen bond acceptor which can enhance binding affinity to biological targets.[1] Consequently, the 7-azaindole framework is a recurring feature in a multitude of kinase inhibitors and other pharmacologically active agents.[2][3]
The subject of this guide, This compound , serves as a key intermediate in the synthesis of derivatives of the 7-azaindole core. The benzenesulfonyl group acts as a robust protecting group for the pyrrole nitrogen, while the chloro substituent at the 5-position provides a reactive handle for further synthetic transformations. This strategic arrangement allows for selective modifications at other positions of the heterocyclic core.
PART 1: Synthesis of this compound
The synthesis of the title compound is typically achieved through the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of a base.[4] This protocol details a standard procedure for this transformation.
Protocol 1: N-Benzenesulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine
This protocol describes the protection of the pyrrole nitrogen of 5-chloro-7-azaindole with a benzenesulfonyl group.
Materials:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Visualization of the Synthetic Workflow:
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
Application Notes and Protocols for 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of a Protected Azaindole Core in Modern Drug Discovery
In the landscape of targeted cancer therapy, the strategic synthesis of complex heterocyclic scaffolds is paramount. 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 1-(phenylsulfonyl)-5-chloro-7-azaindole, has emerged as a critical pharmaceutical intermediate. Its significance is prominently highlighted in the synthesis of Vemurafenib, a potent inhibitor of the BRAFV600E mutated kinase, which is a key driver in a significant percentage of melanomas and other cancers.[1][2]
The 7-azaindole core is a privileged structure in medicinal chemistry, prized for its ability to mimic the indole ring of tryptophan while offering unique hydrogen bonding capabilities and physicochemical properties.[3] The introduction of a chlorine atom at the 5-position provides a crucial handle for late-stage functionalization, typically through cross-coupling reactions. However, the pyrrole nitrogen of the 7-azaindole nucleus is susceptible to undesired side reactions. The installation of a benzenesulfonyl group serves as a robust protecting group, enhancing the stability of the molecule, modulating its reactivity, and facilitating purification. This strategic protection is essential for achieving high yields and purity in the subsequent synthetic steps toward complex drug molecules like Vemurafenib.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the safety profile, is essential before commencing any experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O₂S | |
| Molecular Weight | 292.74 g/mol | |
| Appearance | Solid | [5] |
| Storage | Store at 2-8°C |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of this compound: A Representative Protocol
The following protocol outlines a representative two-step synthesis starting from the commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine. The core of this procedure is the protection of the pyrrole nitrogen with a benzenesulfonyl group.
Caption: Synthetic workflow for the preparation of the target intermediate.
Protocol 1: N-Benzenesulfonylation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is based on established procedures for the N-sulfonylation of azaindoles. The choice of base and solvent can be critical and may require optimization depending on the scale and specific laboratory conditions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (equiv.) |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 866546-07-8 | 152.58 | 1.0 g | 6.55 mmol (1.0) |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.31 g | 7.86 mmol (1.2) |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 | 1.0 mL | 7.86 mmol (1.2) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | 20 mL | - |
| Saturated aqueous ammonium chloride | - | - | As needed | - |
| Ethyl acetate | 141-78-6 | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | 7757-82-6 | - | As needed | - |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.55 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) and cool the mixture to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion, 0.31 g, 7.86 mmol) portion-wise to the stirred solution at 0 °C. Causality Note: The use of a strong base like NaH is necessary to deprotonate the acidic pyrrole N-H, forming the corresponding anion which is a potent nucleophile.
-
Activation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Sulfonylation: Slowly add benzenesulfonyl chloride (1.0 mL, 7.86 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL). Trustworthiness Note: The washing steps are crucial to remove residual DMF and inorganic salts, ensuring the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization of the Intermediate
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzenesulfonyl group and the pyrrolopyridine core.
-
¹³C NMR: The spectrum should display the correct number of carbon signals with chemical shifts indicative of the aromatic and heterocyclic rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass should be observed.
-
IR Spectroscopy: Characteristic absorption bands for the sulfonyl group (S=O stretching) and the aromatic C-H and C=C bonds are expected.
Application in the Synthesis of a Vemurafenib Precursor via Suzuki-Miyaura Cross-Coupling
This compound is a key building block for the synthesis of Vemurafenib. A crucial step is the Suzuki-Miyaura cross-coupling reaction to introduce the 4-chlorophenyl group at the 5-position of the azaindole core.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of a Vemurafenib precursor.
Protocol 2: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on known Suzuki-Miyaura couplings of similar heterocyclic systems.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (equiv.) |
| This compound | - | 292.74 | 1.0 g | 3.41 mmol (1.0) |
| 4-Chlorophenylboronic acid | 1679-18-1 | 156.37 | 0.64 g | 4.10 mmol (1.2) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.12 g | 0.17 mmol (0.05) |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 0.94 g | 6.82 mmol (2.0) |
| 1,4-Dioxane | 123-91-1 | - | 15 mL | - |
| Water | 7732-18-5 | - | 5 mL | - |
Procedure:
-
Inert Atmosphere: To a round-bottom flask, add this compound (1.0 g, 3.41 mmol), 4-chlorophenylboronic acid (0.64 g, 4.10 mmol), and potassium carbonate (0.94 g, 6.82 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.12 g, 0.17 mmol).
-
Solvent Addition: Add 1,4-dioxane (15 mL) and water (5 mL).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Expertise Note: Thorough degassing is critical to remove oxygen, which can deactivate the palladium catalyst and lead to lower yields.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Work-up: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the desired Vemurafenib precursor.
Mechanism of Action of Vemurafenib: Targeting the BRAFV600E Mutation
The end-product of the synthetic route involving our key intermediate is Vemurafenib, a highly specific kinase inhibitor. Vemurafenib targets the V600E mutation in the BRAF gene, which is part of the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7] In its mutated state, BRAF is constitutively active, leading to uncontrolled cell proliferation and tumor growth.[7] Vemurafenib selectively binds to the ATP-binding site of the mutated BRAFV600E kinase, inhibiting its activity and blocking downstream signaling through MEK and ERK. This ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[6]
Caption: Simplified MAPK signaling pathway and the inhibitory action of Vemurafenib on mutated BRAF.
Conclusion
This compound is a strategically designed intermediate that plays a pivotal role in the efficient synthesis of targeted therapeutics like Vemurafenib. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this valuable building block in their drug discovery and development endeavors. By understanding the causality behind the experimental choices and adhering to rigorous synthetic and analytical practices, the path from intermediate to active pharmaceutical ingredient can be navigated with greater precision and success.
References
-
Vemurafenib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 17, 2026, from [Link]
- A kind of synthetic method of 5 chlorine 7 azaindoles. (2017). Google Patents.
-
Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. (2024). Chemical Review and Letters. Retrieved January 17, 2026, from [Link]
-
Vemurafenib. (2025). StatPearls - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 17, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Definition of vemurafenib - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved January 17, 2026, from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. (n.d.). J&K Scientific. Retrieved January 17, 2026, from [Link]
-
1-benzenesulfonyl-5-fluoro-1h-pyrrolo[2,3-b]pyridine. (n.d.). Tradeindia. Retrieved January 17, 2026, from [Link]
-
Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012). PubMed. Retrieved January 17, 2026, from [Link]
-
1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). ABL Technology. Retrieved January 17, 2026, from [Link]
-
The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. labsolu.ca [labsolu.ca]
- 5. rsc.org [rsc.org]
- 6. CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google Patents [patents.google.com]
- 7. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
Application Notes & Protocols: Strategic Synthesis of Pyrrolopyridine-Based Kinase Inhibitors
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrrolopyridine framework, also known as azaindole, represents a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its structure is a bioisostere of purine, the core of adenosine triphosphate (ATP), allowing pyrrolopyridine derivatives to competitively bind to the ATP-binding site of various kinases.[2] This mimicry is a powerful strategy for modulating kinase activity, which is often dysregulated in diseases like cancer.[2] Consequently, inhibitors based on scaffolds such as pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-d]pyrimidine are central to the development of targeted therapies.[3][4]
This guide provides an in-depth analysis of field-proven synthetic routes to key pyrrolopyridine cores. We will dissect the strategic choices behind multi-step syntheses, focusing on the logic of reaction sequencing, the role of protecting groups, and the execution of critical cross-coupling reactions that are fundamental to building molecular complexity and achieving therapeutic potency.
Section 1: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (7-Azaindole Core)
The 7-azaindole scaffold is a validated pharmacophore found in approved drugs like Pexidartinib, a CSF1R inhibitor.[3] The synthesis of highly substituted 7-azaindoles often requires a carefully orchestrated sequence of cross-coupling reactions to install the desired aryl and amine functionalities at specific positions. A robust and highly adaptable strategy involves the sequential application of Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions on a pre-functionalized pyrrolopyridine core.
Causality and Strategic Considerations:
The choice to perform the Suzuki–Miyaura coupling before the Buchwald–Hartwig amination is a critical strategic decision.[3][5] This sequence leverages the differential reactivity of halogenated sites on the core intermediate. For a 2-iodo-4-chloropyrrolopyridine intermediate, the carbon-iodine bond is significantly more reactive towards palladium-catalyzed Suzuki coupling than the carbon-chlorine bond. This chemoselectivity allows for the clean installation of the C-2 aryl group without competing reactions at the C-4 position.[3] Only after the C-2 position is secured is the less reactive C-4 chloro-substituent targeted for amination.
Furthermore, the pyrrole N-H is acidic and can interfere with the catalytic cycle of cross-coupling reactions. Therefore, protection of this nitrogen, often with a group like (2-(trimethylsilyl)ethoxy)methyl (SEM), is essential for high yields and clean conversions.[3] However, the final deprotection of the SEM group can be challenging, as its cleavage can release formaldehyde, leading to unwanted side reactions.[3][5]
Workflow for 7-Azaindole Synthesis
Caption: Sequential synthesis of 2-aryl-4-amino-7-azaindoles.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C-2
This protocol describes the arylation of the 2-iodo-4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine intermediate (Compound 7 ). The procedure is adapted from the synthesis of CSF1R inhibitors.[3]
Materials:
-
Compound 7 (1.0 equiv)
-
(4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a round-bottom flask, add Compound 7 , (4-(hydroxymethyl)phenyl)boronic acid, and K₂CO₃.
-
Purge the flask with nitrogen for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 9 hours.[3]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel) to yield the C-2 arylated product.
Expert Insight: The choice of Pd(PPh₃)₄ as the catalyst is common for Suzuki couplings as it is robust and commercially available. The aqueous base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The chemoselectivity arises from the greater lability of the C-I bond compared to the C-Cl bond in the oxidative addition step to the Pd(0) center.
Section 2: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold is another privileged structure, forming the basis of inhibitors targeting kinases like CSF1R and EGFR.[4][6] A common and effective synthetic strategy involves the late-stage functionalization of a pre-formed, halogenated pyrrolopyrimidine core using palladium-catalyzed cross-coupling reactions.
Causality and Strategic Considerations:
In contrast to the 7-azaindole synthesis, routes towards complex pyrrolo[2,3-d]pyrimidines often begin with a functionalized pyrimidine and build the pyrrole ring onto it. Subsequent modifications at the C-4 and C-6 positions are then achieved via cross-coupling. The Buchwald-Hartwig amination is a particularly powerful tool in this context, allowing for the formation of C-N bonds with a wide range of amines, which is critical for tuning the inhibitor's selectivity and pharmacokinetic properties.[6][7]
The choice of catalyst and ligand is paramount for a successful Buchwald-Hartwig reaction. A common combination is Palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor and a bulky, electron-rich phosphine ligand such as BINAP.[6] Cesium carbonate (Cs₂CO₃) is often used as the base, as it is non-nucleophilic and sufficiently strong to facilitate the deprotonation of the amine.
Workflow for Pyrrolo[2,3-d]pyrimidine Synthesis
Caption: Buchwald-Hartwig strategy for pyrrolopyrimidine inhibitors.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling of a key chloro-substituted intermediate with a primary or secondary amine, adapted from a reported synthesis of CSF1R inhibitors.[6]
Materials:
-
N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Key Intermediate 2 ) (1.0 equiv)
-
Corresponding amine (e.g., pyridin-2-ylmethanamine) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.1 equiv)
-
Cesium carbonate [Cs₂CO₃] (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Add the key intermediate 2 , the corresponding amine, and cesium carbonate to a round-bottom flask suitable for heating under reflux.
-
Purge the flask with nitrogen for 10-15 minutes.
-
Add anhydrous 1,4-dioxane. Degas the resulting suspension for an additional 10 minutes.
-
Add the catalyst Pd(OAc)₂ and the ligand BINAP to the reaction mixture.
-
Heat the mixture to 100-110 °C for 30 minutes to 6 hours, monitoring progress by LC-MS.[6]
-
After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is often used directly in the next deprotection step without further purification.[6]
Expert Insight: The Pd(OAc)₂/BINAP system forms the active Pd(0) catalyst in situ. The bulky BINAP ligand promotes the reductive elimination step, which is the final C-N bond-forming step in the catalytic cycle, and helps prevent catalyst decomposition. The use of a strong, non-nucleophilic base like Cs₂CO₃ is critical for efficiency.
Section 3: Data Summary of Synthesized Inhibitors
The ultimate validation of a synthetic route is the biological activity of the resulting compounds. The protocols described above have been successfully employed to generate highly potent kinase inhibitors.
| Compound ID | Target Kinase | Synthetic Strategy | IC₅₀ (nM) | Reference |
| 12b | CSF1R | Buchwald-Hartwig Amination | Low Nanomolar | [6] |
| 12i | EGFR (T790M mutant) | Buchwald-Hartwig Amination | 0.21 | [4][7] |
| 2 | Met Kinase | Acyl Chloride Coupling | 1.8 | [8][9] |
| 3c | CSF1R | Suzuki & Buchwald-Hartwig | ~20-fold less potent than reference | [3] |
Section 4: Alternative & Multicomponent Strategies
While sequential cross-coupling is a workhorse strategy, other methods offer different advantages. Foundational named reactions like the Hantzsch, Knorr, and Paal-Knorr syntheses provide classical routes to the core pyrrole ring.[10] More recently, multicomponent reactions (MCRs) have emerged as powerful tools for rapidly generating molecular diversity from simple starting materials in a single step, which is highly valuable in lead discovery.[11][12]
Multicomponent Reaction (MCR) Concept
Caption: Conceptual workflow of a one-pot multicomponent reaction.
An example involves the reaction of an aryl glyoxal, a cyclohexane-1,3-dione derivative, and 2-amino-1,4-naphthoquinone, which first forms a 1,5-diketone intermediate.[11][12] This intermediate, upon treatment with ammonium acetate, cyclizes to form a complex polycyclic pyrrolopyridine derivative in a highly efficient two-step, one-pot process.[11] Such strategies are prized for their atom economy and operational simplicity.
Conclusion
The synthesis of pyrrolopyridine-based inhibitors is a mature field that relies heavily on robust, well-understood synthetic transformations. The strategic and sequential application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a flexible and powerful platform for accessing a wide range of potent kinase inhibitors. Careful consideration of reaction sequencing, protecting group strategy, and catalyst selection is paramount to success. As the demand for more selective and potent targeted therapies grows, the continued innovation in synthetic methodologies, including the expanded use of efficient multicomponent reactions, will be essential for advancing the field of drug discovery.
References
-
Cherukupalli, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. Available at: [Link]
-
Hoffs, B. H., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available at: [Link]
-
Li, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
-
Hoffs, B. H., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Semantic Scholar. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Available at: [Link]
-
ResearchGate. (n.d.). Three‐component protocol for the synthesis of pyrrolo[3,4‐b]pyridines... Available at: [Link]
-
ACS Publications. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Fayed, B. E., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Chaurasia, U., & Parvin, T. (2024). Synthesis of polycyclic pyrrolopyridine derivatives through 1,5‐diketones. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrole. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | Semantic Scholar [semanticscholar.org]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Solubility of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed to provide you with practical, in-depth information to address the solubility challenges you may encounter during your research. As Senior Application Scientists, we understand that mastering the solubility of a compound is critical for experimental success, from reaction setup to biological screening. This resource offers a blend of foundational principles, actionable protocols, and troubleshooting advice to empower your work with this compound.
Understanding the Molecule: A Chemist's Perspective
This compound is a heterocyclic compound featuring a pyrrolopyridine core, a benzenesulfonyl group, and a chlorine substituent. This structure provides key insights into its likely solubility behavior based on the fundamental principle of "like dissolves like".
The presence of the benzenesulfonyl group and the overall aromatic character of the molecule suggest a degree of non-polar character, which would favor solubility in less polar organic solvents. Conversely, the nitrogen atoms in the pyrrolopyridine ring system and the sulfonyl group can participate in hydrogen bonding, potentially allowing for some solubility in more polar solvents. One source notes that the compound is generally soluble in organic solvents with weak solubility in water.[1]
However, the interplay of these structural features means that its solubility can be highly dependent on the specific solvent used. Factors such as the solvent's polarity, hydrogen bonding capability, and dielectric constant will all play a crucial role.[2]
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound expected to be soluble?
A1: While specific quantitative data is not widely published, based on its structure, we anticipate good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Moderate to good solubility is also expected in chlorinated solvents like dichloromethane (DCM) and ethers like tetrahydrofuran (THF). Alcohols such as methanol and ethanol, and ketones like acetone, may also be viable solvents, though solubility might be more limited.
Q2: How can I quickly assess the solubility of this compound in a new solvent?
A2: A simple qualitative test is often the best starting point. Add a small, known amount of the compound (e.g., 1-5 mg) to a vial, then add the solvent dropwise while observing for dissolution. This will give you a rapid indication of whether it is freely soluble, sparingly soluble, or insoluble in that particular solvent at room temperature. For a more structured approach, follow the Experimental Protocol for Qualitative Solubility Determination outlined below.
Q3: I'm seeing precipitation when I dilute a stock solution into an aqueous buffer. What's happening and how can I fix it?
A3: This is a common issue when a compound is dissolved in a high-concentration organic solvent (like DMSO) and then introduced to an aqueous environment where its solubility is much lower. To mitigate this, you can try several strategies:
-
Lower the stock concentration: A more dilute initial stock solution may prevent precipitation upon dilution.
-
Use a co-solvent system: If compatible with your experiment, including a small percentage of an organic co-solvent in your final aqueous solution can increase the compound's solubility.
-
Gentle warming and sonication: These techniques can sometimes help to redissolve small amounts of precipitate, but be cautious of compound stability at elevated temperatures.
Q4: Does temperature affect the solubility of this compound?
A4: For most solid organic compounds, solubility in organic solvents increases with temperature. If you are struggling to dissolve the compound at room temperature, gentle warming can be an effective strategy. However, it is crucial to be aware of the compound's thermal stability to avoid degradation. Always start with gentle warming (e.g., 30-40°C) and monitor for any changes in color or the appearance of degradation products.
Troubleshooting Guide: Common Solubility Challenges
| Issue | Potential Cause | Recommended Solution |
| Compound is not dissolving in a recommended solvent. | Insufficient solvent volume. | Gradually add more solvent in small increments while stirring or vortexing. |
| Low temperature. | Gently warm the mixture. Be mindful of the compound's stability. | |
| Compound is in a less soluble polymorphic form. | Try sonication to help break up the crystal lattice. | |
| A clear solution becomes cloudy or forms a precipitate over time. | The solution is supersaturated. | Prepare a new solution at a slightly lower concentration. |
| The compound is degrading in the solvent. | Store stock solutions at an appropriate temperature (often -20°C or -80°C) and protect from light. Prepare fresh solutions for critical experiments. | |
| Solvent evaporation. | Ensure vials are tightly capped for storage. | |
| Inconsistent results in biological assays. | Incomplete dissolution of the compound. | Visually inspect your stock solution for any undissolved particles before use. Consider filtering the stock solution through a syringe filter (e.g., 0.22 µm). |
| Precipitation upon dilution into aqueous media. | Refer to the FAQ on this topic. Ensure the final concentration in your assay is below the compound's solubility limit in the final assay buffer. |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a systematic way to assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, THF, Dichloromethane)
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out approximately 2 mg of the compound into a clean, dry vial.
-
Add 100 µL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: If all of the solid has dissolved, the compound is soluble at approximately 20 mg/mL.
-
Partially Soluble: If some solid remains, add another 100 µL of solvent (total volume 200 µL) and vortex again. If it dissolves, it is soluble at approximately 10 mg/mL.
-
Insoluble: If the solid does not dissolve after the second addition of solvent, the compound is considered poorly soluble or insoluble at <10 mg/mL in that solvent.
-
-
Record your observations in a table.
Solubility Data Table (User-Generated)
| Solvent | Observation (e.g., Soluble, Partially Soluble, Insoluble) | Estimated Solubility (mg/mL) |
| DMSO | ||
| DMF | ||
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| THF | ||
| Dichloromethane | ||
| Other |
Protocol 2: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution at a desired concentration.
Materials:
-
This compound
-
Chosen solvent in which the compound is known to be soluble
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer or sonicator
Procedure:
-
Calculate the mass of the compound needed to achieve the desired concentration and volume. For example, for a 10 mM stock solution in 10 mL of DMSO (Molecular Weight of compound ≈ 292.75 g/mol ):
-
Mass (g) = 10 mmol/L * 0.010 L * 292.75 g/mol = 0.029275 g = 29.28 mg
-
-
Carefully weigh out the calculated mass of the compound and transfer it to the volumetric flask or vial.
-
Add a portion of the solvent (e.g., about half of the final volume) to the flask.
-
Agitate the mixture until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but ensure the compound is stable under these conditions.
-
Once dissolved, add the remaining solvent to reach the final desired volume.
-
Mix the solution thoroughly to ensure homogeneity.
-
Store the stock solution appropriately, typically at low temperatures and protected from light.
Visualizing the Workflow
Solubility Testing Workflow
Caption: A stepwise workflow for the qualitative determination of solubility.
References
-
Solubility of Organic Compounds . (2023-08-31). University of Toronto. [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024-05-28). ResearchGate. [Link]
-
This compound . ChemBK. [Link]
-
How To Determine Solubility Of Organic Compounds? (2025-02-11). Chemistry For Everyone - YouTube. [Link]
Sources
"1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine" stability and storage conditions
Welcome to the technical support resource for 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1015608-87-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful experimental application of this versatile synthetic intermediate. Here, we address common questions and troubleshooting scenarios encountered in the laboratory.
I. Stability and Storage: Core Principles
The stability of this compound is intrinsically linked to the robustness of the benzenesulfonyl protecting group on the pyrrole nitrogen. This group is an electron-withdrawing moiety that deactivates the otherwise reactive pyrrole ring, enabling a wider range of chemical transformations.[1] Sulfonyl groups are known for their high stability under various conditions, which is a key advantage in multi-step synthesis.[2][3]
Recommended Storage Conditions
For optimal shelf-life and to prevent degradation, adherence to the following storage conditions is critical.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | While some suppliers may indicate room temperature storage, long-term storage at 2-8°C is recommended to minimize the potential for slow degradation over time. This is a common best practice for complex organic molecules to ensure maximum stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Several sources indicate that this compound can be moisture-sensitive.[3] Storing under an inert atmosphere minimizes contact with atmospheric moisture, which could potentially lead to slow hydrolysis of the sulfonyl group over extended periods. |
| Container | Tightly Sealed, Light-Resistant | A tightly sealed container prevents moisture ingress.[3] Using an amber vial or storing in a dark place will protect the compound from potential light-induced degradation. |
| Location | Well-ventilated, dry area | Store in a designated chemical storage area away from incompatible materials, particularly strong oxidizing agents.[2] |
Note: One supplier suggests a shelf life of 1095 days when stored under optimal conditions.[4]
II. Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: The "moisture-sensitive" designation is a precautionary measure. While sulfonamides are generally stable, the bond between the pyrrole nitrogen and the sulfonyl group can be susceptible to hydrolysis under certain conditions (e.g., presence of acid or base catalysts and elevated temperatures) over a long period. The primary concern is to prevent the introduction of water, which could compromise the integrity of the material during long-term storage, leading to the formation of 5-chloro-1H-pyrrolo[2,3-b]pyridine and benzenesulfonic acid. For most standard laboratory procedures, brief exposure to air is not problematic, but for long-term storage, an inert atmosphere is recommended.[3]
Q2: I have seen conflicting storage temperature recommendations (room temperature vs. 2-8°C). Which one should I follow?
A2: For long-term storage (months to years), we strongly recommend refrigeration at 2-8°C. This minimizes all potential degradation pathways. For short-term, daily use (i.e., weighing out for reactions), allowing the container to equilibrate to room temperature before opening is sufficient. This prevents condensation of atmospheric moisture on the cold solid.
Q3: What are the primary degradation products I should be aware of?
A3: The most likely degradation pathway is the cleavage of the N-S bond, which would result in the deprotected core, 5-chloro-1H-pyrrolo[2,3-b]pyridine, and benzenesulfonic acid. The presence of the deprotected pyrrole could lead to unwanted side reactions in subsequent synthetic steps, as the free N-H on the pyrrole ring can interfere with certain reactions, such as metal-catalyzed cross-couplings.[5]
Q4: Can I handle this compound on the open bench?
A4: Yes, for routine weighing and preparation of solutions, handling on an open bench is acceptable. However, given its classification as an irritant (H315, H319, H335) and harmful if swallowed (H302), appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[6] Work in a well-ventilated area or a chemical fume hood.[7]
III. Troubleshooting Experimental Issues
This compound is a key intermediate in various synthetic routes, particularly in forming C-C and C-N bonds.[8] Below are common issues and their solutions.
Scenario 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction
Issue: You are attempting to perform a Suzuki-Miyaura coupling at a different position on the heterocyclic core, but you are observing low yields or recovery of starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Explanation:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Systems like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ with appropriate phosphine ligands are common. The benzenesulfonyl group is sterically demanding and electronically withdrawing, which may require specific ligand selection to facilitate oxidative addition.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) must be anhydrous. The presence of water can deactivate the boronic acid and interfere with the catalytic cycle.
-
Degassing: Palladium catalysts are sensitive to oxygen. Ensure your reaction solvent is thoroughly degassed to prevent catalyst oxidation.
-
Deprotection: In some cases, under certain reaction conditions, partial deprotection of the benzenesulfonyl group can occur.[8] The resulting free N-H of the pyrrole can coordinate to the palladium catalyst, inhibiting its activity.[5] Check your crude reaction mixture by LC-MS for the mass of the deprotected compound.
Scenario 2: Inconsistent Results in Buchwald-Hartwig Amination
Issue: You are using this compound as a substrate for a Buchwald-Hartwig amination and are getting inconsistent yields.
Troubleshooting Logic:
Caption: Logic for troubleshooting Buchwald-Hartwig amination.
Detailed Explanation:
-
Reagent Purity: Ensure your amine coupling partner is pure and the base (often a strong, non-nucleophilic base like NaOt-Bu or LHMDS) is fresh and handled under anhydrous conditions.
-
Catalyst Inhibition: As with Suzuki couplings, the pyrrole nitrogen, if deprotected, can inhibit the palladium catalyst. The benzenesulfonyl group is designed to prevent this, but its stability should be confirmed if issues arise.
-
Ligand Choice: The choice of ligand is critical in Buchwald-Hartwig reactions. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required.
-
Side Reactions: Be aware of potential side reactions. For instance, some strong bases could potentially interact with other functional groups on your molecule.
IV. Experimental Protocols
Protocol 1: Standard Handling and Solution Preparation
-
Equilibration: Before opening, allow the container of this compound to warm to ambient temperature for 15-20 minutes to prevent moisture condensation.
-
Weighing: In a well-ventilated fume hood, quickly weigh the desired amount of the solid into a clean, dry vial.
-
Dissolution: Add an appropriate anhydrous solvent (e.g., DMF, Dioxane, THF) via syringe to the vial.
-
Inerting: If the solution is to be stored, flush the headspace of the vial with argon or nitrogen before sealing.
-
Storage of Solution: For short-term storage, a tightly sealed vial at room temperature is acceptable. For longer periods, store at 2-8°C.
Protocol 2: Quick Stability Check by TLC
This protocol helps determine if significant degradation (deprotection) has occurred in your stock material.
-
Prepare Samples:
-
Sample A (Stock): Dissolve a small amount (1-2 mg) of your stored this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Sample B (Reference - if available): If you have a sample of the deprotected compound (5-chloro-1H-pyrrolo[2,3-b]pyridine), prepare a solution in the same manner.
-
-
TLC Analysis:
-
Spot both samples on a silica gel TLC plate.
-
Elute the plate with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes - this may require optimization).
-
Visualize the plate under UV light (254 nm).
-
-
Interpretation:
-
Your stock material (Sample A) should show a single major spot.
-
If a second, more polar spot is observed that corresponds to the Rf value of the deprotected amine (Sample B), it indicates some level of degradation has occurred. The benzenesulfonyl group makes the compound significantly less polar than its deprotected counterpart.
-
V. References
-
Vertex AI Search Result 1 : Provides information on storage at 2-8°C and a shelf life of 1095 days.
-
Chem-Station International Edition (2014) . Sulfonyl Protective Groups. [Link]
-
PMC, NIH (2023) . Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
-
ResearchGate (2025) . Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. [Link]
-
Peptide Synthesis Guide : Discusses the stability and removal of sulfonyl protecting groups.
-
Thermo Fisher Scientific Safety Data Sheet : General handling guidelines for similar chemical structures, advising to keep refrigerated and ensure adequate ventilation.
-
PubChem : Provides hazard identification for a similar compound, 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine, including H302, H315, H319, H335. [Link]
-
ChemBK : Describes the compound as a white crystal with high thermal stability and its use as an important intermediate in organic synthesis. [Link]
-
PMC, PubMed Central : Details synthetic routes using related pyrrolopyridine structures, highlighting their use in cross-coupling reactions. [Link]
-
ResearchGate (2025) . Pyrrole Protection. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine | C13H8ClN3O4S | CID 58394774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key intermediate in high purity.
Introduction
This compound is a vital building block in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors. Its rigid, bicyclic structure mimics the purine core, making it a privileged scaffold in medicinal chemistry. The benzenesulfonyl group serves as a common protecting group for the pyrrole nitrogen, enhancing stability and modifying reactivity for subsequent synthetic transformations.
Achieving high purity of this compound is critical for the success of downstream applications. This guide provides a structured approach to troubleshooting common purification challenges using column chromatography and recrystallization, based on an understanding of the potential impurities arising from its synthesis.
Predicted Impurity Profile
A thorough understanding of potential impurities is fundamental to developing a robust purification strategy. The synthesis of this compound typically involves the N-sulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of a base.
Common Impurities:
| Impurity | Chemical Name | Reason for Presence |
| SM1 | 5-chloro-1H-pyrrolo[2,3-b]pyridine | Unreacted starting material. |
| SM2 | Benzenesulfonyl chloride | Excess reagent or incomplete reaction. |
| Byproduct 1 | Benzenesulfonic acid | Hydrolysis of benzenesulfonyl chloride. |
| Byproduct 2 | Di-benzenesulfonylated product | Potential for over-reaction, though less common. |
| Byproduct 3 | Isomeric products | Sulfonylation at other positions (less likely on the pyrrole nitrogen). |
Troubleshooting Purification by Column Chromatography
Flash column chromatography using silica gel is the most common method for the initial purification of the crude product.
FAQ 1: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
Streaking on a silica gel TLC plate, especially for nitrogen-containing heterocycles like this one, is often due to the interaction of the basic pyridine nitrogen with the acidic silica surface. This can lead to poor separation during column chromatography.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et3N): Typically, 0.1-1% (v/v) of triethylamine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica gel, leading to sharper bands.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., dichloromethane/methanol/ammonia).
-
-
Stationary Phase Choice:
-
Neutral Alumina: If streaking persists, consider using neutral alumina as your stationary phase, which is less acidic than silica gel.
-
FAQ 2: I'm not getting good separation between my product and an impurity. What should I do?
Poor separation can result from an inappropriate solvent system, column overloading, or improper column packing.
Troubleshooting Workflow:
Caption: Decision-making workflow for improving chromatographic separation.
Detailed Steps:
-
Solvent System Optimization:
-
Adjust Polarity: If your spots are too close together, try a shallower polarity gradient. For example, if you are using 20% ethyl acetate in hexanes, try a gradient from 10% to 15%.
-
Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents. For instance, replace ethyl acetate with acetone or dichloromethane to alter the interactions with the stationary phase.
-
-
Gradient Elution: An isocratic elution (constant solvent mixture) may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased, can help to resolve closely eluting compounds.
-
Sample Loading:
-
Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column. This technique results in a more concentrated starting band and better separation.
-
Reduce Load: The amount of crude material should ideally be 1-5% of the mass of the silica gel. Overloading the column is a common cause of poor separation.
-
Troubleshooting Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure, crystalline material after initial purification by chromatography.
FAQ 3: My compound is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
FAQ 4: How do I choose a suitable solvent system for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
Solvent Screening Protocol:
-
Place a small amount of your compound (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. If it dissolves, this is a potentially good solvent.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
Common Recrystallization Solvents for Azaindole Derivatives:
| Solvent/Solvent System | Comments |
| Ethanol/Water | A good starting point for moderately polar compounds. |
| Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities. |
| Dichloromethane/Hexanes | Similar to ethyl acetate/hexanes, but with a more volatile co-solvent. |
| Isopropanol | Can be effective for compounds that are too soluble in ethanol. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Use the dry loading technique described in FAQ 2 for best results.
-
Elution: Start with the least polar solvent system and gradually increase the polarity if using a gradient. Collect fractions and monitor by TLC.
-
Fraction Pooling: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude or column-purified product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try the techniques mentioned in FAQ 3.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualization of TLC Plates
Since this compound contains an aromatic system, it can often be visualized under UV light.
Visualization Workflow:
Caption: Workflow for visualizing TLC plates of the target compound.
-
UV Light (254 nm): The compound should appear as a dark spot on a fluorescent green background.
-
Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized. The plate is dipped in the stain, and the product will appear as a yellow or brown spot on a purple background.
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots.
References
-
Yadav, V. K., & Sriram, D. (2015). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. The insights provided herein are based on established chemical principles and field-proven experience in the synthesis of complex heterocyclic molecules.
I. Reaction Overview and Mechanism
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The most common and direct method for this synthesis is the N-sulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of a suitable base.
The benzenesulfonyl group serves as an excellent protecting group for the pyrrole nitrogen, enhancing the stability of the 7-azaindole core and allowing for selective functionalization at other positions of the molecule in subsequent synthetic steps.
Reaction Scheme:
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that may arise during the synthesis of this compound.
Q1: What is the optimal base and solvent system for this reaction?
A1: The choice of base and solvent is critical for achieving a high yield and minimizing side reactions. A strong, non-nucleophilic base is generally preferred to deprotonate the pyrrole nitrogen of 5-chloro-1H-pyrrolo[2,3-b]pyridine effectively.
| Base | Solvent | Typical Temperature | Advantages | Potential Issues |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | 0 °C to room temp. | High reactivity, drives reaction to completion. | Moisture sensitive, requires anhydrous conditions. |
| Potassium tert-butoxide (KOtBu) | THF, Dichloromethane (DCM) | 0 °C to room temp. | Strong base, good solubility in organic solvents. | Can be sterically hindering, may require longer reaction times. |
| Triethylamine (Et3N) | DCM, Acetonitrile | Room temp. to reflux | Easy to handle, less moisture sensitive. | Milder base, may result in incomplete reaction. |
For optimal results, we recommend using Sodium Hydride (NaH) in anhydrous THF at 0 °C to room temperature . This combination ensures complete deprotonation of the starting material, leading to a higher yield of the desired product.
Q2: I am observing a low yield of my product. What are the possible causes and how can I improve it?
A2: A low yield can be attributed to several factors. Here is a troubleshooting workflow to identify and resolve the issue:
Caption: Troubleshooting workflow for low reaction yield.
Q3: What are the common side reactions, and how can I minimize them?
A3: The primary side reaction of concern is the hydrolysis of benzenesulfonyl chloride. This occurs in the presence of moisture and can consume your reagent, leading to a lower yield.
-
Hydrolysis of Benzenesulfonyl Chloride: PhSO₂Cl + H₂O → PhSO₃H + HCl
To minimize this, ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and fresh, high-purity reagents.
Another potential side reaction is the formation of a di-sulfonated product, although this is less common under standard conditions. Careful control of the stoichiometry (using a slight excess of benzenesulfonyl chloride, typically 1.1-1.2 equivalents) can prevent this.
Q4: How should I purify the final product?
A4: this compound is a solid at room temperature.[1] Purification can typically be achieved through the following methods:
-
Aqueous Workup: After the reaction is complete, it should be quenched with water or a saturated aqueous solution of ammonium chloride. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Crystallization: The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If impurities are persistent, purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective method.
III. Detailed Experimental Protocol
This protocol is a recommended starting point for the synthesis of this compound.
Materials:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Caption: General workflow for the synthesis of the target molecule.
IV. Deprotection of the Benzenesulfonyl Group
While the benzenesulfonyl group is a robust protecting group, its removal may be necessary in subsequent synthetic steps.
Q5: How can I remove the benzenesulfonyl protecting group?
A5: The deprotection of N-benzenesulfonyl pyrroles and indoles can be challenging due to the stability of the N-S bond. However, several methods have been reported:
-
Basic Hydrolysis: Strong basic conditions, such as refluxing with aqueous sodium hydroxide in a suitable solvent like methanol or THF, can cleave the sulfonamide. However, this method can be harsh and may not be suitable for sensitive substrates.
-
Reductive Cleavage: Reagents like sodium amalgam or magnesium in methanol can be used for the reductive cleavage of the N-S bond.
-
Nucleophilic Attack: Thiolates, such as sodium thiophenoxide, can be effective in cleaving the benzenesulfonyl group.[2]
The choice of deprotection method will depend on the overall molecular structure and the compatibility of other functional groups present.
V. References
-
This compound - ChemBK. (2024-04-10). Available at: [Link]
-
Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC. (2017-03-17). Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications. (1981-08-01). Available at: [Link]
-
Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - ResearchGate. (2020-08-21). Available at: [Link]
-
Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
Sources
Technical Support Center: 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support guide for the synthesis and handling of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block in their synthetic endeavors. As a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors, ensuring its purity and minimizing side-product formation is paramount.[1][2]
This guide provides in-depth troubleshooting advice in a direct question-and-answer format, addressing common challenges and unexpected outcomes you may encounter during its synthesis. My aim is to equip you with the foundational knowledge and practical solutions to optimize your reactions, identify impurities, and confidently move forward with your research.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and direct method for preparing the title compound is the N-sulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride.[3] This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Q2: My reaction seems to have stalled, and I'm recovering a significant amount of the starting 5-chloro-1H-pyrrolo[2,3-b]pyridine. What could be the issue?
Several factors can lead to incomplete conversion:
-
Insufficient Base: The reaction generates one equivalent of hydrochloric acid, which must be scavenged. If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the starting material and hindering its nucleophilicity.
-
Base-Reagent Interaction: Strong bases like sodium hydride can react with certain solvents at elevated temperatures. Ensure your base and solvent are compatible under the reaction conditions.
-
Low Reaction Temperature: While milder conditions can improve selectivity, they may also lead to a sluggish reaction. A modest increase in temperature might be necessary to drive the reaction to completion.
-
Poor Solubility: The starting azaindole may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
Q3: I have an impurity with a mass corresponding to benzenesulfonic acid. How did this form?
Benzenesulfonic acid is a common byproduct resulting from the hydrolysis of benzenesulfonyl chloride. The pyridine nitrogen in the starting material and product can catalyze this hydrolysis.[4] The presence of adventitious water in the reaction solvent or reagents will exacerbate this issue.
Q4: My mass spectrometry analysis indicates the presence of a di-sulfonylated species. Is this possible?
Yes, di-sulfonylation is a potential side reaction, though generally less common than other impurities. This can occur in two ways:
-
N,C-Di-sulfonylation: A second sulfonylation event occurring on the electron-rich pyrrole ring, most likely at the C3 position.
-
N,N'-Di-sulfonylation: While less probable due to steric hindrance and the reduced nucleophilicity of the pyridine nitrogen after N1-sulfonylation, it cannot be entirely ruled out under forcing conditions.
Over-addition of benzenesulfonyl chloride and prolonged reaction times at elevated temperatures can favor the formation of these di-substituted products.
Troubleshooting Guide: Side Reaction Products
This section provides a detailed breakdown of the most common side reaction products, their characterization, and strategies for their mitigation.
Issue 1: Presence of Unreacted 5-chloro-1H-pyrrolo[2,3-b]pyridine
-
Symptom: TLC analysis shows a persistent spot corresponding to the starting material. The final isolated yield of the desired product is low.
-
Root Cause Analysis: Incomplete reaction due to issues with the base, temperature, or solubility.
-
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Base | Use at least 1.1 equivalents of a suitable base (e.g., NaH, K2CO3, or an organic amine like triethylamine). | To effectively neutralize the HCl generated and drive the equilibrium towards the product. |
| Solvent | Ensure the starting material is fully dissolved. Consider using a more polar aprotic solvent like DMF or DMA. | Improved solubility increases the effective concentration of the nucleophile, accelerating the reaction. |
| Temperature | Gradually increase the reaction temperature in increments of 10 °C. | To overcome the activation energy barrier without promoting side reactions. |
| Reagent Quality | Use freshly opened or properly stored benzenesulfonyl chloride. | Old or improperly stored reagent may have partially hydrolyzed, reducing its effective concentration. |
Issue 2: Formation of Benzenesulfonic Acid
-
Symptom: Aqueous work-up becomes difficult due to emulsion formation. The isolated product may be acidic.
-
Root Cause Analysis: Hydrolysis of benzenesulfonyl chloride.
-
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Solvent & Reagents | Use anhydrous solvents and ensure all glassware is thoroughly dried. | To minimize the presence of water, which is the primary reactant in the hydrolysis of the sulfonyl chloride. |
| Reaction Setup | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent atmospheric moisture from entering the reaction vessel. |
| Work-up | A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during work-up will remove benzenesulfonic acid. | The acid will be deprotonated to its salt, which is highly water-soluble. |
Issue 3: Isomeric Impurity Detected - C3-Sulfonylation
-
Symptom: NMR analysis shows an additional set of aromatic signals, and mass spectrometry confirms an isomer of the desired product.
-
Root Cause Analysis: Electrophilic substitution on the electron-rich C3 position of the pyrrole ring. This can occur on the starting azaindole followed by N-sulfonylation, or on the product itself under certain conditions.
-
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Order of Addition | Add the benzenesulfonyl chloride slowly to the solution of the azaindole and base. | Maintaining a low concentration of the electrophile minimizes direct C-alkylation. |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). | C-sulfonylation often has a higher activation energy than N-sulfonylation. |
| Base Selection | A strong, non-nucleophilic base like sodium hydride is often preferred. | It rapidly deprotonates the pyrrole nitrogen, making it a much more reactive nucleophile than the C3 position. |
Visualizing Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired reaction and a key side reaction pathway.
Caption: Desired N-sulfonylation reaction pathway.
Caption: C3-Sulfonylation side reaction pathway.
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
References
-
ChemBK. This compound. [Link]
-
Rogne, O. (1968). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
-
Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823. [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A novel one-pot synthesis of N-alkylazaindoles and N-alkylindoles. Organic Letters, 8(15), 3307-3310. [Link]
-
Cincinelli, R., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1089-1103. [Link]
-
Aarhus University. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Prepared by the Desk of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine. This key intermediate, a derivative of 7-azaindole, is a foundational scaffold in the development of various kinase inhibitors and other pharmacologically active agents.[1][2] The synthesis, while conceptually straightforward, is fraught with challenges related to regioselectivity, reactivity, and purification.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate these complexities and achieve a successful, reproducible synthesis.
Synthetic Overview: Strategic Considerations
The synthesis of the target compound primarily involves two key transformations on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core: electrophilic chlorination at the C5 position and N-protection with a benzenesulfonyl group. The sequence of these steps is the first critical decision in designing the synthetic strategy. Below are the two logical pathways, each with distinct advantages and challenges.
Figure 1. Primary synthetic pathways to the target compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: I am attempting the N-sulfonylation of 5-chloro-7-azaindole (Route A), but I'm getting very low yields and recovering mostly starting material. What's going wrong?
Answer: This is a common issue often traced back to the deprotonation step of the pyrrole nitrogen. The N-H of 7-azaindole is weakly acidic, and incomplete deprotonation is the primary cause of reaction failure.
Causality & Recommended Actions:
-
Base Inactivity: Sodium hydride (NaH), the most common base for this reaction, is highly sensitive to moisture and oxidation. If you are using NaH from a previously opened container, its activity may be compromised.
-
Solution: Use fresh, high-quality NaH (e.g., 60% dispersion in mineral oil). For small-scale reactions, carefully wash the NaH with anhydrous hexanes under an inert atmosphere to remove the oil and any surface oxidation before use.
-
-
Insufficiently Anhydrous Conditions: Any trace of water will quench the hydride base and hydrolyze the benzenesulfonyl chloride.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents; solvents like DMF or THF should be freshly distilled or obtained from a solvent purification system. Perform the entire reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Sub-optimal Reaction Temperature: The deprotonation with NaH often requires gentle heating to initiate, but prolonged high temperatures can lead to side reactions.
-
Solution: Add the NaH to the solution of 5-chloro-7-azaindole in anhydrous DMF at 0 °C. Allow the mixture to slowly warm to room temperature and stir for 30-60 minutes to ensure complete deprotonation before cooling again to 0 °C for the addition of benzenesulfonyl chloride.
-
Experimental Protocol: N-Benzenesulfonylation
Question 2: I chose to protect the nitrogen first (Route B), but the subsequent chlorination of 1-benzenesulfonyl-7-azaindole is extremely sluggish and gives a complex mixture of products. Why is this happening?
Answer: This is a classic case of electronically deactivating effects. The benzenesulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the entire 7-azaindole ring system. This makes electrophilic aromatic substitution, such as chlorination with N-chlorosuccinimide (NCS), much more difficult.
Causality & Recommended Actions:
-
Deactivated Ring System: The sulfonyl group pulls electron density away from both the pyrrole and pyridine rings, making them less reactive towards electrophiles.[3]
-
Solution: More forcing conditions are required. Instead of running the reaction at room temperature, gentle heating (e.g., 50-60 °C in DMF or acetonitrile) may be necessary. However, this can also lead to decomposition or side reactions.
-
-
Incorrect Choice of Chlorinating Agent: NCS alone may not be a sufficiently powerful electrophile to react with the deactivated substrate.
-
Solution: Consider alternative, more reactive chlorinating agents. Sulfuryl chloride (SO₂Cl₂) can be effective but may lead to over-chlorination or side reactions. Another approach is the use of nucleophilic chlorination of the corresponding N-oxide with reagents like MsCl/DMF.[4]
-
-
Poor Regioselectivity: Even if the reaction proceeds, the directing effects on the deactivated ring can be complex, potentially leading to chlorination at other positions (e.g., C3).
-
Solution: A thorough characterization of the product mixture via NMR and LC-MS is critical. If regioselectivity is poor, Route A (chlorination followed by protection) is often the more reliable strategy despite its own challenges.
-
Troubleshooting Workflow: Poor Chlorination Yield (Route B)
Figure 2. Decision tree for troubleshooting the chlorination step.
Question 3: My final product appears pure by TLC, but the NMR spectrum is complex, and the mass spectrometry results show an incorrect mass. What could be the issue?
Answer: This scenario suggests the formation of an unexpected byproduct that has a similar polarity to your target compound. Given the reactants, two likely possibilities are the formation of a di-chlorinated species or issues related to the sulfonyl group.
Causality & Recommended Actions:
-
Over-Chlorination: If using a potent chlorinating agent or harsh conditions, dichlorination can occur. The second chlorine atom could add to the C3 position or another available position on the pyridine ring.
-
Solution: Carefully control the stoichiometry of the chlorinating agent (use 1.0-1.1 equivalents). Maintain lower reaction temperatures and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed but before significant byproduct formation occurs.
-
-
Sulfonyl Group Instability/Rearrangement: While generally stable, the N-S bond can be labile under certain conditions. In rare cases, acidic or basic workup conditions could lead to partial deprotection.[5] More likely, if the synthesis involved lithiation, a rearrangement could occur.
-
Solution: Use a neutral or mildly acidic/basic workup (e.g., quenching with saturated NH₄Cl or NaHCO₃). Analyze the crude product by LC-MS before purification to get a clearer picture of the components. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your main product and any significant impurities.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: chlorination first (Route A) or protection first (Route B)?
A1: In our experience, Route A (chlorination followed by N-sulfonylation) is often more successful and reproducible for this specific target. The primary reason is that the free 7-azaindole ring is electronically rich and readily undergoes electrophilic substitution. While regioselectivity can be a concern, chlorination with NCS in a polar solvent typically favors the desired C5-position with manageable levels of other isomers.[6] Conversely, the deactivation caused by the N-benzenesulfonyl group in Route B presents a more significant hurdle, often requiring harsher conditions that can compromise the overall yield and purity.[3]
Q2: What is the specific function of the benzenesulfonyl protecting group?
A2: The benzenesulfonyl group serves several critical functions:
-
Protection: It protects the acidic N-H proton of the pyrrole ring, preventing it from interfering with subsequent reactions, such as metallation or cross-coupling reactions where the N-H could be deprotonated by organometallic reagents.[1]
-
Electronic Modification: As a strong electron-withdrawing group, it significantly alters the electron density of the heterocyclic core. This can be exploited to direct substitution reactions or to tune the biological activity of the final molecule.
-
Stability: It is a very robust protecting group, stable to a wide range of acidic, basic, and reductive/oxidative conditions. This stability is advantageous for multi-step syntheses but also means its removal can be challenging, often requiring harsh conditions like strong reducing agents or high-temperature basic hydrolysis.[5][7]
Q3: Are there viable alternatives to the benzenesulfonyl protecting group for 7-azaindole?
A3: Yes, several other N-protecting groups are commonly used for indoles and azaindoles, each with different stability profiles. The choice depends on the planned subsequent reaction steps.
-
Tosyl (Ts): Very similar to benzenesulfonyl in terms of stability and reactivity.[8]
-
tert-Butoxycarbonyl (Boc): Stable to many conditions but easily removed with mild acid (e.g., TFA), making it a versatile choice if deprotection is required.
-
(2-(Trimethylsilyl)ethoxy)methyl (SEM): Offers robust protection but can be cleaved under specific conditions using fluoride sources (e.g., TBAF) or strong Lewis acids. Its removal can sometimes be challenging and lead to side products.[9]
| Protecting Group | Key Advantage | Cleavage Condition |
| Benzenesulfonyl (Bs) | Highly robust, stable to most conditions | Harsh (e.g., Na/Hg, high temp. base)[5] |
| Tosyl (Ts) | Highly robust, widely used | Harsh (e.g., Mg/MeOH, Cs2CO3)[10] |
| Boc | Easily removed with acid | Mild Acid (TFA, HCl) |
| SEM | Orthogonal cleavage | Fluoride (TBAF), Lewis Acid[9] |
Table 1. Comparison of common N-protecting groups for 7-azaindole.
Q4: What are the key analytical signatures to confirm the successful synthesis of this compound?
A4: A combination of techniques is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the disappearance of the broad N-H proton signal (typically >10 ppm) from the 7-azaindole starting material. You should also see characteristic aromatic signals for the benzenesulfonyl group (typically in the 7.5-8.0 ppm range) in addition to the protons on the azaindole core.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including those from the benzenesulfonyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₉ClN₂O₂S. High-Resolution Mass Spectrometry (HRMS) is crucial to confirm the elemental formula to within a few parts per million (ppm).
-
HPLC: Used to determine the purity of the final compound, ideally showing a single major peak.
References
- Malykhin, R. S., & Sukhorukov, A. (2024). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate.
- Bollini, M., et al. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
- ChemBK. (2024). This compound.
- Herbert, R., & Kirby, G. W. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
- Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry.
- Matrix Scientific. (n.d.). This compound.
- Haukedal, J. B., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- Patel, H., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Request PDF.
- Nishi, T., et al. (2022). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Request PDF.
- Abdel-Aziem, A., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed.
- Budén, M. E., et al. (2020). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate.
- Google Patents. (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for achieving high purity of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide addresses common challenges encountered during its purification, offering logical, experience-driven solutions.
Understanding the Chemistry: A Hypothetical Synthetic Route and Potential Impurities
A common synthetic route to this compound involves the N-sulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of a base.
This reaction, while generally efficient, can lead to several impurities that complicate purification. Understanding these potential impurities is the first step in designing an effective purification strategy.
| Impurity ID | Impurity Name | Origin |
| IMP-01 | 5-chloro-1H-pyrrolo[2,3-b]pyridine | Unreacted starting material. |
| IMP-02 | Benzenesulfonic acid | Hydrolysis of benzenesulfonyl chloride by trace amounts of water. |
| IMP-03 | Bis(benzenesulfonyl)amine | Reaction of benzenesulfonyl chloride with the sulfonamide product (less common). |
| IMP-04 | Residual Base (e.g., Triethylamine, Pyridine) | Incomplete removal during work-up. |
| IMP-05 | Salts (e.g., Triethylammonium chloride) | Byproduct of the reaction between the base and HCl generated. |
| IMP-06 | Solvent Residues | Incomplete removal of reaction or extraction solvents. |
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil/gummy solid and won't crystallize. What should I do?
A1: This is a common issue, often referred to as "oiling out," and can be caused by a high concentration of impurities or the use of an inappropriate solvent.
-
Initial Troubleshooting:
-
Solvent Screening: The presence of both polar (sulfonamide) and non-polar (benzenesulfonyl and pyrrolopyridine rings) moieties can make solvent selection challenging.[1] Start with small-scale solubility tests using solvents like ethanol, isopropanol, and mixtures of ethanol/water or isopropanol/water.[2]
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization by removing highly non-polar impurities and providing a seed for crystallization.
-
Column Chromatography First: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.
-
Q2: I'm seeing a significant amount of baseline material on my TLC. What is it likely to be?
A2: Highly polar, baseline material is often due to IMP-02 (benzenesulfonic acid) or IMP-05 (amine salts).
-
Troubleshooting:
-
Aqueous Wash: Ensure your work-up includes a thorough wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like benzenesulfonic acid. Follow this with a water wash to remove any remaining salts.
-
TLC Visualization: Use different visualization techniques. While UV light will show the aromatic compounds, a potassium permanganate stain can help visualize non-UV active impurities.
-
Q3: My column chromatography separation is poor, with significant tailing of the product peak.
A3: Peak tailing in normal-phase silica gel chromatography can be caused by several factors:
-
Acidic Impurities: Residual IMP-02 can interact strongly with the silica gel, causing tailing of your product. Pre-treating your crude material with a bicarbonate wash can help.
-
Solvent System: The polarity of your eluent may not be optimal. A common starting point for compounds of this nature is a gradient of ethyl acetate in hexanes. If tailing persists, adding a small amount (0.5-1%) of triethylamine or acetic acid to the mobile phase can sometimes improve peak shape, depending on the nature of the interactions.
-
Column Overloading: Loading too much crude material onto the column will lead to poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
Troubleshooting Guides
Guide 1: Recrystallization Issues
Guide 2: Column Chromatography Challenges
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis.
-
Preparation of the Crude Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the column eluent.
-
Alternative (Dry Loading): If the product has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., DCM, acetone), add silica gel (approximately 2-3 times the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure.
-
-
Loading and Elution:
-
Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.
-
Begin elution with the starting solvent system, gradually increasing the polarity (e.g., from 5% to 30% ethyl acetate in hexanes) based on TLC analysis of the fractions.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
The choice of solvent is critical and should be determined experimentally. A mixture of isopropanol and water is often a good starting point for sulfonamides.[2]
-
Dissolution:
-
Place the crude or column-purified solid in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. Add the solvent portion-wise until a clear solution is obtained at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if charcoal was added or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature. If no crystals form, try adding water dropwise as an anti-solvent until the solution becomes slightly turbid, then gently warm until clear and allow to cool again.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Dry the crystals under vacuum to a constant weight.
-
References
-
Cortes, S. (2020). 4.4: Experiment 3 Notes - Purification of Sulfanilamide by Crystallization. Chemistry LibreTexts. Retrieved from [Link]
Sources
"1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine" handling and safety precautions
Technical Support Center: 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This versatile 7-azaindole derivative is a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other biologically active compounds.[1][2] Our goal is to provide practical, field-tested advice to ensure the safe handling and successful experimental application of this reagent. This document moves beyond standard data sheets to address the nuanced challenges and frequently asked questions encountered in a laboratory setting.
Part 1: Core Data & Safety Profile
Before initiating any experimental work, a thorough understanding of the reagent's properties and hazards is critical. The benzenesulfonyl protecting group enhances the stability and handling of the 7-azaindole core, but specific precautions are still necessary.
Physicochemical & Safety Data Summary
The following table summarizes key data for this compound and its closely related analogues, which inform the recommended safety protocols.
| Property | Value / Classification | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1015608-87-3 | [3] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [3] |
| Molecular Weight | 292.74 g/mol | [3] |
| Appearance | Solid | [4][5] |
| GHS Hazard Codes | H302, H315, H319, H335 (Anticipated) | [4][6] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4][6] |
| Storage Class | Combustible Solids | [4] |
Part 2: Frequently Asked Questions (FAQs) on Handling & Safety
This section addresses common queries regarding the safe laboratory use of this compound.
Q1: What are the primary hazards associated with this compound?
Based on data from structurally similar compounds, this reagent should be treated as hazardous.[4][6] The primary risks are:
-
Skin Irritation (H315): Can cause skin irritation upon direct contact.[6]
-
Serious Eye Irritation (H319): Poses a significant risk of irritation or damage to the eyes.[4][6]
-
Respiratory Irritation (H335): Inhalation of the dust may irritate the respiratory tract.[6]
Therefore, all handling must be performed within a certified chemical fume hood to prevent inhalation, and appropriate personal protective equipment must be worn.[7]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this solid reagent?
A multi-layered PPE approach is required to mitigate the identified risks. The choice of PPE should follow a logical workflow to ensure comprehensive protection.
Caption: A logical flowchart for troubleshooting coupling reactions.
Q&A on Troubleshooting:
-
Q: My reaction worked, but I see a large amount of deprotected starting material (5-chloro-1H-pyrrolo[2,3-b]pyridine). Why?
-
A: The benzenesulfonyl group is an effective protecting group but can be labile under certain reaction conditions, particularly with strong bases or nucleophiles at elevated temperatures. In one documented case involving a Buchwald-Hartwig amination, this deprotection was a major side reaction. [1] * Causality & Solution: The sulfonyl group is electron-withdrawing, making the pyrrole nitrogen susceptible to nucleophilic attack. If this is a persistent issue, the most effective solution is to switch to a more robust protecting group, such as the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, which proved more successful under similar conditions. [1]Alternatively, screening weaker bases or lowering the reaction temperature may mitigate the deprotection.
-
-
Q: Why is solvent quality so important for this reaction?
-
A: Many cross-coupling reactions, especially those using palladium catalysts, are highly sensitive to water and oxygen. Water can hydrolyze reagents and deactivate the catalyst. Oxygen can lead to oxidative degradation of phosphine ligands and the catalyst itself.
-
Causality & Solution: As noted in the literature, "Dried solvents are needed for the reaction to proceed with ease." [1]This is because the active catalytic species is often a low-valent metal complex that is readily oxidized. Always use freshly purified, anhydrous, and de-gassed solvents for best results.
-
Part 4: Exemplar Protocol: Buchwald-Hartwig Amination
This protocol is a representative workflow based on literature precedents for similar substrates. [1]It incorporates best practices to address the challenges discussed above.
Objective: To couple this compound with a generic secondary amine (e.g., N-methylbenzylamine).
Materials:
-
This compound (1.0 eq)
-
N-methylbenzylamine (1.1 eq)
-
Sodium tert-butoxide (NaOt-Bu) (3.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
RuPhos (0.05 eq)
-
Anhydrous, de-gassed tert-Butanol
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Add all solid reagents (the pyrrolopyridine, NaOt-Bu, Pd(OAc)₂, and RuPhos) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Purge: Seal the vessel and subject it to at least three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). This step is critical to remove oxygen.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, de-gassed tert-butanol via cannula or syringe.
-
Amine Addition: Add the N-methylbenzylamine via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS. Note: Be vigilant for the appearance of a nonpolar spot corresponding to the deprotected starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography.
References
-
Hovd, A. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5732. [Link]
-
PubChem. (n.d.). 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]
-
International Paint. (2018). Safety Data Sheet. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. (2024). This compound. [Link]
-
MDPI. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 1-ベンゼンスルホニル-5-クロロ-3-ヨード-1H-ピロロ[2,3-b]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1001414-09-0 [sigmaaldrich.com]
- 6. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine | C13H8ClN3O4S | CID 58394774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Stability and Degradation of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the stability of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine. Due to its role as a key intermediate in organic synthesis, understanding its degradation profile is critical for ensuring the quality, safety, and efficacy of downstream products.[1] This document provides a comprehensive framework for conducting forced degradation studies, troubleshooting common experimental challenges, and interpreting the resulting data.
Forced degradation studies are a cornerstone of pharmaceutical development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][3] These studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
The primary goals are:
-
To identify the likely degradation products under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
-
To understand the degradation pathways and the chemical lability of the molecule.
-
To develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can resolve the parent compound from its degradation products.[6]
-
To aid in the development of stable formulations and to define appropriate storage and handling conditions.[2]
Q2: What are the most probable sites of degradation on the this compound molecule?
Based on its chemical structure, the following sites are most susceptible to degradation:
-
Sulfonyl Group: The benzenesulfonyl group is a potential site for cleavage under hydrolytic conditions (both acidic and basic), which would lead to the formation of benzenesulfonic acid and 5-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Pyrrolo[2,3-b]pyridine Core: The heterocyclic core may be susceptible to oxidative degradation. The pyridine ring, in particular, can be oxidized. Additionally, extreme pH conditions could potentially lead to ring-opening reactions.
-
Chloro Substituent: While generally stable, under certain energetic conditions such as high-intensity photolysis, dehalogenation could occur.
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for separating the parent compound from its degradation products.[6] For structural elucidation of the degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and for isolation and definitive identification, preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[7][8]
Q4: What is a reasonable target for the extent of degradation in a forced degradation study?
The generally accepted range for degradation is 5-20%.[9] Degradation below 5% may not be sufficient to identify all relevant degradants, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions, complicating the analysis.[4]
Troubleshooting Guide for Forced Degradation Studies
This section addresses common issues encountered during the experimental phase.
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are too mild. | Increase the severity of the stressor. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time.[9] For hydrolytic studies, if the compound has poor aqueous solubility, consider adding a co-solvent.[6] |
| Complete or near-complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the severity of the stressor. Use a lower concentration of the stress agent, decrease the temperature, or shorten the exposure duration. |
| Poor peak shape or resolution in the HPLC chromatogram. | The mobile phase is not optimized. The column chemistry is not suitable. Degradation products are co-eluting. | Method development is required. Adjust the mobile phase composition (organic modifier, pH). Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). A gradient elution is often necessary to resolve compounds with different polarities.[7] |
| Mass imbalance observed (sum of parent and degradants is significantly less than 100%). | Some degradation products are not being detected by the UV detector (lack a chromophore). Degradants are volatile or are precipitating out of solution. The parent compound or degradants are irreversibly adsorbed onto the HPLC column. | Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with the UV detector. Carefully inspect samples for any precipitates. Check for recovery from the column by injecting a known standard. |
| Formation of unexpected artifacts or secondary degradation products. | Interaction of the drug substance with the buffer or mobile phase components. The stress conditions are too aggressive, leading to complex reaction cascades. | Ensure the compatibility of the drug substance with all reagents. Perform control experiments (e.g., drug in buffer without the stressor). Aim for the target degradation of 5-20% to minimize secondary reactions.[9] |
Experimental Protocols for Forced Degradation
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Hydrolytic Degradation (Acid and Base)
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[9]
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate at 60°C for 24 hours and analyze at specified time points.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for 24 hours.
-
Analyze aliquots at specified time points, diluting with the mobile phase as necessary.
Thermal Degradation
-
Place a known amount of the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the initial solvent, and dilute it to the target concentration for analysis.
Photolytic Degradation
-
Expose the stock solution (in a photostable, transparent container) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]
-
Simultaneously, keep a control sample protected from light.
-
Analyze the exposed and control samples at appropriate time points.
Visualizing Degradation Pathways and Workflows
Hypothetical Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.
Caption: Hypothetical degradation pathways of the target compound.
Experimental Workflow for Forced Degradation
This diagram outlines the general workflow for conducting and analyzing forced degradation studies.
Caption: General workflow for forced degradation studies.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
PubChem. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]
- Rao, K. S., & Talluri, M. K. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical and Biomedical Analysis, 69, 14-26.
- Jadhav, S. B., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Patel, Y., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1336-1353.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
-
J&K Scientific. 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. Retrieved from [Link]
- Reddy, G. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 515–530.
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- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Benzidine.
- Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 273-298.
- Papadimitriou, D., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Postigo, C., et al. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Molecules, 27(3), 967.
- U.S. Environmental Protection Agency. (2022).
- Li, H., et al. (2020). Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. Frontiers in Microbiology, 11, 583.
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Technical Support Center: Scaling Up the Synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important synthetic intermediate.
Introduction
This compound, also known as 1-benzenesulfonyl-5-chloro-7-azaindole, is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the BRAF kinase inhibitor Vemurafenib.[1][2][3] The introduction of the benzenesulfonyl group on the pyrrole nitrogen serves as a crucial protecting group, activating the molecule for subsequent functionalization. While the synthesis appears straightforward, several challenges can arise during scale-up, leading to decreased yields, purification difficulties, and inconsistent results. This guide provides a comprehensive resource to navigate these potential issues.
Synthetic Pathway Overview
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-7-azaindole). The second stage is the N-benzenesulfonylation of this intermediate.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine
A reliable and scalable synthesis of the 5-chloro-7-azaindole core is paramount. Several methods have been reported, with the Fischer indole synthesis being a common and effective approach.[4]
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established methods for synthesizing substituted 7-azaindoles.
Materials:
-
Appropriately substituted hydrazine
-
Corresponding ketone or aldehyde
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid.
-
Reactant Addition: To the stirred PPA, add the substituted hydrazine, followed by the slow addition of the ketone or aldehyde, ensuring the temperature is maintained below 40 °C.
-
Reaction: Heat the reaction mixture to the temperature specified in the relevant literature (typically 80-120 °C) and stir for the required duration (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with toluene (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-chloro-1H-pyrrolo[2,3-b]pyridine by flash column chromatography on silica gel or by recrystallization.
Troubleshooting Guide for Stage 1
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield | - Incomplete reaction. - Side reactions due to high temperature. - Inefficient extraction. | - Monitor the reaction closely by TLC to ensure completion. - Optimize the reaction temperature; excessive heat can lead to decomposition. - Ensure thorough extraction from the aqueous layer. |
| Formation of Tar-like Byproducts | - Overheating of the reaction mixture. - Presence of impurities in starting materials. | - Maintain strict temperature control. - Use high-purity starting materials. |
| Difficult Purification | - Presence of closely related impurities. | - Optimize the mobile phase for column chromatography for better separation. - Consider recrystallization from a suitable solvent system. |
Stage 2: N-Benzenesulfonylation
The N-benzenesulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine is a critical step that requires careful control of reaction conditions to achieve high yields and purity. This protocol is adapted from a reliable method for the N-sulfonylation of a similar indole derivative.[5]
Experimental Protocol: N-Benzenesulfonylation
Materials:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Quantitative Data for N-Benzenesulfonylation
| Parameter | Recommended Value |
| Reactant Ratio (Pyrrolopyridine:NaH:Benzenesulfonyl Chloride) | 1.0 : 1.2 : 1.1 |
| Solvent | Anhydrous DMF or THF |
| Deprotonation Temperature | 0 °C |
| Sulfonylation Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >85% (after purification) |
Troubleshooting Guide for Stage 2
Caption: Troubleshooting workflow for N-Benzenesulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the N-benzenesulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine?
A1: Sodium hydride (NaH) is a commonly used and effective base for this transformation as it irreversibly deprotonates the pyrrole nitrogen, driving the reaction to completion.[5] Alternative bases such as potassium hydroxide in DMSO can also be employed.[6]
Q2: My reaction is sluggish and does not go to completion. What should I do?
A2: Incomplete reactions are often due to insufficient deprotonation. Ensure that your sodium hydride is fresh and reactive, and that all solvents and reagents are anhydrous. You can also consider slightly increasing the reaction temperature or extending the reaction time, while carefully monitoring for the formation of byproducts by TLC.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: Potential side products can include unreacted starting material, di-sulfonylated products (though less likely with stoichiometric control), and products resulting from the reaction of benzenesulfonyl chloride with any residual water in the reaction mixture. Careful control of stoichiometry and anhydrous conditions are key to minimizing these.
Q4: What are the best methods for purifying the final product on a large scale?
A4: For large-scale purification, recrystallization is often more practical and cost-effective than column chromatography. A good starting point for solvent screening would be a mixture of a good solvent (e.g., ethyl acetate, toluene) and a poor solvent (e.g., hexanes). If chromatography is necessary, using a wider column with a shallower solvent gradient can improve separation.
Q5: Are there any safety precautions I should be aware of when scaling up this synthesis?
A5: Yes, several safety precautions are crucial. Sodium hydride is a flammable solid and reacts violently with water; handle it with care under an inert atmosphere. The deprotonation step evolves hydrogen gas, which is flammable, so ensure adequate ventilation. Benzenesulfonyl chloride is corrosive and a lachrymator; always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
References
-
Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Semantic Scholar. [Link]
-
This compound. ChemBK. [Link]
-
The Critical Role of Intermediates in Vemurafenib Synthesis. Tocan Bio. [Link]
- WO2014159353A1 - Solid state forms of vemurafenib hydrochloride.
-
Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Institutes of Health. [Link]
- N-Sulfonated-N-Heterocycles: Synthesis, Chemistry, and Biological Applic
- CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst. ResearchGate. [Link]
-
Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Publishing. [Link]
-
Selected Publications and Patents from 2005–2019. Curia Global. [Link]
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Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. [Link]
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-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
Pyrrole Protection. ResearchGate. [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]
-
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. National Institutes of Health. [Link]
-
Protection of primary amines as N-substituted 2,5-dimethylpyrroles. RSC Publishing. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
- CN109081840B - Preparation method of 5-bromo-7-azaindole.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide: 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine vs. its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of Halogen in the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic the natural amino acid tryptophan, making it a cornerstone for designing inhibitors for a multitude of biological targets, including kinases and other enzymes.[1][2][3] Strategic modification of this core is paramount in drug discovery, and halogenation, particularly at the C-5 position, is a frequently employed tactic to modulate a compound's physicochemical properties, metabolic stability, and target-binding interactions.
The introduction of a benzenesulfonyl group on the pyrrole nitrogen serves a dual purpose: it protects the nitrogen from unwanted reactions and its electron-withdrawing nature can influence the reactivity of the entire ring system. This guide provides an in-depth comparative analysis of two key intermediates: 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine and its 5-bromo counterpart. The decision to use a chloro or bromo substituent is not arbitrary; it is a critical design choice with significant downstream implications for synthesis, reactivity, and biological activity. This document aims to provide a data-driven framework to inform that decision.
Part 1: Physicochemical Properties - A Tale of Two Halogens
The seemingly subtle switch from chlorine to bromine imparts measurable changes to the molecule's fundamental properties. These differences, rooted in the intrinsic characteristics of the halogen atoms, can profoundly influence a drug candidate's behavior, from its solubility to its interaction with a protein target.[4]
| Property | This compound | 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine | Rationale for Difference |
| Molecular Formula | C₁₃H₉ClN₂O₂S[5][6] | C₁₃H₉BrN₂O₂S[7][8][9] | Different halogen atom. |
| Molecular Weight | 292.74 g/mol [5][6] | 337.19 g/mol [8][9] | Bromine has a significantly higher atomic mass than chlorine. |
| Calculated logP | Lower (less lipophilic) | Higher (more lipophilic) | Bromine is inherently more lipophilic than chlorine, which can impact membrane permeability and protein binding.[4] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are electron-withdrawing via induction, but their effects on the aromatic system differ, influencing reactivity.[4] |
| C-Halogen Bond Strength | Stronger (C-Cl) | Weaker (C-Br) | The C-Br bond is longer and weaker than the C-Cl bond, making the bromo analog more susceptible to degradation via bond cleavage and more reactive in certain synthetic transformations.[10] |
| Polarizability | Lower | Higher | The larger electron cloud of bromine makes it more polarizable, which can lead to stronger van der Waals interactions and potentially stronger halogen bonds.[4] |
Part 2: Synthesis and Comparative Reactivity
The N-benzenesulfonyl protecting group is typically installed under basic conditions. The choice of halogen at the C-5 position does not significantly alter this initial synthetic step, but it critically defines the potential for subsequent diversification of the molecule.
General Synthesis Protocol: N-Benzenesulfonylation
This protocol describes a common method for the synthesis of the title compounds from their respective 5-halo-1H-pyrrolo[2,3-b]pyridine precursors.
Objective: To protect the pyrrole nitrogen of 5-halo-7-azaindole with a benzenesulfonyl group to facilitate further synthetic manipulations.
Materials:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine OR 5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Benzenesulfonyl chloride[11]
-
Sodium hydroxide (finely ground)[12]
-
Tetrabutylammonium bromide (phase-transfer catalyst)[12]
-
Dichloromethane (DCM)[12]
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, add the 5-halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), tetrabutylammonium bromide (approx. 0.03 eq), and finely ground sodium hydroxide (approx. 3.0 eq).[12]
-
Add dichloromethane to the flask and cool the resulting mixture to 0 °C in an ice bath with stirring.[12]
-
Slowly add benzenesulfonyl chloride (approx. 1.2 eq) dropwise to the cooled suspension.[12]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours, monitoring by TLC until the starting material is consumed.[12]
-
Upon completion, carefully quench the reaction by adding water.[12]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[12]
-
Purify the crude solid by silica gel column chromatography to obtain the final product.
Caption: General workflow for the synthesis of the title compounds.
Reactivity: The Halogen as a Synthetic Handle
The primary difference in reactivity between the chloro and bromo analogs lies in the lability of the C-X bond, which is a critical consideration for cross-coupling reactions—a cornerstone of modern drug synthesis.
-
Bromo Analog: The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) than the C-Cl bond. This makes the 5-bromo derivative the preferred intermediate when the synthetic strategy involves introducing new aryl, alkyl, or amino groups at this position. The lower bond dissociation energy of the C-Br bond facilitates the initial oxidative addition step in the catalytic cycle.
-
Chloro Analog: While more challenging, C-Cl bonds can be activated for cross-coupling reactions. However, this often requires more specialized and expensive catalysts, ligands (e.g., Buchwald's SPhos or BrettPhos), and potentially harsher reaction conditions.[13] The chloro analog may be chosen when C-5 diversification is not the primary goal or when its greater stability is advantageous for other transformations on the molecule.
Caption: Reactivity comparison in cross-coupling reactions.
Part 3: Implications for Biological Activity and Drug Design
The choice of halogen extends beyond synthetic convenience and directly influences the molecule's potential as a drug candidate.
-
Target Binding & Halogen Bonds: The interaction between a drug and its protein target is a highly specific, three-dimensional affair. The larger size and greater polarizability of bromine can be advantageous.[4] It may provide better steric occupancy in a hydrophobic pocket or, more significantly, act as a stronger halogen bond donor compared to chlorine.[14] A halogen bond is a non-covalent interaction between the electropositive region (the σ-hole) on the halogen and a nearby nucleophilic atom (like an oxygen or nitrogen on a protein backbone), which can substantially increase binding affinity and selectivity.[14]
-
Metabolic Stability: The greater strength of the C-Cl bond compared to the C-Br bond can translate to enhanced metabolic stability.[10] If a key metabolic liability involves cleavage of the C-X bond, the chloro analog would be the more robust choice, potentially leading to a longer half-life in vivo.
-
Lipophilicity and Pharmacokinetics: As noted, the bromo analog is more lipophilic.[4] Increased lipophilicity can improve membrane permeability but may also lead to higher protein binding, lower aqueous solubility, and potential off-target toxicity.[4][14] The "magic chlorine" is often favored in drug discovery for providing a good balance of increased potency and favorable physicochemical properties without drastically increasing lipophilicity.[15]
Caption: Decision framework for selecting the chloro vs. bromo analog.
Conclusion
The selection between this compound and its 5-bromo analog is a strategic decision that should be guided by the specific objectives of the drug discovery program.
-
Choose the Bromo Analog for its superior reactivity in cross-coupling reactions, making it an ideal platform for library synthesis and extensive structure-activity relationship (SAR) exploration at the C-5 position. It is also the preferred choice when seeking to maximize binding affinity through stronger halogen bonding.
-
Choose the Chloro Analog when metabolic stability at the C-5 position is a primary concern, or when a more conservative increase in lipophilicity is desired. It is a suitable intermediate when synthetic diversification at C-5 is not required, or when the target's active site is sterically hindered.
Ultimately, the optimal choice is data-driven. Early-stage comparative synthesis and evaluation of both analogs can provide invaluable insights, enabling a more informed and successful progression of a 7-azaindole-based project.
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PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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Taylor, R. et al. (2025, December 29). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Retrieved from [Link]
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Słoczyńska, K. et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry. Retrieved from [Link]
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Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Retrieved from [Link]
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Obafemi, C. A. et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research. Retrieved from [Link]
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Blossomole. (n.d.). 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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Wang, X. et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
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Maleeva, E. S. et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Retrieved from [Link]
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Starha, J. et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. Retrieved from [Link]
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The Pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to a Privileged Kinase Inhibitor Core
In the landscape of modern medicinal chemistry, particularly within oncology and immunology, certain heterocyclic structures have earned the designation of "privileged scaffolds." These molecular frameworks demonstrate a remarkable propensity for binding to multiple biological targets with high affinity, serving as a fertile ground for the development of potent and selective therapeutics. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prime example of such a scaffold. Its structural resemblance to the purine ring of ATP allows it to effectively compete for the hinge region of kinase active sites, making it a cornerstone in the design of kinase inhibitors.[1]
This guide provides an in-depth comparison of pyrrolo[2,3-b]pyridine derivatives, with a focus on the synthetic precursor 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine and its evolution into highly successful, targeted therapies. We will explore how strategic modifications to this core structure have yielded potent and selective kinase inhibitors, exemplified by the FDA-approved drugs Vemurafenib and Pexidartinib. Through an examination of their synthesis, mechanism of action, and supporting experimental data, we will illustrate the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile scaffold. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the pyrrolopyridine core and its application in contemporary drug discovery.
The Foundational Scaffold: this compound
This compound is primarily recognized as a key intermediate in the synthesis of more complex pyrrolopyridine derivatives.[2] Its chemical structure features the core 7-azaindole ring, a chlorine substituent at the 5-position, and a benzenesulfonyl group on the pyrrole nitrogen.
-
The Pyrrolo[2,3-b]pyridine Core: This bicyclic heterocycle is the pharmacophoric heart, mimicking the purine structure of ATP and enabling competitive binding to the kinase hinge region.
-
5-Chloro Substituent: The chloro group at this position can serve as a synthetic handle for further derivatization through cross-coupling reactions, allowing for the introduction of various functional groups to modulate potency and selectivity.
-
1-Benzenesulfonyl Group: The benzenesulfonyl group acts as a protecting group for the pyrrole nitrogen, enhancing the stability of the molecule and influencing the reactivity of the scaffold during subsequent synthetic steps. It is typically removed in the final stages of synthesis.
While this compound itself is not intended for direct therapeutic use, its structure provides a versatile platform for the elaboration of highly specific and potent kinase inhibitors. The following sections will explore how this foundational scaffold has been transformed into clinically successful drugs.
Case Study 1: Vemurafenib - A Potent BRAF V600E Inhibitor
Vemurafenib (PLX4032) is a testament to the power of scaffold-based drug design, representing a highly successful derivatization of the pyrrolo[2,3-b]pyridine core. It is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in a significant proportion of metastatic melanomas.[3]
Structural Evolution and Mechanism of Action
The synthesis of Vemurafenib involves significant elaboration of the pyrrolo[2,3-b]pyridine core, replacing the benzenesulfonyl and chloro groups with moieties that confer high affinity and selectivity for the BRAF V600E active site. The final structure features a propanesulfonamide group and a fluorinated phenyl ring.[1]
Vemurafenib functions by competitively inhibiting the ATP-binding site of the BRAF V600E kinase.[3] This targeted inhibition disrupts the downstream MEK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[3]
Caption: Vemurafenib inhibits the mutated BRAF V600E kinase, blocking the MAPK signaling pathway.
Comparative Performance Data
The efficacy of Vemurafenib is demonstrated by its potent and selective inhibition of the target kinase and its profound effect on BRAF V600E-mutant cell lines.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| Vemurafenib | BRAF V600E | 31 | A375 (Melanoma) | 20 - 1000 |
| c-RAF-1 | 48 | Malme-3M (Melanoma) | 20 - 1000 | |
| wild-type BRAF | 100 | Colo829 (Melanoma) | 20 - 1000 |
Data compiled from multiple sources.[4][5][6]
Case Study 2: Pexidartinib - A Selective CSF1R Inhibitor
Pexidartinib (PLX3397) is another successful therapeutic derived from a pyrrolopyridine scaffold, in this case, a pyrrolo[2,3-d]pyrimidine (7-deazapurine) isomer, which also functions as a potent kinase inhibitor. It selectively targets the colony-stimulating factor 1 receptor (CSF1R), a key driver of macrophage proliferation and survival.[7] Pexidartinib is approved for the treatment of tenosynovial giant cell tumor, a rare neoplasm characterized by the overexpression of CSF1.
Structural Features and Mechanism of Action
Similar to Vemurafenib, the synthesis of Pexidartinib involves the strategic modification of the core pyrrolopyridine structure. The final molecule incorporates a distinct side chain that confers high selectivity for CSF1R, as well as activity against the closely related kinases KIT and FLT3-ITD.[7]
Pexidartinib acts as an ATP-competitive inhibitor of CSF1R, blocking the signaling pathways that lead to the recruitment and proliferation of tumor-associated macrophages (TAMs).[8][7] By depleting TAMs within the tumor microenvironment, Pexidartinib disrupts a critical component of tumor growth and survival.
Caption: Pexidartinib inhibits CSF1R, reducing the proliferation of tumor-associated macrophages.
Comparative Performance Data
Pexidartinib demonstrates potent inhibition of its primary target, CSF1R, and related kinases, with significant effects on CSF1-dependent cell proliferation.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| Pexidartinib | CSF1R | 20 | M-NFS-60 | 440 |
| c-Kit | 10 | Bac1.2F5 | 220 | |
| FLT3 | 160 | M-07e | 100 |
Data compiled from multiple sources.[8][7]
Experimental Protocols
To ensure the reproducibility and validation of the data presented, the following are detailed protocols for key in vitro assays used to characterize pyrrolopyridine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assay kits and measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant human kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of the test inhibitor in kinase buffer with a final DMSO concentration ≤1%.
-
Prepare a master mix containing kinase buffer, ATP, and the kinase substrate at 2x the final desired concentration.
-
Dilute the kinase enzyme to 2x the final desired concentration in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the 2x kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the 2x master mix to each well.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 1 hour.
-
Add 20 µL of the luminescent kinase assay reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescent in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (Luminescent)
This protocol measures cell viability by quantifying the amount of ATP present, which is indicative of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., A375 for BRAF inhibitors)
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in complete medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the serially diluted inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Conclusion
The pyrrolo[2,3-b]pyridine scaffold and its isomers are undeniably privileged structures in the realm of kinase inhibitor design. The journey from a versatile synthetic intermediate like This compound to highly potent and selective drugs such as Vemurafenib and Pexidartinib underscores the power of scaffold-based drug discovery. By understanding the key structure-activity relationships and employing robust experimental validation, researchers can continue to leverage this remarkable scaffold to develop the next generation of targeted therapies for a wide range of diseases. The comparative data and detailed protocols provided in this guide aim to equip scientists with the foundational knowledge and practical tools necessary to advance their own research in this exciting and impactful field.
References
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Shaaban, M. A., & Al-Dhfyan, A. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 435-450. [Link]
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Bollu, V., et al. (2021). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 96-97, 55-64. [Link]
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Wikipedia. (2023, December 29). Vemurafenib. [Link]
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Alzheimer's Drug Discovery Foundation. (n.d.). Pexidartinib (PLX3397). Retrieved January 17, 2026, from [Link]
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ChemBK. (2024, April 10). This compound. [Link]
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A Comparative Guide to 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives: Structure-Activity Relationships and Therapeutic Potential
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a versatile scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent biological activities. This guide focuses on a specific class of these compounds: 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives. We will provide an in-depth analysis of their structure-activity relationships (SAR), with a primary focus on their roles as inhibitors of key protein kinases such as BRAF and phosphodiesterase 4B (PDE4B). This document will objectively compare the performance of these derivatives against established therapeutic agents, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for relevant assays are also provided to enable researchers to validate and expand upon these findings.
Introduction: The Versatile 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic aromatic heterocycle that can be considered a deaza-isostere of adenine, the purine base in ATP.[1] This structural similarity makes it an excellent starting point for the design of ATP-competitive kinase inhibitors.[1] The addition of a 1-benzenesulfonyl group and a 5-chloro substituent creates the "this compound" core, a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors for targeted cancer therapies.[2] The unique electronic and steric properties of this scaffold allow for selective binding to the active sites of various enzymes.
Physicochemical Properties of the Core Scaffold
The core scaffold, this compound, possesses a molecular weight of 292.74 g/mol and is generally soluble in organic solvents, with weak solubility in water.[3][4] The benzenesulfonyl group at the 1-position of the pyrrole ring acts as a key pharmacophoric feature, often involved in critical interactions within the enzyme's active site. The chlorine atom at the 5-position of the pyridine ring can influence the electronic properties of the aromatic system and provide a site for further chemical modification.
Figure 1. Core structure of this compound with key positions for modification highlighted.
Therapeutic Significance and Overview of Biological Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of a wide range of kinases and other enzymes, demonstrating their therapeutic potential in oncology, inflammation, and neurodegenerative diseases. Key biological targets for derivatives of the "this compound" core include:
-
BRAF Kinase: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.[5]
-
Phosphodiesterase 4B (PDE4B): An enzyme that degrades cyclic AMP (cAMP), a second messenger involved in inflammatory responses.[6]
-
c-Met Kinase: A receptor tyrosine kinase implicated in tumor growth and metastasis.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation and differentiation.
-
Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase implicated in the pathology of Alzheimer's disease.
Targeting the RAF/MEK/ERK Pathway: BRAF Kinase Inhibitors
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] The V600E mutation in the BRAF kinase leads to its constitutive activation, driving uncontrolled cell proliferation in a significant portion of melanomas.[5]
Figure 2. Simplified RAF/MEK/ERK signaling pathway and the point of inhibition by BRAF inhibitors.
Structure-Activity Relationship of Pyrrolo[2,3-b]pyridine Derivatives as BRAF Inhibitors
Structure-guided drug discovery has led to the development of potent BRAF inhibitors based on the 7-azaindole scaffold. A key example is Vemurafenib (PLX4032), which features a related core structure. The this compound scaffold serves as a crucial building block for novel BRAF inhibitors.
-
Key Interactions with the BRAF Kinase Domain: The pyrrolo[2,3-b]pyridine core typically forms hydrogen bonds with the hinge region of the kinase domain. The benzenesulfonyl moiety can occupy a hydrophobic pocket, and substitutions on this ring can fine-tune potency and selectivity.
-
Impact of Substitutions: Modifications at the C3 position of the pyrrolo[2,3-b]pyridine core are critical for activity. Attaching a carbonyl group linked to a substituted phenyl ring, as seen in PLX4720, is a common strategy to achieve high potency.[8]
Comparative Analysis with First-Generation BRAF Inhibitors
Vemurafenib is a first-generation BRAF inhibitor approved for the treatment of BRAF V600E-mutated melanoma.[2] While highly effective initially, the development of resistance is a significant clinical challenge.[9] Novel derivatives of the this compound scaffold are being developed to overcome these limitations.
Table 1: Comparative Potency of BRAF Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Vemurafenib | BRAF V600E | ~31 | A375 | [5] |
| Vemurafenib | BRAF V600E | 13.2 (µM) | A375 | [2] |
| PLX4720 | BRAF V600E | 13 | - | [8] |
| Compound 35 | BRAF V600E | 80 | - |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
This protocol is adapted from commercially available luminescent kinase assay kits and measures the amount of ATP remaining in the reaction after kinase-mediated phosphorylation.[10]
Figure 3. General workflow for an in vitro BRAF kinase assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting a 5x stock solution with sterile water.
-
Thaw recombinant BRAF enzyme on ice and dilute to the desired concentration (e.g., 2.5 ng/µl) with 1x Kinase Buffer.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer, maintaining a constant final DMSO concentration (e.g., 1%).
-
Prepare a Master Mix containing 5x Kinase Buffer, ATP, and BRAF substrate.
-
-
Assay Procedure:
-
Add 25 µl of the Master Mix to each well of a white, opaque 96-well plate.
-
Add 5 µl of the inhibitor dilutions or vehicle control to the respective wells.
-
Add 20 µl of the diluted BRAF enzyme to initiate the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 50 µl of Kinase-Glo® MAX Luminescence Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
A decrease in luminescence corresponds to higher kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
The activity of BRAF inhibitors in a cellular context can be assessed by measuring the phosphorylation of downstream targets like ERK.[11]
-
Cell Culture:
-
Culture human melanoma cells harboring the BRAF V600E mutation (e.g., A375) in appropriate media.
-
-
Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours).
-
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
A dose-dependent decrease in p-ERK levels indicates inhibition of the MAPK pathway.
-
Modulating Inflammatory Responses: Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic AMP (cAMP).[12] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[13] PDE4B is a particularly attractive target for the treatment of inflammatory and neurological disorders.
SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[6]
-
Influence of the Amide Substituent: The nature of the substituent on the amide at the C2 position of the pyrrolo[2,3-b]pyridine core is crucial for activity and selectivity. Hydrophobic and appropriately sized ring systems on the amide nitrogen generally lead to enhanced potency.[6]
-
Selectivity against PDE4D: Achieving selectivity for PDE4B over other PDE4 isoforms, particularly PDE4D (implicated in emesis), is a key objective in the development of PDE4 inhibitors. Careful optimization of the amide substituent can improve this selectivity profile.[6]
Comparison with Rolipram and Other PDE4 Inhibitors
Rolipram is a well-characterized, first-generation PDE4 inhibitor. While it demonstrates anti-inflammatory effects, its clinical use has been limited by side effects such as nausea and vomiting, which are attributed to the inhibition of PDE4D.
Table 2: Comparative Potency of PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Rolipram | PDE4A | 3 | [8][14] |
| Rolipram | PDE4B | 130 | [8][14] |
| Rolipram | PDE4D | 240 | [8][14] |
| Compound 11h | PDE4B | 110 | [6] |
Experimental Protocols
This homogeneous assay is based on the change in fluorescence polarization when a fluorescently labeled cAMP is hydrolyzed by PDE4B.[15]
-
Reagent Preparation:
-
Dilute recombinant human PDE4B enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted test compound or control.
-
Add the diluted PDE4B enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add a binding agent that specifically binds to the hydrolyzed substrate, causing a change in fluorescence polarization.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Readout and Analysis:
-
Measure the fluorescence polarization of each well.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This cellular assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.[16]
Figure 4. General workflow for a TNF-α release assay in macrophages.
Detailed Steps:
-
Cell Preparation:
-
Culture a human monocytic cell line (e.g., THP-1) and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
-
Treatment:
-
Pre-treat the differentiated macrophages with various concentrations of the test compound for 30 minutes.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α secretion.
-
-
Incubation and Sample Collection:
-
Incubate the cells for 16-18 hours.
-
Collect the cell culture medium.
-
-
TNF-α Quantification:
-
Quantify the amount of TNF-α in the collected medium using a commercially available ELISA or AlphaLISA kit.[17]
-
-
Data Analysis:
-
A dose-dependent decrease in TNF-α levels indicates the anti-inflammatory activity of the test compound.
-
Inhibition of other Kinases: c-Met, FGFR, and GSK-3β
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its adaptation to target other important kinases.
-
c-Met Kinase Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine bearing a 1,2,3-triazole moiety have shown potent c-Met inhibitory activity.
-
FGFR Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent inhibitors of fibroblast growth factor receptors.
-
GSK-3β Inhibitors: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated strong inhibitory activity against GSK-3β, a kinase implicated in Alzheimer's disease.
Synthesis Strategies for this compound Derivatives
The synthesis of these derivatives typically starts from a commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine. The key steps often involve:
-
N-Sulfonylation: Reaction of the pyrrole nitrogen with benzenesulfonyl chloride to introduce the 1-benzenesulfonyl group.
-
Functionalization at C3: Introduction of various substituents at the C3 position through reactions such as Vilsmeier-Haack formylation followed by further modifications, or direct coupling reactions.
-
Amide Coupling: For PDE4B inhibitors, coupling of a C2-carboxylic acid derivative with a desired amine.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable platform for the development of potent and selective inhibitors of various therapeutic targets. The structure-activity relationships discussed in this guide highlight the key structural features that govern the potency and selectivity of these compounds. Further optimization of these derivatives, guided by a deeper understanding of their interactions with their respective targets, holds the promise of delivering novel therapeutics for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this field.
References
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MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal, 347(Pt 2), 571–578. [Link]
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Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., El-Kashef, H. A., & Oh, C. H. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & medicinal chemistry, 28(11), 115493. [Link]
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Atefi, M., von Euw, E., Attar, N., Ng, C., Wu, C., Ng, C., ... & Ribas, A. (2011). Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway. PloS one, 6(12), e28973. [Link]
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Smalley, K. S., Lioni, M., Dalla Palma, M., Xiao, M., Desai, B., Egyptian, A., ... & Herlyn, M. (2008). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 13(15), 3847. [Link]
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Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Luke, J. J., & Hodi, F. S. (2014). Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials. Oncoimmunology, 3(1), e27631. [Link]
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Seldon, P. M., Barnes, P. J., & Giembycz, M. A. (1996). Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. British journal of pharmacology, 118(4), 849–858. [Link]
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Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage inflammatory assay. Bio-protocol, 4(5), e1074. [Link]
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Smalley, K. S. M., & Herlyn, M. (2021). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 13(15), 3847. [Link]
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Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Hirth, P. (2010). Clinical efficacy of a RAF inhibitor with paradoxical effects in BRAF-mutant cancers. Nature, 467(7315), 596-599. [Link]
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Metwally, K. A., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Mackiewicz-Wysocka, M., & Paszel-Jaworska, A. (2021). Shift in IC50 values following acquired resistance to vemurafenib in WM793B and A375M cell lines. Postepy dermatologii i alergologii, 38(4), 693–702. [Link]
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Yadav, V., Zhang, X., Liu, J., Estrem, S., Li, S., Gong, X. Q., ... & H-G, W. (2012). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. G3: Genes, Genomes, Genetics, 2(12), 1541-1549. [Link]
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The Efficacy of Kinase Inhibitors Synthesized from a 7-Azaindole Scaffold: A Comparative Guide to BRAF V600E Inhibition
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of precision medicine. The discovery that specific mutations in kinases can drive oncogenesis has paved the way for drugs that target these aberrant proteins. One such critical target is the BRAF kinase, particularly the V600E mutation, which is a key driver in a significant percentage of melanomas and other cancers.[1][2] This guide provides an in-depth comparison of kinase inhibitors, with a focus on those synthesized from the versatile "1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine" scaffold, a key intermediate in the synthesis of potent therapeutic agents.[3] We will delve into a comparative analysis of Vemurafenib, a direct descendant of this scaffold, and Dabrafenib, a potent alternative, supported by experimental data and detailed protocols for their evaluation.
The Rise of BRAF V600E Inhibitors from a Pyrrolo[2,3-b]pyridine Core
The "this compound", also known as a 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry. Its structural features allow for the synthesis of molecules that can effectively compete with ATP for the binding pocket of various kinases. A prime example of a highly successful drug synthesized from this core is Vemurafenib (PLX4032), an inhibitor of the BRAF V600E mutant protein.[4][5] The development of Vemurafenib marked a significant breakthrough in the treatment of metastatic melanoma, demonstrating the power of targeting a specific oncogenic driver.[1]
Comparative Efficacy: Vemurafenib vs. Dabrafenib
To understand the efficacy of kinase inhibitors derived from the 7-azaindole scaffold, a comparison with other potent inhibitors targeting the same mutation is essential. Dabrafenib, another potent BRAF V600E inhibitor, provides an excellent benchmark for this analysis. While not directly synthesized from the same starting material as Vemurafenib, its comparable mechanism of action and clinical use make it a relevant alternative for this guide.
In Vitro Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for Vemurafenib and Dabrafenib against BRAF V600E and other related kinases in both biochemical (cell-free) and cell-based assays.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Vemurafenib | BRAF V600E | Cell-free | 13 - 31 | [6] |
| Wild-type BRAF | Cell-free | 100 - 160 | [6] | |
| c-Raf | Cell-free | 6.7 - 48 | [6] | |
| A375 cells (BRAF V600E) | Cell Viability | ~248.3 | [6] | |
| Dabrafenib | BRAF V600E | Cell-free | 0.7 | [6] |
| Wild-type BRAF | Cell-free | 5.0 | [6] | |
| c-Raf | Cell-free | 6.3 | [6] | |
| A375 cells (BRAF V600E) | Cell Proliferation | <1 - 100 | [6] |
From the data, it is evident that Dabrafenib exhibits greater potency against BRAF V600E in cell-free assays compared to Vemurafenib. Both inhibitors show selectivity for the mutant BRAF over the wild-type form and c-Raf. In cellular assays, both compounds effectively inhibit the proliferation of BRAF V600E-mutant melanoma cells, such as the A375 cell line.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The BRAF protein is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[7] This pathway regulates essential cellular processes, including proliferation, differentiation, and survival.[8] The V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling and cell proliferation.[1]
Both Vemurafenib and Dabrafenib are ATP-competitive inhibitors that bind to the active site of the mutated BRAF V600E protein, thereby blocking its kinase activity.[1][8] This inhibition prevents the phosphorylation of MEK, the downstream target of BRAF, which in turn halts the entire signaling cascade, leading to a decrease in cell proliferation and induction of apoptosis in cancer cells.[1]
Figure 1: Simplified MAPK/ERK signaling pathway and the point of inhibition by BRAF V600E inhibitors.
Experimental Protocols for Efficacy Determination
Accurate and reproducible experimental protocols are fundamental to the evaluation of kinase inhibitor efficacy. Below are detailed, step-by-step methodologies for key assays.
In Vitro BRAF V600E Kinase Inhibition Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BRAF V600E kinase.
Materials:
-
Purified recombinant BRAF V600E enzyme
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase activity detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 5 µL of diluted test compound or DMSO (for control wells) to the wells of a 96-well plate.
-
Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for BRAF V600E), and the kinase substrate.
-
Add 20 µL of the master mix to each well.
-
-
Enzyme Addition:
-
Prepare a solution of BRAF V600E enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the enzyme solution to each well. The final volume should be 50 µL.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Allow the plate and the kinase detection reagent to equilibrate to room temperature.
-
Add 50 µL of the detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for an in vitro BRAF V600E kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the viability of cancer cells, such as the BRAF V600E-mutant melanoma cell line A375.
Materials:
-
A375 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Trypsinize and count A375 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.[9]
Figure 3: Workflow for a cell viability (MTT) assay.
Structure-Activity Relationship and Future Directions
The "this compound" scaffold provides a versatile starting point for the synthesis of a diverse range of kinase inhibitors. Structure-activity relationship (SAR) studies on Vemurafenib analogs have shown that modifications to the benzenesulfonyl and chloro-phenyl moieties can significantly impact potency and selectivity.[10][11] For instance, replacing the chloro-phenyl group with other substituted rings can alter the inhibitor's interaction with the hydrophobic pocket of the kinase's active site.
The development of resistance to BRAF inhibitors is a significant clinical challenge.[12] To overcome this, current research focuses on the development of next-generation inhibitors with improved potency and the ability to target resistant mutations. Furthermore, combination therapies, such as the co-administration of a BRAF inhibitor with a MEK inhibitor (e.g., Trametinib), have shown improved efficacy and delayed onset of resistance compared to monotherapy.[12][13]
Conclusion
Kinase inhibitors synthesized from the "this compound" scaffold, exemplified by Vemurafenib, have revolutionized the treatment of BRAF V600E-mutant cancers. A comparative analysis with other potent inhibitors like Dabrafenib highlights the nuances in their in vitro potency and provides a framework for evaluating novel compounds. The detailed experimental protocols provided in this guide offer a robust system for researchers to assess the efficacy of new chemical entities targeting the BRAF V6G00E kinase. As our understanding of the molecular drivers of cancer deepens, the continued exploration of versatile scaffolds like the 7-azaindole will undoubtedly lead to the development of even more effective and targeted therapies.
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Comparative efficacy of combination immunotherapy and targeted therapy in the treatment of BRAF-mutant advanced melanoma: a matching-adjusted indirect comparison. [Link]
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Efficacy and Safety of Rechallenge with BRAF/MEK Inhibitors in Advanced Melanoma Patients: A Systematic Review and Meta-Analysis. [Link]
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Cell Viability Assays - Assay Guidance Manual. [Link]
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In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. [Link]
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IC 50 values of BRAF V600E mutated melanoma cells after exposure to... [Link]
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Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. [Link]
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A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf. [Link]
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This compound. [Link]
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Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
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Recent advances of pyrrolopyridines derivatives: a patent and literature review. [Link]
- Substantially pure vemurafenib and its salts.
- 1H-PYRAZOLO [3,4-b] PYRIDINE DERIV
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The Versatile Scaffold: A Comparative Guide to 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine Analogs in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the exploration of a vast chemical space. Among the privileged scaffolds that have emerged, the 1H-pyrrolo[2,3-b]pyridine core, a 7-azaindole, has garnered significant attention. Its structural resemblance to purine has made it a versatile template for the design of potent and selective kinase inhibitors, crucial for targeting aberrant signaling pathways in cancer and inflammatory diseases. This guide provides an in-depth comparison of various analogs derived from the 1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold, offering insights into their structure-activity relationships (SAR), and experimental protocols for their synthesis and evaluation.
The benzenesulfonyl group on the pyrrole nitrogen serves as a valuable protecting group during synthesis, allowing for selective modifications at other positions of the heterocyclic core. The 5-chloro substituent provides a handle for further functionalization or can be a key interaction point within the target protein's active site. This guide will delve into the derivatization of this core structure to yield potent inhibitors for a range of kinases, including Janus Kinase 1 (JAK1), Fibroblast Growth Factor Receptor (FGFR), and Maternal Embryonic Leucine Zipper Kinase (MELK).
The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Kinase Inhibitor Template
Kinases play a pivotal role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive drug targets. The 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent starting point for designing ATP-competitive kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine base of ATP.
Below is a diagram illustrating the general mechanism of action for 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Caption: Competitive inhibition of kinase activity by 1H-pyrrolo[2,3-b]pyridine analogs.
Comparative Analysis of Analogs Targeting Different Kinases
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in its successful adaptation for inhibiting various kinases. The following sections compare analogs developed for specific kinase targets, highlighting key structural modifications and their impact on potency and selectivity.
Janus Kinase 1 (JAK1) Selective Inhibitors
Janus kinases are critical components of the JAK-STAT signaling pathway, which is integral to immune and inflammatory responses.[1] Selective inhibition of JAK1 is a promising therapeutic strategy for autoimmune diseases.[1] Researchers have designed N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides as potent and selective JAK1 inhibitors.[1][2]
Key Structural Features and SAR Insights:
-
C4-Amino Linker: A crucial amino group at the C4 position is essential for interaction with the hinge region of JAK1.
-
C5-Carboxamide: The presence of a carboxamide group at the C5 position provides an additional interaction point.
-
N1-Substitution: Alkylation of the pyrrole nitrogen can influence selectivity.
-
Piperidine Moiety: A substituted piperidine ring attached to the C4-amino group explores a deeper pocket in the active site, enhancing potency and selectivity.
Data Summary: JAK1 Inhibition
| Compound ID | R1 (N1-position) | R2 (C4-amino substituent) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| 31g | H | cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl | 2.8 | 25.4 | 9.1 |
| 38a ((S,S)-enantiomer of 31g) | H | (1S,2S)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl | 1.5 | 156.3 | 104.2 |
Data synthesized from the Journal of Medicinal Chemistry, 2021, 64(2), 958-979.[1][2]
The data clearly indicates that the stereochemistry of the piperidine substituent plays a significant role in both potency and selectivity, with the (S,S)-enantiomer 38a exhibiting superior properties.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[3][4] The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of potent FGFR inhibitors.
Key Structural Features and SAR Insights:
-
C3-Substitution: Introduction of a substituted methylene group at the C3 position is a key modification.
-
C5-Trifluoromethyl: A trifluoromethyl group at the C5 position can enhance activity, potentially through interactions with a hydrophobic pocket.[4]
-
Aromatic Substituents: The nature of the aromatic ring attached to the C3-methylene linker significantly impacts potency.
Data Summary: FGFR Inhibition
| Compound ID | R (C3-substituent) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 4h | 3-methoxyphenyl | 7 | 9 | 25 |
| Reference Cpd | (structure not shown) | 2050 | >10000 | >10000 |
Data synthesized from RSC Advances, 2021, 11, 20435.[3][4]
Compound 4h demonstrated a significant improvement in inhibitory activity against FGFR1-3 compared to the initial lead compound, highlighting the importance of the 3-methoxyphenyl substituent.
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors
MELK is overexpressed in several cancers and is considered a promising target for anticancer therapy. A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent MELK inhibitors.[5]
Key Structural Features and SAR Insights:
-
C3-Heteroaryl Moiety: A key feature is the presence of a substituted heteroaromatic ring at the C3 position.
-
Linker between C3 and Heteroaryl Ring: The nature and length of the linker are critical for optimal activity.
Data Summary: MELK Inhibition and Antiproliferative Activity
| Compound ID | R (C3-substituent) | MELK IC50 (nM) | A549 Cell Proliferation IC50 (µM) |
| 16h | (structure with a complex heteroaryl system) | 32 | 0.109 |
Data synthesized from Bioorganic Chemistry, 2020, 94, 103474.[5]
Compound 16h not only showed potent enzymatic inhibition of MELK but also excellent antiproliferative effects against cancer cell lines, suggesting its potential as a lead compound for further development.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and a representative analog, as well as a general protocol for in vitro kinase inhibition assays.
Synthesis of this compound
This protocol describes a common method for the synthesis of the core scaffold.
Caption: Synthetic workflow for the core scaffold.
Step-by-Step Procedure:
-
To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Synthesis of a Representative JAK1 Inhibitor Analog (General Procedure)
This protocol outlines a general approach for the synthesis of C4-amino substituted analogs.
Caption: General synthetic workflow for JAK1 inhibitor analogs.
Step-by-Step Procedure:
-
Introduction of the C4-amino group: Start with a suitably protected 1H-pyrrolo[2,3-b]pyridine derivative. A common route involves chlorination at the C4 position followed by nucleophilic aromatic substitution with an amine.
-
Buchwald-Hartwig Coupling: Couple the C4-amino-1H-pyrrolo[2,3-b]pyridine intermediate with the desired substituted piperidine derivative using a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) under heating.
-
Deprotection: If a protecting group is used on the pyrrole nitrogen (e.g., benzenesulfonyl), it can be removed under appropriate conditions (e.g., using a strong base like NaOH).
-
Purification: Purify the final compound using techniques such as column chromatography or preparative HPLC.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the inhibitory potency (IC50) of the synthesized compounds.
Step-by-Step Procedure:
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Recombinant kinase enzyme.
-
Substrate (peptide or protein).
-
ATP solution.
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold serves as a valuable starting point for the development of a diverse range of potent and selective kinase inhibitors. By strategically modifying various positions on the pyrrolo[2,3-b]pyridine core, medicinal chemists have successfully generated promising drug candidates for the treatment of cancer and inflammatory diseases. The comparative analysis presented in this guide underscores the versatility of this scaffold and provides a foundation for the rational design of next-generation kinase inhibitors. The detailed experimental protocols offer a practical resource for researchers in the field of drug discovery and development.
References
-
Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 2020, 94, 103474. [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 2021, 64(2), 958-979. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021, 11, 20435. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed. [Link]
-
Design, synthesis and biological evaluation of 1 H -pyrrolo[ 2, 3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold, specifically the pyrrolo[2,3-b]pyridine core, has emerged as a "privileged structure." Its presence in numerous kinase inhibitors and other targeted therapeutics underscores its importance. The title compound, 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, is a cornerstone intermediate in the synthesis of these complex molecules. The benzenesulfonyl group offers robust protection of the pyrrole nitrogen, while the 5-chloro position provides a versatile synthetic handle for diversification through cross-coupling reactions. Consequently, an efficient and reliable synthesis of this building block is a critical first step in many drug discovery campaigns. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies, grounded in experimental data and mechanistic principles, to empower researchers to make informed decisions for their specific applications.
The Strategic Importance of Synthetic Route Selection
The "best" synthetic route is not a universal constant; it is a function of scale, cost, available starting materials, and project timelines. For an academic lab focused on proof-of-concept molecules, a rapid, high-yielding synthesis from an advanced intermediate may be ideal. Conversely, for a process chemistry group developing a scalable route for a clinical candidate, a multi-step synthesis from inexpensive commodity chemicals might be the only viable long-term option. Herein, we dissect the most prevalent synthetic strategies to illuminate these trade-offs.
Comparative Analysis of Primary Synthesis Routes
We will focus on two divergent and illustrative strategies: a direct, single-step sulfonylation and a multi-step approach involving the de novo construction of the heterocyclic core.
Route A: Direct Sulfonylation of 5-chloro-7-azaindole
This is the most direct and commonly cited method, predicated on the availability of the starting material, 5-chloro-1H-pyrrolo[2,3-b]pyridine.
Logical Workflow:
The logic of this approach is straightforward: protect the reactive N-H of the pyrrole to enable subsequent, selective chemistry at other positions.
Caption: Workflow for Route A: Direct N-H sulfonylation.
Mechanistic & Experimental Causality:
The pyrrole N-H proton is acidic (pKa ≈ 17 in DMSO). A strong base, such as sodium hydride (NaH), is typically employed to irreversibly deprotonate the nitrogen, forming the corresponding sodium salt. This is a crucial step; the resulting anion is a potent nucleophile. The reaction is performed in an anhydrous aprotic polar solvent like DMF or THF to prevent quenching the base and the anion. Benzenesulfonyl chloride is then added as the electrophile. The nucleophilic nitrogen anion attacks the electrophilic sulfur atom, displacing the chloride leaving group to form the desired N-S bond. The choice of NaH necessitates careful handling under an inert atmosphere (e.g., Nitrogen or Argon) and is usually performed at 0 °C to control the initial exothermic deprotonation.
Route B: De Novo Ring Construction Followed by Sulfonylation
This approach builds the 7-azaindole core from a simpler pyridine derivative. While more steps are involved, it offers flexibility and can be more cost-effective if the starting pyridine is significantly cheaper than 5-chloro-7-azaindole.
Logical Workflow:
This strategy involves forming the pyrrole ring onto a pre-existing, functionalized pyridine scaffold. A common method is a modified Bartoli or Leimgruber-Batcho indole synthesis.
Caption: Workflow for Route B: De novo synthesis followed by sulfonylation.
Mechanistic & Experimental Causality:
While several specific methods exist for the initial cyclization, the core principle involves reacting an aminopyridine with a two-carbon synthon that can cyclize and eliminate to form the pyrrole ring. The final step is identical to Route A. This multi-step nature introduces purification challenges at each stage and inevitably lowers the overall yield compared to the single step of Route A. However, its value lies in circumventing the reliance on a potentially costly advanced intermediate.
Quantitative Performance Benchmarking
The following table summarizes the key performance metrics for each route, based on typical literature procedures and process chemistry principles.
| Parameter | Route A: Direct Sulfonylation | Route B: De Novo Synthesis |
| Primary Starting Material | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 2-Amino-5-chloropyridine |
| Number of Key Steps | 1 | 2-3 (depending on cyclization method) |
| Typical Overall Yield | 85-95% | 40-60% |
| Process Time | 4-8 hours | 24-72 hours |
| Key Reagents | NaH, Benzenesulfonyl Chloride | Varies (e.g., vinylmagnesium bromide, acid/heat), then NaH, Benzenesulfonyl Chloride |
| Purification Burden | Single purification (crystallization or chromatography) | Multiple purifications required |
| Scalability | High, but may be limited by cost of starting material | Potentially higher for large scale due to cheaper base chemicals, but requires more process development |
| Primary Advantage | Speed, simplicity, high yield | Lower cost of basic starting materials, less reliance on specialized intermediates |
| Primary Disadvantage | Cost and availability of 5-chloro-7-azaindole | Lower overall yield, longer process time, more complex |
Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, with clear endpoints and purification criteria.
Protocol 1: Synthesis via Route A
Objective: To synthesize this compound from 5-chloro-1H-pyrrolo[2,3-b]pyridine with a target purity of >98%.
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Sodium hydride, 60% dispersion in mineral oil (1.2 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a slurry. Cool the flask to 0 °C using an ice-water bath.
-
Deprotonation: Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15-20 minutes. Self-Validation Point: Cessation of hydrogen gas evolution indicates the completion of deprotonation. Stir for an additional 30 minutes at 0 °C to ensure completion.
-
Electrophile Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise, keeping the internal temperature below 5 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Self-Validation Point: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (e.g., using a hexane/EtOAc gradient) or by recrystallization (e.g., from ethanol) to afford the title compound as a white solid.[1]
Authoritative Recommendations
-
For discovery chemistry and rapid analogue synthesis (<10 g scale): Route A is unequivocally the method of choice. Its speed, operational simplicity, and high yield allow for the rapid generation of the key intermediate, accelerating the pace of discovery. The higher cost of the starting material is justified by the significant savings in time and labor.
-
For process development and multi-kilogram scale-up: A thorough cost analysis is mandatory. If 5-chloro-1H-pyrrolo[2,3-b]pyridine can be sourced economically, Route A remains attractive. However, it is more likely that Route B will offer a more sustainable and cost-effective long-term solution, despite the initial investment in process optimization for the multi-step sequence.
This guide serves as a foundational document for any researcher working with this compound. By understanding the causality behind the experimental choices and the quantitative trade-offs between different routes, scientists can strategically select and execute the optimal synthesis for their project goals.
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ChemBK. (2024). This compound. Retrieved from [Link]
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A Comparative Guide to Impurity Profiling of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of analytical methodologies for the impurity profiling of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in contemporary medicinal chemistry.[1][2][3] We will move beyond procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity. Our focus is to equip researchers and drug development professionals with the expertise to proactively identify, quantify, and control impurities, thereby ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The Imperative for Impurity Profiling: A Regulatory and Scientific Standpoint
In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the API.[4] The presence of these unwanted chemicals, even at trace levels, can significantly impact the safety and efficacy of a drug product.[5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[1][5] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, mandate the reporting, identification, and qualification of impurities in new drug substances and products, setting clear thresholds for action.[6][7] For most impurities, an identification threshold of 0.1% of the total API is standard, demanding highly sensitive and specific analytical methods.[1]
Beyond regulatory compliance, a thorough understanding of a compound's impurity profile is a matter of scientific and process excellence. It provides a fingerprint of the manufacturing process, where variations in batch-to-batch impurity levels can signal inadequate process control.[1] Furthermore, identifying degradation products through forced degradation studies is critical for establishing shelf-life and appropriate storage conditions.[6]
Deconstructing the Impurity Landscape: A Hypothetical Synthesis and Degradation Analysis
Due to the proprietary nature of many commercial synthetic routes, this guide will propose a plausible synthetic pathway for this compound to logically deduce potential process-related impurities. This is a foundational exercise in quality-by-design, where potential risks are identified and controlled from the outset.
Hypothetical Synthesis Pathway
The synthesis can be logically broken down into two key stages:
-
Formation of the Core Heterocycle: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-7-azaindole).
-
N-Sulfonylation: Reaction of the azaindole core with benzenesulfonyl chloride to yield the final product.
Caption: Hypothetical two-stage synthesis of the target molecule.
Potential Process-Related Impurities
Based on this pathway, we can anticipate several classes of impurities.
| Impurity Class | Potential Specific Impurities | Origin |
| Starting Materials | 5-chloro-1H-pyrrolo[2,3-b]pyridine | Unreacted starting material from Stage 2. |
| Benzenesulfonyl Chloride | Unreacted reagent from Stage 2.[8] | |
| Reagent-Related | Benzenesulfonic Acid | Hydrolysis product of benzenesulfonyl chloride, often present in the reagent itself.[7][8] |
| Diphenyl Sulfone | A common by-product in the manufacturing of benzenesulfonyl chloride.[9][10] | |
| By-products | Isomeric Products | Potential for sulfonylation at other positions if the reaction is not perfectly regioselective. |
| Di-sulfonated species | Reaction with a second molecule of benzenesulfonyl chloride, though sterically hindered. |
Potential Degradation Pathways
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are essential to identify likely degradation products.[11]
-
Hydrolysis: The most probable degradation pathway is the cleavage of the nitrogen-sulfur bond under acidic or basic conditions, which would regenerate the 5-chloro-1H-pyrrolo[2,3-b]pyridine core and benzenesulfonic acid.
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, potentially leading to N-oxides or ring-opened derivatives.
-
Photodegradation: Aromatic and heterocyclic systems can be susceptible to photolytic cleavage or rearrangement upon exposure to UV light.
Caption: Plausible degradation pathways for the target molecule.
Comparative Analysis of Analytical Methodologies
The cornerstone of impurity profiling is the use of high-resolution separation techniques.[12][13] The choice of method depends on the specific impurity and the analytical goal (detection, quantification, or identification).
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC, particularly its modern incarnation, Ultra-High-Performance Liquid Chromatography (UPLC), is the gold standard for analyzing organic impurities in pharmaceuticals.[4]
-
Expertise & Experience: For a molecule like this compound, a reversed-phase (RP) method is the logical starting point. The molecule possesses significant hydrophobicity due to the benzenesulfonyl group and the chloro-azaindole core. A C18 stationary phase is the workhorse for such applications, providing excellent retention and resolving power. Core-shell particle columns are particularly advantageous, offering higher efficiency and faster analysis times compared to traditional fully porous particles.[14]
-
Trustworthiness (Method Validation): A robust HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The key to a self-validating system is the development of a stability-indicating method—one that can resolve the API peak from all potential impurities and degradation products. This is confirmed during forced degradation studies, where spiked and stressed samples are analyzed to ensure no co-elution.
Comparison of HPLC/UPLC Column Chemistries:
| Parameter | Standard C18 (5 µm) | Core-Shell C18 (2.7 µm) | Phenyl-Hexyl |
| Principle | Hydrophobic interactions | Hydrophobic interactions with higher efficiency | Mixed-mode (hydrophobic & π-π interactions) |
| Best For | General purpose, cost-effective | High-throughput, high-resolution separations | Aromatic analytes, alternative selectivity |
| Pressure | Low-to-Moderate | Moderate-to-High | Low-to-Moderate |
| Speed | Slower | Faster | Slower |
| Resolution | Good | Excellent | Can resolve isomers standard C18 cannot |
| Causality | Good for initial method development. | The solid core reduces peak broadening, leading to sharper peaks and better resolution. | The phenyl group offers π-π interactions, which can provide unique selectivity for aromatic impurities like diphenyl sulfone. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown impurities, coupling LC with Mass Spectrometry is indispensable.[11][15]
-
Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule, as it is a soft ionization method well-suited for polar and medium-polarity compounds.[15] High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown impurity, which is a critical step in its structural elucidation.
-
Trustworthiness: The power of LC-MS lies in its ability to confirm identities. By comparing the retention time and mass spectrum of a peak in a sample to a qualified reference standard, one can have high confidence in the impurity's identity. For unknown impurities, fragmentation analysis (MS/MS) provides structural clues by breaking the molecule apart and analyzing the pieces.[16]
Comparison of MS Detectors:
| Detector Type | Quadrupole | Ion Trap | Time-of-Flight (TOF) / Orbitrap |
| Primary Use | Quantification (MRM mode) | Qualitative ID, MSn Fragmentation | Accurate Mass Measurement, Unknown ID |
| Resolution | Low | Low-to-Moderate | High-to-Very High |
| Mass Accuracy | Low | Moderate | High (< 5 ppm) |
| Causality | Excellent for quantifying known impurities due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. | Useful for initial structural investigation of unknowns due to its ability to perform multiple stages of fragmentation (MSn). | The gold standard for identifying unknowns. High mass accuracy allows for confident elemental composition determination, drastically narrowing the list of possible structures. |
Other Key Techniques
While LC-based methods are primary, a comprehensive profile often requires orthogonal techniques.
-
Gas Chromatography (GC): Not ideal for the parent molecule due to its low volatility, but essential for analyzing Residual Solvents used in the synthesis, as mandated by ICH Q3C. GC with a Flame Ionization Detector (FID) or coupled to MS (GC-MS) is the standard approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ultimate tool for unambiguous structure elucidation of unknown impurities that have been isolated.[11][15] 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provide definitive information on the molecule's carbon-hydrogen framework.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the detection and quantification of elemental impurities (inorganic), such as residual catalysts from the synthesis, as per ICH Q3D guidelines.[4]
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for method development.
Protocol: HPLC-UV Method for Quantification
-
Instrumentation: UPLC system with a Photodiode Array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent core-shell column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and 280 nm (or monitor full spectrum with PDA).
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Causality: The acidic mobile phase ensures good peak shape for the amine-containing heterocycle. The gradient is designed to first elute polar impurities (like benzenesulfonic acid) and then ramp up to elute the highly retained API and non-polar impurities (like diphenyl sulfone). The PDA detector allows for peak purity assessment and helps in identifying impurities with different chromophores.
Protocol: LC-MS Method for Identification
-
Instrumentation: UPLC system coupled to a Q-TOF or Orbitrap HRMS.
-
LC Method: Use the same LC conditions as the HPLC-UV protocol to allow for direct method transfer and correlation of peaks.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Acquisition:
-
Full Scan (MS1): m/z 100-1000. This provides the accurate mass of all eluting compounds.
-
Data-Dependent MS/MS (dd-MS2): Trigger fragmentation on the top 3-5 most intense ions from the full scan. This provides structural information for identification.
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 800 L/hr.
Causality: Positive mode ESI is chosen as the pyrrolic and pyridinic nitrogens are sites for protonation. Acquiring high-resolution full scan data is critical for elemental composition determination. The data-dependent MS/MS automatically provides fragmentation data on any eluting peak that meets the intensity threshold, ensuring that no significant impurity is missed.
Conclusion: Towards a Holistic Impurity Control Strategy
The impurity profiling of this compound is a multi-faceted challenge that requires a deep understanding of synthetic organic chemistry, regulatory requirements, and modern analytical science. There is no single "best" method; rather, a suite of orthogonal techniques must be employed to build a comprehensive picture.
A robust control strategy begins with a hypothetical analysis of potential impurities based on the synthetic route and likely degradation pathways. High-resolution HPLC/UPLC methods form the basis for separation and quantification, while LC-HRMS is the definitive tool for identification. By integrating these techniques with methods for residual solvents (GC) and elemental impurities (ICP-MS), a complete and trustworthy impurity profile can be established. This proactive, science-driven approach is not merely about meeting regulatory hurdles; it is the foundation upon which the quality, safety, and efficacy of modern pharmaceuticals are built.
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Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]
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Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
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Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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Pharmaffiliates. 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]
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ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
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Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. [Link]
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Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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Semantic Scholar. (2001). Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. [Link]
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National Center for Biotechnology Information. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. [Link]
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ResearchGate. (2013). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection. [Link]
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PubMed. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. [Link]
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National Center for Biotechnology Information. (2021). Azaindole Therapeutic Agents. [Link]
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A Senior Application Scientist's Guide to Halogenated Pyrrolopyridine Intermediates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenation in Pyrrolopyridine Chemistry
Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that are of immense interest in medicinal chemistry.[1][2][3][4] Their structural resemblance to purines allows them to effectively act as "hinge-binding" motifs for various protein kinases, a critical class of enzymes in cellular signaling.[3] Consequently, the pyrrolopyridine scaffold is a cornerstone in the development of therapeutics for a multitude of diseases, most notably cancer.[3] The most successful pyrrolopyridine derivative on the market is Vemurafenib, a kinase inhibitor used for the treatment of melanoma.[3]
However, the true synthetic versatility of the pyrrolopyridine nucleus is unlocked through halogenation. The introduction of a halogen atom (chlorine, bromine, or iodine) at a specific position on the ring transforms the relatively inert C-H bond into a highly versatile synthetic handle. This "functionalization-ready" intermediate becomes a crucial precursor for constructing complex molecular architectures through a variety of cross-coupling reactions.[5] The strategic placement of a halogen allows for the precise introduction of diverse substituents, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).[6][7]
This guide provides a comparative analysis of different halogenated pyrrolopyridine intermediates. We will delve into the causality behind various synthetic strategies, compare the reactivity and properties of chloro-, bromo-, and iodo-derivatives, and provide field-proven experimental protocols to empower your research and development endeavors.
The Pyrrolopyridine Landscape: Isomers and Regiochemistry
Pyrrolopyridines exist in six isomeric forms, defined by the position of the nitrogen atom in the six-membered ring.[4] This structural variation is critical as it profoundly influences the electronic properties and, consequently, the regioselectivity of halogenation. The pyrrole ring is electron-rich and thus susceptible to electrophilic attack, while the pyridine ring is electron-deficient. The position of the nitrogen atom in the pyridine ring further modulates the electron density across the entire bicyclic system.
The most common and synthetically useful halogenation occurs on the electron-rich pyrrole ring, typically at the C3 position, which is the most electrophilic site for many azaindoles.[8] However, controlling this regioselectivity is a key challenge, and various methods have been developed to target other positions.
Caption: The six structural isomers of pyrrolopyridine (azaindole).
Comparative Analysis of Halogenation Methodologies
The choice of halogenation method is dictated by the desired regioselectivity, the stability of the substrate, and scalability. Modern synthetic chemistry offers a range of options from classical electrophilic halogenation to sophisticated catalytic C-H activation.
Electrophilic Halogenation
This is the most common approach, utilizing reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) to introduce Cl, Br, and I, respectively. The reaction proceeds via an electrophilic attack on the electron-rich pyrrole ring.
-
Causality of Regioselectivity: For many pyrrolopyridines (azaindoles), the C3 position is the most nucleophilic and electronically favored site for electrophilic attack.[8] However, the reaction conditions, solvent, and the specific isomer can influence the outcome, sometimes leading to mixtures of isomers or di-halogenated products. For instance, using a milder brominating agent like tetrabutylammonium tribromide (TBATB) can afford highly selective C3-brominated products, while stronger conditions might lead to C1, C3-dibromination.[9]
Catalytic Halogenation
Recent advances have introduced more precise and often milder methods for halogenation.
-
Enzyme-Catalyzed Halogenation: Biocatalysis using halogenase enzymes is gaining traction due to its exceptional catalyst-controlled selectivity and environmentally benign reaction conditions.[8] For example, the RebH enzyme variant has been shown to effectively brominate and chlorinate azaindole compounds, specifically at the C3 position, without the formation of di-halogenated byproducts.[8] Vanadium-dependent haloperoxidases (VHPOs) are another class of enzymes that can perform regioselective halogenation on complex natural product scaffolds.[10]
-
Palladium-Catalyzed C-H Activation: This powerful technique allows for the direct halogenation of C-H bonds that are otherwise unreactive. The regioselectivity is controlled by a directing group within the molecule, which coordinates to the palladium catalyst and brings it into proximity with a specific C-H bond. This method has been successfully applied to achieve regioselective ortho-halogenation on the phenyl side chain of 1,4-benzodiazepinones, a related heterocyclic system.[11][12] This approach is invaluable for accessing isomers that are difficult to obtain through classical electrophilic substitution.
Caption: Decision workflow for selecting a halogenation strategy.
Summary Table of Halogenation Methods
| Method | Reagents/Catalysts | Typical Regioselectivity | Advantages | Disadvantages |
| Electrophilic | NBS, NCS, NIS, TBATB | C3 (electronically driven) | Simple, readily available reagents | Can lead to isomer mixtures, harsh conditions for some substrates |
| Enzymatic | Halogenase enzymes (e.g., RebH) | High, catalyst-controlled | Excellent selectivity, mild conditions | Enzyme availability and stability can be a limitation |
| C-H Activation | Pd(OAc)₂, directing group | Directed by functional group | Access to electronically disfavored positions | Requires specific directing groups, catalyst cost |
Comparative Properties and Reactivity of Halogenated Intermediates
The identity of the halogen atom (Cl, Br, I) is not merely a placeholder; it fundamentally dictates the intermediate's utility in subsequent reactions.
Reactivity in Cross-Coupling Reactions
Halogenated pyrrolopyridines are workhorse intermediates for powerful C-C and C-N bond-forming reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] The reactivity of the C-X bond in the rate-limiting oxidative addition step of these catalytic cycles generally follows the order:
C-I > C-Br > C-Cl
-
Iodo-pyrrolopyridines: Exhibit the highest reactivity due to the weaker C-I bond. They often undergo cross-coupling under milder conditions with lower catalyst loadings. However, they are typically more expensive and can be less stable.
-
Bromo-pyrrolopyridines: Represent the optimal balance of reactivity, stability, and cost.[5] They are reactive enough for most cross-coupling reactions while being more stable and accessible than their iodo-counterparts. Bromine is a better leaving group than chlorine in many nucleophilic aromatic substitution (SNAr) reactions where the initial nucleophilic attack is the rate-determining step.[13]
-
Chloro-pyrrolopyridines: Are the most cost-effective but least reactive.[14] Their use often requires more forcing conditions, higher catalyst loadings, or specialized ligands to facilitate the difficult oxidative addition of the strong C-Cl bond. However, their lower reactivity can be an advantage for sequential cross-coupling reactions.
Spectroscopic Characterization: Differentiating Cl vs. Br
Unambiguous characterization is critical. Mass spectrometry, NMR, and IR spectroscopy provide distinctive signatures for chlorinated and brominated compounds.[15]
| Technique | Chlorine Signature | Bromine Signature | Rationale |
| Mass Spec. | Characteristic M/M+2 isotopic pattern of ~3:1 | Characteristic M/M+2 isotopic pattern of ~1:1 | Due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.[15] |
| ¹³C NMR | Carbon attached to Cl shows a specific chemical shift. | Carbon attached to Br is typically more shielded (upfield shift) compared to the C-Cl carbon. | The "heavy atom effect" of bromine causes the upfield shift. |
| IR Spec. | C-Cl stretching vibration appears at a higher wavenumber. | C-Br stretching vibration appears at a lower wavenumber. | Based on Hooke's Law; the heavier bromine atom results in a lower vibrational frequency.[15] |
Experimental Protocols
The following protocols are provided as self-validating systems, detailing the causality behind the chosen steps.
Protocol 1: Regioselective C3-Bromination of 7-Azaindole
This protocol is adapted from methodologies that prioritize selectivity and yield.[16][17]
-
Objective: To selectively introduce a bromine atom at the C3 position of 7-azaindole, the most electronically activated position for electrophilic substitution.
-
Rationale: N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is performed in the dark to prevent radical side reactions initiated by light.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 7-azaindole (1.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask wrapped in aluminum foil, add N-bromosuccinimide (1.05 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-7-azaindole.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry, verifying the regioselectivity and the characteristic isotopic pattern for bromine.
Protocol 2: Suzuki Cross-Coupling of 3-Bromo-7-Azaindole
This protocol demonstrates the use of a brominated intermediate to form a C-C bond.
-
Objective: To couple an arylboronic acid with 3-bromo-7-azaindole, leveraging the reactivity of the C-Br bond.
-
Rationale: A palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the catalytic cycle. A base (e.g., K₂CO₃) is required to activate the boronic acid. A solvent mixture like dioxane/water provides the necessary polarity for both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine 3-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen three times. Add degassed dioxane and water (e.g., 4:1 ratio).
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired 3-aryl-7-azaindole. Confirm the structure by NMR and MS.
Application in Drug Discovery: The Case of Vemurafenib
The strategic use of halogenated pyrrolopyridine intermediates is exemplified in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor. The synthesis often involves a core 4-azaindole structure that is halogenated to enable the crucial coupling reactions that build the final complex molecule.
Caption: Synthetic utility of a halogenated intermediate in drug synthesis.
Conclusion
Halogenated pyrrolopyridine intermediates are more than just synthetic precursors; they are strategic assets in the design and development of novel therapeutics. Understanding the comparative advantages of different halogenation methods—from the workhorse electrophilic reagents to the precision of modern catalytic systems—allows researchers to access a wider range of chemical diversity with greater control. The choice between a chloro-, bromo-, or iodo-intermediate is a critical decision that impacts reactivity, cost, and stability, with bromo-derivatives often providing the most versatile balance for cross-coupling applications. By mastering the synthesis and application of these pivotal intermediates, scientists and drug development professionals can accelerate the discovery of next-generation medicines.
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. 8
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Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide. Benchchem. 13
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A Comparative Spectroscopic Analysis of Brominated and Chlorinated Nitroanilines. Benchchem. 15
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Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. PubMed Central. 10
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
This document provides essential procedural guidance for the safe and compliant disposal of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine. As a compound utilized in specialized research and drug development, its unique chemical structure—incorporating a reactive benzenesulfonyl group and a chlorinated pyrrolopyridine core—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on established safety protocols and regulatory compliance.
Section 1: Core Hazard Profile and Risk Mitigation
Understanding the chemical reactivity of this compound is fundamental to its safe handling and disposal. While comprehensive toxicological data for this specific molecule is not extensively published, its constituent functional groups provide a clear indication of its hazard profile. The primary risks are associated with the benzenesulfonyl moiety, which behaves similarly to other sulfonyl chlorides, and the chlorinated heterocyclic component.
The compound is classified as an irritant, harmful if swallowed, and a cause of serious eye irritation.[1][2] The key hazards stem from its reactivity, particularly with moisture.
| Hazard Class | Description | Rationale & Causality |
| Corrosivity & Reactivity | The benzenesulfonyl group reacts exothermically, and sometimes violently, with water, including atmospheric moisture.[3] | This reaction produces corrosive hydrochloric acid (HCl) and benzenesulfonic acid, which can cause severe burns to skin, eyes, and the respiratory tract.[3] |
| Toxicity | Harmful if swallowed.[1][4] Decomposition or combustion can produce toxic and corrosive gases. | Thermal decomposition can liberate hydrogen chloride, sulfur dioxide, and nitrogen oxides, all of which are hazardous upon inhalation.[3][5] |
| Incompatibility | Highly incompatible with water, strong bases, and oxidizing agents.[3][5] | Violent reactions can occur with strong bases.[3] Contact with certain metals may also be hazardous. |
| Environmental Hazard | Chlorinated organic compounds can pose long-term risks to aquatic environments if not disposed of correctly. | The persistence of halogenated compounds necessitates disposal methods that ensure complete destruction, such as high-temperature incineration.[6] |
Section 2: Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound in any state—pure, as waste, or in solution.
-
Eye and Face Protection : Tightly fitting safety goggles in combination with a full-face shield are required to protect against splashes of the compound or its reaction products.[3]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3]
-
Protective Clothing : A chemical-resistant lab coat or apron is essential. For handling larger quantities or in situations with a higher risk of exposure, impervious and flame-resistant clothing should be worn.[3]
-
Respiratory Protection : All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Section 3: Waste Collection, Segregation, and Container Protocol
Proper containment is the first step in a safe disposal workflow. Adherence to these protocols prevents accidental reactions and ensures regulatory compliance.
-
Designate a Hazardous Waste Container : Use only containers that are in good condition, free from leaks, and constructed of a material compatible with the waste (e.g., glass or sturdy plastic with a properly sealing cap).[7] The original manufacturer's container is often the best choice.[7]
-
Labeling : The moment the first drop of waste is added, the container must be labeled. The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[8] Do not use abbreviations or chemical formulas.[8] The location of generation and accumulation start date should also be included.
-
Strict Segregation : This is the most critical step. The waste container for this compound must be stored separately from:
-
Aqueous solutions and other sources of water : To prevent violent reaction.[5]
-
Bases (e.g., sodium hydroxide, amines) : To avoid violent reactions.[3]
-
Flammable materials : While the compound itself may not be highly flammable, it should be segregated from solvents and other ignition sources.[5]
-
Non-halogenated solvent waste : It is standard practice to segregate halogenated and non-halogenated waste streams.[9][10]
-
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[8] Store the container in a designated satellite accumulation area (SAA) near the point of generation and within secondary containment to manage potential leaks.[11][12]
Caption: Decision workflow for the safe disposal of this compound.
Section 4: Step-by-Step Disposal Protocol
The recommended and safest method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14][15]
Primary Disposal Method: Professional Disposal Service
-
Waste Accumulation : Collect waste this compound, including any contaminated materials (e.g., silica gel, weighing paper), in your designated and properly labeled hazardous waste container.
-
Request Pickup : Once the container is 90% full or you have no further need to accumulate this waste stream, submit a chemical waste pickup request through your institutional EHS portal or by contacting them directly.[7]
-
Provide Information : Clearly communicate the full chemical name and any known hazards to the EHS personnel. This ensures they can manage its transport and ultimate disposal safely.
-
Method of Destruction : The standard and environmentally appropriate method for this class of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HCl and SO₂).[13][14][16]
Secondary Method: Small-Scale Laboratory Neutralization (for Contaminated Solvents/Reagents - EXPERT USE ONLY)
This procedure should only be performed by experienced chemists with a thorough understanding of the risks involved and behind the protection of a blast shield inside a chemical fume hood.
-
Pre-cool the Quenching Solution : Prepare a beaker with a suitable, non-reactive solvent (e.g., THF, acetone) and cool it in an ice bath.
-
Slow Addition : Very slowly and portion-wise, add the this compound waste to the cooled solvent with vigorous stirring.
-
Controlled Quenching : While maintaining cooling and stirring, slowly add a weak basic solution (e.g., saturated sodium bicarbonate) dropwise to neutralize the forming acids. Be prepared for gas evolution (CO₂) and potential exotherms.
-
Verification : Once the addition is complete, allow the mixture to slowly warm to room temperature. Test the pH to ensure it is neutral.
-
Final Disposal : The resulting neutralized aqueous and organic mixture must still be disposed of as hazardous waste. Collect it in a new, properly labeled hazardous waste container and dispose of it through your EHS office.
Section 5: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate and Ventilate : If the spill is large or outside of a fume hood, evacuate personnel from the immediate area and ensure maximum ventilation.[5]
-
Wear Full PPE : Do not attempt to clean a spill without the appropriate PPE as described in Section 2.
-
Contain the Spill : Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[5] DO NOT USE WATER or combustible materials like paper towels as the primary absorbent.[5]
-
Collect the Waste : Once the material is fully absorbed, carefully scoop the mixture into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS office as per institutional policy.
By adhering to these rigorous protocols, you ensure not only your personal safety but also the protection of your colleagues and the environment, upholding the highest standards of scientific integrity and responsibility.
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Mastering the Safe Handling of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the use of personal protective equipment (PPE) and the proper disposal of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine, a compound that, while promising in its applications, demands careful and informed handling. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its potential hazards is crucial. This compound is classified as an irritant and is harmful if swallowed, causing skin and serious eye irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed | GHS07 |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | GHS07 |
Table 1: GHS Hazard Classification for this compound and similar compounds.[2][3]
The presence of the benzenesulfonyl chloride moiety suggests a potential for reactivity, particularly with water and bases, which can lead to the release of corrosive byproducts like hydrochloric acid.[4] Therefore, a comprehensive risk assessment should be conducted prior to any experimental work.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following is a step-by-step guide to selecting and using the appropriate PPE.
Eye and Face Protection
Primary Directive: Protect against splashes and airborne particles.
Due to the severe eye irritation potential, robust eye and face protection is non-negotiable.
-
Step 1: Goggles: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5] Standard safety glasses with side shields do not offer sufficient protection from splashes.[6]
-
Step 2: Face Shield: In addition to goggles, a face shield is required when handling larger quantities of the solid or any solutions, or when there is a risk of splashing or exothermic reaction.[4][7] A face shield provides a broader barrier of protection for the entire face.[7]
Hand Protection
Primary Directive: Prevent skin contact and chemical permeation.
The choice of gloves is critical to prevent skin irritation.
-
Step 1: Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for handling the solid compound.[4] However, for prolonged contact or when working with solutions, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with the specific solvent being used.
-
Step 2: Double Gloving: For enhanced protection, especially when handling concentrated solutions, consider wearing two pairs of nitrile gloves. This practice can provide a temporary barrier if the outer glove is compromised.
-
Step 3: Proper Technique: Always inspect gloves for any signs of damage before use.[4] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin. Wash your hands thoroughly with soap and water after removing gloves.
Body Protection
Primary Directive: Shield skin and clothing from contamination.
-
Step 1: Laboratory Coat: A chemical-resistant or flame-resistant lab coat should be worn at all times in the laboratory.[4][8] Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Step 2: Appropriate Attire: Wear long pants and closed-toe shoes to protect your legs and feet from potential spills.[8]
Respiratory Protection
Primary Directive: Avoid inhalation of dust or aerosols.
-
Step 1: Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood.[4] This engineering control is designed to capture and exhaust airborne contaminants.
-
Step 2: Respirator Use: If there is a potential for exceeding exposure limits or if a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges should be used.[8][9] The selection of the respirator and cartridges should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.
Experimental Workflow and PPE Integration
To illustrate the practical application of these PPE requirements, consider the following experimental workflow for handling this compound.
Figure 1: A step-by-step experimental workflow highlighting the integration of PPE and safety procedures when handling this compound.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
Primary Directive: Prevent accidental mixing of incompatible waste streams.
-
Step 1: Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for chlorinated solid chemical waste.[10][11]
-
Step 2: Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for chlorinated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Step 3: Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste in a designated container.
Disposal Procedure
Primary Directive: Adhere to institutional and regulatory guidelines.
-
Step 1: Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards.
-
Step 2: Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Step 3: Institutional Protocol: Follow your institution's specific procedures for chemical waste pickup and disposal.[12] This may involve contacting your Environmental Health and Safety (EHS) department for guidance and to schedule a waste collection.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department. |
Table 2: Emergency procedures for this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
